molecular formula C49H65ClN10O7S B15611281 PROTAC EGFR degrader 10

PROTAC EGFR degrader 10

货号: B15611281
分子量: 973.6 g/mol
InChI 键: PRHMCAMDDMTIMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PROTAC EGFR degrader 10 is a useful research compound. Its molecular formula is C49H65ClN10O7S and its molecular weight is 973.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C49H65ClN10O7S

分子量

973.6 g/mol

IUPAC 名称

N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C49H65ClN10O7S/c1-6-33-29-42(53-49-51-32-40(50)47(55-49)52-41-13-11-38(65-3)30-44(41)56(2)68(5,63)64)45(66-4)31-43(33)60-19-15-36(16-20-60)59-25-23-57(24-26-59)27-28-67-37-17-21-58(22-18-37)35-9-7-34(8-10-35)39-12-14-46(61)54-48(39)62/h7-11,13,29-32,36-37,39H,6,12,14-28H2,1-5H3,(H,54,61,62)(H2,51,52,53,55)

InChI 键

PRHMCAMDDMTIMN-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC EGFR Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core mechanism of action for the PROTAC EGFR degrader 10, a novel therapeutic agent designed for targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its biological activity, relevant experimental protocols, and quantitative performance data.

Core Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, utilizing the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. This compound is a heterobifunctional molecule engineered to specifically target the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein often dysregulated in various cancers.

The mechanism of action for this compound can be delineated into three key stages:

  • Ternary Complex Formation: this compound is comprised of a ligand that binds to EGFR, a second ligand that recruits an E3 ubiquitin ligase (specifically Cereblon (CRBN)), and a linker connecting the two.[1] This design facilitates the formation of a ternary EGFR-PROTAC-E3 ligase complex, bringing the target protein into close proximity with the E3 ligase.

  • Ubiquitination of EGFR: Once the ternary complex is formed, the recruited E3 ligase mediates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the EGFR protein. This results in the formation of a polyubiquitin (B1169507) chain, which acts as a molecular tag for degradation.

  • Proteasomal Degradation: The polyubiquitinated EGFR is then recognized and targeted by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and proteolytically degrades the EGFR into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple EGFR proteins.

This targeted degradation of EGFR leads to the inhibition of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and growth.

Signaling Pathway and Degradation Workflow

The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for assessing the activity of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation_Survival Cell Proliferation & Survival ERK->Cell_Proliferation_Survival Transcription Factors AKT AKT PI3K->AKT AKT->Cell_Proliferation_Survival Inhibition of Apoptosis

Simplified EGFR Signaling Pathway.

PROTAC_Mechanism PROTAC_EGFR_Degrader_10 PROTAC EGFR Degrader 10 Ternary_Complex EGFR-PROTAC-CRBN Ternary Complex PROTAC_EGFR_Degrader_10->Ternary_Complex EGFR EGFR (Target Protein) EGFR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2 Ubiquitinated_EGFR Poly-ubiquitinated EGFR Ubiquitination->Ubiquitinated_EGFR Proteasome 26S Proteasome Ubiquitinated_EGFR->Proteasome Recognition Proteasome->PROTAC_EGFR_Degrader_10 Recycled Proteasome->CRBN Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Mechanism of Action for this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HCC-827, H3255) PROTAC_Treatment 2. PROTAC Treatment (Dose-response & Time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Harvesting PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA or Bradford Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 6. Protein Transfer (PVDF Membrane) SDS_PAGE->Protein_Transfer Immunoblotting 7. Immunoblotting (Blocking, Antibody Incubation) Protein_Transfer->Immunoblotting Signal_Detection 8. Signal Detection (Chemiluminescence) Immunoblotting->Signal_Detection Data_Analysis 9. Data Analysis (Densitometry, DC50 Calculation) Signal_Detection->Data_Analysis

References

"PROTAC EGFR degrader 10" structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PROTAC EGFR Degrader 10

This guide provides a detailed overview of the structure, synthesis, and biological activity of molecules referred to as "this compound" in scientific literature. It is intended for researchers, scientists, and professionals in the field of drug development. Notably, the designation "this compound" has been applied to several distinct chemical entities. This document will delineate these molecules, presenting their individual characteristics and the experimental data associated with them.

Introduction to EGFR PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POIs) within cells.[1] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein into proximity with the E3 ligase, PROTACs trigger the ubiquitination of the target, marking it for degradation by the proteasome. This event-driven, catalytic mechanism offers a powerful alternative to traditional occupancy-based inhibitors.

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently dysregulated in various cancers, most notably in non-small cell lung cancer (NSCLC).[2][3] While EGFR tyrosine kinase inhibitors (TKIs) have been successful clinically, the development of resistance, often through secondary mutations, remains a significant challenge. EGFR-targeting PROTACs offer a promising strategy to overcome this resistance by eliminating the entire EGFR protein, including mutated forms.[4]

This guide focuses on three distinct molecules that have been identified as "this compound" in published research.

Compound 10 (MS154): A Gefitinib-Based CRBN-Recruiting Degrader

Compound 10, also known as MS154, is a first-in-class gefitinib-based PROTAC that recruits the Cereblon (CRBN) E3 ligase to induce EGFR degradation.[2]

Structure

The chemical structure of Compound 10 (MS154) is derived from the EGFR inhibitor gefitinib, which is linked to a pomalidomide-based CRBN ligand.

Quantitative Biological Data

The biological activity of Compound 10 (MS154) has been characterized in several cancer cell lines.

ParameterCell LineValueReference
DC₅₀ HCC-827 (EGFR del19)11 nM[2]
DC₅₀ H3255 (EGFR L858R)25 nM[2]
Binding Affinity (Kd) to EGFR WT -1.8 ± 4 nM[2]
Binding Affinity (Kd) to EGFR L858R -3.8 ± 5 nM[2]
Experimental Protocols

Synthesis of Compound 10 (MS154):

The synthesis of Compound 10 (MS154) is part of a broader scheme for creating a series of gefitinib-based EGFR degraders.[2] The general synthetic route involves the preparation of a key intermediate from gefitinib, which is then coupled to a linker connected to the CRBN ligand.

  • Step 1: Synthesis of Intermediate 14: A nucleophilic substitution reaction between FAAH-IN-2 (11) and tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate (12) is performed, followed by a deprotection reaction to yield intermediate 13. Intermediate 13 is then converted to intermediate 14 through a two-step sequence.[2]

  • Step 2: Coupling and Final Product Formation: The specific linker and the pomalidomide (B1683931) moiety are coupled to the gefitinib-piperazine intermediate to yield the final product, Compound 10 (MS154). The synthesis involves standard coupling reactions, likely amide bond formation, between the linker and the respective ligands.[2]

Western Blotting for EGFR Degradation:

  • HCC-827 or H3255 cells are seeded and allowed to attach overnight.

  • Cells are treated with varying concentrations of Compound 10 (MS154) for a specified duration (e.g., 16 hours).

  • Post-treatment, cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against EGFR and a loading control (e.g., GAPDH).

  • After washing, the membrane is incubated with a secondary antibody.

  • Protein bands are visualized using a chemiluminescence detection system, and band intensities are quantified to determine the extent of EGFR degradation.[2]

Signaling Pathway and Mechanism of Action

Compound 10 (MS154) functions by inducing the formation of a ternary complex between EGFR and the CRBN E3 ligase. This proximity leads to the polyubiquitination of EGFR and its subsequent degradation by the proteasome. This degradation effectively inhibits downstream signaling pathways, including the phosphorylation of AKT (p-AKT).[2]

EGFR_PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Signaling Inhibition EGFR EGFR Ternary_Complex EGFR-Compound 10-CRBN Ternary Complex EGFR->Ternary_Complex Compound_10 Compound 10 (MS154) Compound_10->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_EGFR Polyubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_EGFR Proteasome Proteasome Ub_EGFR->Proteasome Degradation Degraded Peptides Proteasome->Degradation p_EGFR p-EGFR Degradation->p_EGFR Inhibition p_AKT p-AKT p_EGFR->p_AKT Cell_Proliferation Cell Proliferation p_AKT->Cell_Proliferation

Mechanism of Action for Compound 10 (MS154).

A Brigatinib-Based PROTAC Targeting EGFRDel19/T790M/C797S

Another molecule referred to as "PROTAC 10" in a review is a brigatinib-based degrader developed to target the clinically resistant EGFR triple mutation Del19/T790M/C797S.[5] The original publication identifies this molecule as compound 6h .[4]

Structure

This PROTAC utilizes the ALK/EGFR inhibitor brigatinib (B606365) as the EGFR-binding moiety, connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[4]

Quantitative Biological Data

This degrader has shown potent activity against EGFR with the challenging C797S resistance mutation.

ParameterCell LineValueReference
DC₅₀ Ba/F3-EGFRDel19/T790M/C797S8 nM[4][5]
IC₅₀ Ba/F3-EGFRDel19/T790M/C797S0.02 µM[4][5]
Experimental Protocols

General Synthesis of Brigatinib-Based PROTACs (Compound 6h): [4]

  • Step 1: Synthesis of Key Intermediate (11): The synthesis starts with a nucleophilic aromatic substitution of 2,4,5-trichloropyrimidine (B44654) with an appropriate ortho-substituted aniline (B41778), followed by a reaction with another aniline derivative. Removal of a Boc protecting group yields the key intermediate.[4]

  • Step 2: Linker Attachment: The intermediate is then alkylated with a linker containing a terminal protected carboxylic acid or ester.

  • Step 3: VHL Ligand Coupling: Following deprotection of the linker, the resulting carboxylic acid is coupled to the VHL ligand using standard peptide coupling reagents (e.g., HATU) to afford the final PROTAC molecule.

Cell Viability Assay (IC₅₀ Determination):

  • Ba/F3 cells expressing the EGFRDel19/T790M/C797S mutant are seeded in 96-well plates.

  • Cells are treated with a serial dilution of the brigatinib-based PROTAC for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a reagent such as CellTiter-Glo.

  • The luminescent signal, which is proportional to the number of viable cells, is measured.

  • IC₅₀ values are calculated by fitting the dose-response data to a nonlinear regression curve.[4]

Experimental Workflow

The workflow for evaluating this brigatinib-based PROTAC involves a series of in vitro experiments to confirm its mechanism of action and efficacy.

Brigatinib_PROTAC_Workflow Start Start Synthesis Chemical Synthesis of Brigatinib-PROTAC Start->Synthesis Degradation_Assay Western Blot for EGFR Degradation (Dose and Time Course) Synthesis->Degradation_Assay Mechanism_Study Mechanism of Action Studies (e.g., with VHL inhibitor, proteasome inhibitor) Degradation_Assay->Mechanism_Study Viability_Assay Cell Proliferation Assay (IC50 Determination) Degradation_Assay->Viability_Assay Signaling_Assay Downstream Signaling Analysis (p-ERK, p-AKT) Viability_Assay->Signaling_Assay Lead_Compound Lead Compound for In Vivo Studies Signaling_Assay->Lead_Compound

Workflow for the evaluation of brigatinib-based PROTACs.

A Pyrido[3,4-d]pyrimidine-Based VHL-Recruiting Degrader

A third molecule, also designated as compound 10 , was developed as part of a series of EGFR degraders featuring a pyrido[3,4-d]pyrimidine (B3350098) scaffold. This PROTAC recruits the VHL E3 ligase.

Structure

This PROTAC is composed of a pyrido[3,4-d]pyrimidine moiety as the EGFR-targeting warhead, which is connected to a VHL ligand through a linker.

Quantitative Biological Data

This degrader demonstrated potent degradation of EGFR in a cell line with the EGFR exon 19 deletion.

ParameterCell LineValueReference
DC₅₀ HCC827 (EGFR del19)34.8 nM[6]
IC₅₀ HCC827 (EGFR del19)220 nM[7]
Experimental Protocols

Cell Cycle Analysis:

  • HCC827 cells are treated with the pyrido[3,4-d]pyrimidine-based PROTAC 10 at various concentrations for a defined period (e.g., 24 hours).

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined to assess the effect of the degrader on cell cycle progression.[6]

Apoptosis Assay:

  • HCC827 cells are treated with the degrader as described above.

  • Cells are harvested and stained with an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's protocol.

  • Stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • The percentage of apoptotic cells is quantified to determine the pro-apoptotic activity of the compound.[6]

Conclusion

The designation "this compound" has been used for at least three distinct molecules, each with a unique chemical structure and biological profile. These include a gefitinib-based CRBN recruiter (MS154), a brigatinib-based VHL recruiter targeting the C797S mutation (compound 6h), and a pyrido[3,4-d]pyrimidine-based VHL recruiter. All three compounds have demonstrated the ability to potently degrade EGFR, particularly in mutant contexts, underscoring the potential of the PROTAC technology to address the challenge of drug resistance in EGFR-driven cancers. The detailed data and protocols provided in this guide offer a valuable resource for researchers working on the development of next-generation targeted protein degraders.

References

In-Depth Technical Guide: PROTAC EGFR Degrader 10 and its Interaction with the CRBN-DDB1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC EGFR degrader 10, a significant tool in the targeted protein degradation field. The focus is on its binding affinity to the CRBN-DDB1 E3 ubiquitin ligase complex, a critical interaction for its mechanism of action. This document includes quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of this bifunctional molecule.

Core Concept: PROTAC-Mediated EGFR Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound is a first-in-class, gefitinib-based PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the Epidermal Growth Factor Receptor (EGFR).[1] This induced proximity leads to the polyubiquitination of EGFR by the DDB1-CUL4A-RBX1-CRBN complex, marking it for degradation by the proteasome. This approach offers a potential therapeutic strategy to overcome resistance to traditional EGFR inhibitors.

Quantitative Binding Affinity Data

The binding affinity of this compound (also referred to as Compound B56 or MS154) to the human CRBN-DDB1 complex is a key parameter determining its efficacy as a degrader. A summary of the reported binding affinity is presented below.

CompoundTargetBinding Affinity (Ki)
This compoundCRBN-DDB137 nM

Data sourced from MedChemExpress.[2][3][4][5]

Experimental Protocols

While the original publication by Cheng et al. (2020) does not detail the specific protocol for determining the Ki value for CRBN-DDB1 binding, a competitive fluorescence polarization (FP) assay is a standard and plausible method for such a measurement. A detailed, representative protocol for this type of assay is provided below.

Representative Experimental Protocol: Competitive Fluorescence Polarization Assay for CRBN-DDB1 Binding

Objective: To determine the inhibition constant (Ki) of this compound for the CRBN-DDB1 complex.

Principle: This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled ligand (tracer) from the CRBN-DDB1 complex. The binding of the larger protein complex to the small fluorescent tracer results in a high fluorescence polarization signal. Displacement of the tracer by the test compound leads to a decrease in this signal, which is proportional to the binding affinity of the test compound.

Materials:

  • Purified recombinant human CRBN-DDB1 complex

  • Fluorescent tracer (e.g., a Bodipy- or FITC-labeled thalidomide (B1683933) or pomalidomide (B1683931) derivative)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 200 mM NaCl, 1 mM TCEP, 0.01% BSA)

  • DMSO (for compound dilution)

  • Black, low-volume 384-well microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of the CRBN-DDB1 complex and the fluorescent tracer in the assay buffer. The final concentration of the CRBN-DDB1 complex should be at or below the Kd of the tracer, and the tracer concentration should be low (e.g., 1-10 nM) to ensure a good assay window.

    • Prepare a serial dilution of this compound in DMSO, and then dilute these into the assay buffer to create 2X working solutions. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Assay Setup:

    • Add 10 µL of the 2X this compound dilutions to the wells of the 384-well plate.

    • Include controls:

      • No inhibitor control (Maximum polarization): Wells with assay buffer and DMSO.

      • No protein control (Minimum polarization): Wells with the fluorescent tracer and assay buffer but no CRBN-DDB1 complex.

    • Initiate the binding reaction by adding 10 µL of the 2X CRBN-DDB1/fluorescent tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Data Analysis:

    • The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of the PROTAC.

    • The IC50 value (the concentration of PROTAC that displaces 50% of the fluorescent tracer) is determined by fitting the data to a four-parameter logistic equation.

    • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer) where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is the dissociation constant of the tracer for the CRBN-DDB1 complex.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental logic, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of EGFR Degradation by this compound

EGFR_Degradation_Pathway cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC EGFR Degrader 10 Ternary_Complex EGFR-PROTAC-CRBN/DDB1 Ternary Complex PROTAC->Ternary_Complex EGFR EGFR EGFR->Ternary_Complex CRBN_DDB1 CRBN-DDB1 (E3 Ligase Complex) CRBN_DDB1->Ternary_Complex Poly_Ub_EGFR Polyubiquitinated EGFR Ternary_Complex->Poly_Ub_EGFR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_EGFR->Proteasome Recognition Degraded_EGFR Degraded EGFR (Peptides) Proteasome->Degraded_EGFR Degradation

Caption: Mechanism of action for this compound.

Experimental Workflow for Characterizing this compound

PROTAC_Characterization_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 Mechanism of Action Validation Binding_Assay Binding Affinity Assay (e.g., FP, ITC, NanoBRET) CRBN_Binding Determine Ki for CRBN-DDB1 Binding Binding_Assay->CRBN_Binding EGFR_Binding Determine Kd for EGFR Binding Binding_Assay->EGFR_Binding Cell_Treatment Treat Cancer Cells with PROTAC Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Co_treatment Co-treatment with Inhibitors Degradation_Analysis Quantify EGFR Degradation (DC50, Dmax) Western_Blot->Degradation_Analysis Downstream_Signaling Analyze Downstream Signaling (p-AKT, etc.) Western_Blot->Downstream_Signaling Proteasome_Inhibitor Proteasome Inhibitor (e.g., MG132) Co_treatment->Proteasome_Inhibitor CRBN_Ligand CRBN Ligand (e.g., Thalidomide) Co_treatment->CRBN_Ligand Rescue_Experiment Observe Rescue of EGFR Degradation Proteasome_Inhibitor->Rescue_Experiment CRBN_Ligand->Rescue_Experiment

Caption: A typical workflow for the preclinical evaluation of a PROTAC.

References

The Biological Activity of PROTAC EGFR Degrader 10: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, offering the ability to eliminate pathogenic proteins rather than merely inhibiting them. This technical guide delves into the biological activity of a specific molecule, PROTAC EGFR degrader 10, a bifunctional molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-validated target in oncology, and its aberrant signaling is a hallmark of various cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3] The emergence of resistance to traditional EGFR tyrosine kinase inhibitors (TKIs) has spurred the development of alternative strategies, with PROTACs at the forefront of innovation.[2][3][4] this compound offers a promising modality to overcome acquired resistance and induce a more profound and durable response by eliminating the entire EGFR protein.

This document provides a comprehensive summary of the quantitative biological data, detailed experimental methodologies, and visual representations of the key mechanisms and workflows associated with this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this molecule, which is also known in the literature as compound B56 and MS154 , a gefitinib-based degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6]

Table 1: In Vitro Degradation Activity
Cell LineEGFR Mutant StatusDC50 (nM)Dmax (%)Treatment Time (h)Reference
HCC-827Exon 19 Deletion11>9516[6]
H3255L858R25>9516[6]
BaF3Wild Type & Mutants<100Not ReportedNot Reported[5]
HCC827Not Specified34.89872[7]

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity
Cell LineEGFR Mutant StatusIC50 (nM)Reference
BaF3Wild Type & Mutants<150[5]

IC50: Half-maximal inhibitory concentration.

Table 3: Biochemical Binding Affinity
ProteinKi (nM)Reference
CRBN-DDB137[5]

Ki: Dissociation constant.

Table 4: Off-Target Effects
Protein DegradedNotesReference
Focal Adhesion Kinase (FAK)Degraded[5]
Ribosomal S6 Kinase 1 (RSK1)Degraded[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture and Reagents
  • Cell Lines: Human non-small cell lung cancer cell lines HCC-827 (harboring an EGFR exon 19 deletion) and H3255 (harboring the L858R EGFR mutation) were used. BaF3 cells, a murine pro-B cell line, were engineered to express wild-type or mutant forms of EGFR.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound: The compound was synthesized as described in the source literature. A stock solution was prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C.

Western Blotting for Protein Degradation

This protocol was used to determine the DC50 and Dmax values.

  • Cell Seeding: Cells were seeded in 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with increasing concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for the indicated time (e.g., 16, 48, or 72 hours).

  • Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against EGFR, phospho-EGFR, AKT, phospho-AKT, and a loading control (e.g., β-actin or GAPDH). The following day, the membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software. The level of the target protein was normalized to the loading control. DC50 values were calculated by fitting the data to a four-parameter logistic curve.

Cell Viability Assay

This protocol was used to determine the IC50 values.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to vehicle-treated cells. IC50 values were determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a nonlinear regression model.

CRBN-DDB1 Binding Assay

A competitive binding assay, such as a fluorescence polarization assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, was likely used to determine the Ki value.

  • Assay Components: The assay would include recombinant CRBN-DDB1 protein, a fluorescently labeled ligand known to bind CRBN (e.g., a fluorescent thalidomide (B1683933) analog), and varying concentrations of this compound.

  • Incubation: The components were incubated together in an appropriate buffer to allow binding to reach equilibrium.

  • Detection: The signal (e.g., fluorescence polarization or TR-FRET ratio) was measured. The displacement of the fluorescent ligand by the PROTAC would result in a change in the signal.

  • Data Analysis: The Ki value was calculated from the IC50 of displacement using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_data Data Analysis CellCulture Cell Culture (HCC-827, H3255) Treatment Treatment with This compound CellCulture->Treatment WesternBlot Western Blotting (Protein Degradation) Treatment->WesternBlot ViabilityAssay Cell Viability Assay (Anti-proliferative Activity) Treatment->ViabilityAssay DC50 DC50 Calculation WesternBlot->DC50 IC50 IC50 Calculation ViabilityAssay->IC50 BindingAssay Biochemical Binding Assay (CRBN Affinity) Ki Ki Determination BindingAssay->Ki

Caption: Workflow for the in vitro characterization of this compound.

PROTAC Mechanism of Action Diagram

PROTAC_Mechanism cluster_PROTAC This compound cluster_CellularMachinery Cellular Machinery cluster_Ternary Ternary Complex Formation PROTAC EGFR Ligand (Gefitinib) Linker E3 Ligase Ligand (CRBN) EGFR EGFR (Target Protein) PROTAC:f0->EGFR Binds CRBN CRBN E3 Ligase PROTAC:f2->CRBN Recruits Proteasome Proteasome EGFR->Proteasome Enters Ternary EGFR-PROTAC-CRBN Ternary Complex EGFR->Ternary CRBN->Ternary Ub Ubiquitin (Ub) Ub->EGFR Tags for Degradation Proteasome->EGFR Degradation Ternary->Ub Ubiquitination

Caption: Mechanism of action for this compound.

References

Unveiling the Off-Target Effects of PROTAC EGFR Degrader 10: A Technical Guide to FAK and RSK1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the reported off-target degradation of Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1) by the Proteolysis Targeting Chimera (PROTAC) EGFR degrader 10, also identified as Compound B56. This document is intended for researchers, scientists, and drug development professionals investigating the selectivity and mechanism of action of EGFR-targeted degraders.

Introduction

PROTAC EGFR degrader 10 is a heterobifunctional molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) by hijacking the ubiquitin-proteasome system. It accomplishes this by simultaneously binding to EGFR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the EGFR protein. However, emerging information from commercial suppliers, citing patent application WO2024072178A1, indicates that this degrader also induces the degradation of FAK and RSK1. Understanding these off-target effects is crucial for the comprehensive evaluation of the degrader's specificity and potential therapeutic applications.

Quantitative Analysis of Protein Degradation

Detailed quantitative data on the degradation of FAK and RSK1 by this compound is not extensively available in peer-reviewed literature. The primary source of this information appears to be the patent application WO2024072178A1, with summaries provided by commercial vendors.

Target ProteinReported DC50Cell LineNotes
EGFR<100 nMNot SpecifiedPrimary target of the degrader.
FAKNot SpecifiedNot SpecifiedReported to be degraded.
RSK1Not SpecifiedNot SpecifiedReported to be degraded.

Table 1: Summary of Reported Degradation Activity of this compound. The DC50 value represents the concentration of the degrader required to induce 50% degradation of the target protein.

Signaling Pathways

The off-target degradation of FAK and RSK1 by an EGFR-targeted PROTAC suggests potential interactions with signaling pathways downstream or parallel to the EGFR cascade.

EGFR Signaling and its Interplay with FAK and RSK1

EGFR activation triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation. FAK is a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and survival. RSK1 is a serine/threonine kinase that is a downstream effector of the ERK/MAPK signaling pathway and is involved in regulating cell growth and proliferation. The degradation of both FAK and RSK1 could have significant consequences on cellular function, independent of EGFR degradation.

EGFR_FAK_RSK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Src Src EGFR->Src Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK1 RSK1 ERK->RSK1 Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription RSK1->Transcription AKT AKT PI3K->AKT AKT->Transcription FAK FAK FAK->Grb2_SOS FAK->PI3K Src->FAK PROTAC PROTAC EGFR degrader 10 PROTAC->EGFR Degrades PROTAC->RSK1 Degrades PROTAC->FAK Degrades

Figure 1: Simplified signaling network of EGFR, FAK, and RSK1, and the points of degradation by this compound.

Experimental Protocols

The following are generalized protocols for the key experiments required to assess the degradation of FAK and RSK1 by this compound. These should be optimized for specific cell lines and antibodies.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., a cell line with known expression of EGFR, FAK, and RSK1) in 6-well plates at a density that allows for logarithmic growth during the treatment period.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the degrader in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: The following day, replace the culture medium with the medium containing the different concentrations of the PROTAC degrader. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest degrader concentration.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) to determine the degradation kinetics.

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the levels of FAK and RSK1 protein following treatment with the PROTAC degrader.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for FAK, RSK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.

Western_Blot_Workflow start Start: PROTAC-treated cells lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-FAK, anti-RSK1, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Degradation Assessment analysis->end

Figure 2: General workflow for assessing protein degradation via Western blotting.

Conclusion

The reported degradation of FAK and RSK1 by this compound highlights the importance of comprehensive selectivity profiling for targeted protein degraders. While the primary target is EGFR, the off-target effects on key signaling proteins like FAK and RSK1 could contribute to the overall pharmacological profile of the compound, potentially leading to both beneficial and adverse effects. Further independent and detailed studies are required to quantify the degradation kinetics and functional consequences of FAK and RSK1 degradation by this molecule. The protocols and background information provided in this guide serve as a foundational resource for researchers undertaking such investigations.

The Role of PROTAC EGFR Degrader 10 in NSCLC Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by mutations in the Epidermal Growth Factor Receptor (EGFR), leading to uncontrolled cell proliferation and survival. While EGFR tyrosine kinase inhibitors (TKIs) have transformed the treatment landscape for these patients, the emergence of drug resistance, often through secondary mutations like T790M and C797S, remains a major clinical challenge.

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome the limitations of traditional inhibitors. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide provides an in-depth technical overview of the role of "PROTAC EGFR degrader 10" and related compounds in NSCLC research, focusing on their mechanism of action, efficacy, and the experimental protocols used for their evaluation.

The EGFR Signaling Pathway in NSCLC

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands, activates downstream signaling cascades crucial for cell growth and division, such as the MAPK/RAF and PI3K/AKT pathways.[1] In NSCLC, activating mutations in the EGFR gene, most commonly deletions in exon 19 and the L858R point mutation in exon 21, lead to constitutive activation of these pathways, driving tumorigenesis.[2][3][4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Figure 1: Simplified EGFR Signaling Pathway in NSCLC.

PROTAC EGFR Degraders: Mechanism of Action

PROTACs are bifunctional molecules that consist of a ligand for the target protein (in this case, EGFR), a ligand for an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker. By simultaneously binding to both the EGFR protein and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to ubiquitinate the EGFR protein, marking it for degradation by the 26S proteasome. This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins.[5][6]

PROTAC_Mechanism cluster_ternary EGFR_PROTAC PROTAC EGFR Degrader EGFR EGFR Protein EGFR_PROTAC->EGFR Binds E3_Ligase E3 Ubiquitin Ligase (VHL/CRBN) EGFR_PROTAC->E3_Ligase Binds Ubiquitination Ubiquitination of EGFR E3_Ligase->Ubiquitination Mediates Ternary_Complex EGFR-PROTAC-E3 Ligase Ternary Complex Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degraded EGFR Peptides Proteasome->Degradation Results in

Figure 2: General Mechanism of Action for PROTAC EGFR Degraders.

Quantitative Data on this compound and Related Compounds

The designation "this compound" has been used for different molecules in various studies. A notable example is a VHL-based degrader.[7] The following tables summarize the quantitative data for this and other relevant EGFR PROTACs.

In Vitro Degradation Activity
Compound Name/ReferenceE3 LigaseCell LineEGFR MutationDC50 (nM)Dmax (%)
PROTAC 10 (VHL-based) [7]VHLHCC827Del1934.8>95
PROTAC 2 (CRBN-based) [7]CRBNHCC827Del1945.2>95
Compound 6 (MS39, VHL-based) [5]VHLHCC827Del195.0>95
Compound 6 (MS39, VHL-based) [5]VHLH3255L858R3.3>95
Compound 10 (MS154, CRBN-based) [5]CRBNHCC827Del1911>95
Compound 10 (MS154, CRBN-based) [5]CRBNH3255L858R25>95
Brigatinib-based PROTAC 10 [8]VHLBa/F3Del19/T790M/C797S8Not Reported
Compound 9ea [9][10]VHLNot SpecifiedC797S & other mutants2.9 ± 1.193.1 ± 6.5
Compound 1q [11]Not SpecifiedH1975L858R/T790M355.9Not Reported
Compound 13 [12]CRBNHCC-827Del193.5791

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

In Vitro Anti-proliferative Activity
Compound Name/ReferenceCell LineEGFR MutationIC50 (nM)
PROTAC 10 (VHL-based) [7]HCC827Del19220
PROTAC 2 (CRBN-based) [7]HCC827Del19180
Brigatinib-based PROTAC 10 [8]Ba/F3Del19/T790M/C797S20
Compound 13 [12]HCC-827Del196

IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy
Compound Name/ReferenceAnimal ModelDoseTumor Growth Inhibition (TGI) (%)
Compound 9ea [9][10]NSCLC (EGFR C797S) Xenograft50 mg/kg74.7
Compound 13 [12]HCC-827 Xenograft30 mg/kg90

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of PROTAC EGFR degraders, based on common laboratory practices.

Cell Culture and Reagents
  • Cell Lines: NSCLC cell lines such as HCC827 (EGFR exon 19 deletion), H3255 (EGFR L858R), and H1975 (EGFR L858R/T790M) are commonly used.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • PROTAC Preparation: PROTACs are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in cell culture medium to the desired final concentrations. The final DMSO concentration should be kept consistent and low (e.g., ≤ 0.1%) to avoid solvent effects.[13]

Western Blotting for Protein Degradation

This assay is used to quantify the reduction in EGFR protein levels following PROTAC treatment.

Western_Blot_Workflow Cell_Seeding Seed cells in plates PROTAC_Treatment Treat with PROTAC at various concentrations and time points Cell_Seeding->PROTAC_Treatment Cell_Lysis Lyse cells to extract proteins PROTAC_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by size via SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Protein_Transfer Blocking Block membrane to prevent non-specific antibody binding Protein_Transfer->Blocking Primary_Antibody Incubate with primary antibodies (anti-EGFR, anti-GAPDH/β-actin) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using chemiluminescence (ECL) Secondary_Antibody->Detection Analysis Analyze band intensity to quantify protein levels Detection->Analysis

Figure 3: Standard Western Blotting Workflow for PROTAC Evaluation.

  • Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of the PROTAC for specified durations (e.g., 4, 8, 16, 24 hours).[13]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against EGFR. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to normalize protein levels. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software. The level of EGFR is normalized to the loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of the PROTAC on cell proliferation and viability.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density.

  • Treatment: After 24 hours, treat the cells with a range of PROTAC concentrations.

  • Incubation: Incubate for a specified period (e.g., 72 or 96 hours).

  • Reagent Addition: Add MTT reagent or CellTiter-Glo reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value by plotting the data using a non-linear regression model.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the PROTAC in an animal model.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are typically used.

  • Tumor Implantation: NSCLC cells (e.g., HCC827 or H1975) are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The PROTAC is administered (e.g., intraperitoneally or orally) at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to confirm EGFR degradation in vivo).

  • Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Resistance and Future Directions

While PROTACs offer a promising strategy to overcome resistance to EGFR TKIs, potential mechanisms of resistance to PROTACs themselves could include mutations in the E3 ligase or the target protein that prevent the formation of the ternary complex.[5] Future research will likely focus on developing next-generation PROTACs with improved oral bioavailability and the ability to degrade a wider range of EGFR mutants, including those that confer resistance to third-generation TKIs.[12][14] The exploration of combination therapies, potentially with immunotherapy, is also an active area of investigation.[8]

Conclusion

PROTAC EGFR degraders, including various compounds designated as "PROTAC 10," have demonstrated significant potential in preclinical studies for the treatment of NSCLC. By inducing the degradation of both wild-type and mutant EGFR, these molecules offer a distinct and potentially more durable mechanism of action compared to traditional inhibitors. The data presented in this guide highlight their potent anti-proliferative and tumor-inhibiting effects. The detailed experimental protocols provide a framework for the continued evaluation and development of this promising new class of therapeutics for EGFR-driven lung cancers.

References

Unraveling the Selectivity of PROTAC EGFR Degrader 10 (MS154) for Mutant vs. Wild-Type EGFR

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a promising strategy to overcome the limitations of traditional enzyme inhibitors. This technical guide focuses on PROTAC EGFR degrader 10, also known as MS154, a gefitinib-based degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into its differential effects on wild-type versus mutant Epidermal Growth Factor Receptor (EGFR), providing a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Core Mechanism: Preferential Degradation of Mutant EGFR

This compound (MS154) operates by inducing the formation of a ternary complex between the target protein (EGFR) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. A key characteristic of many EGFR PROTACs, including MS154, is their remarkable selectivity for oncogenic mutant forms of EGFR over the wild-type (WT) protein.[1][2] This selectivity is not primarily driven by a higher binding affinity of the warhead to the mutant receptor, but rather by the ability to form a stable and productive ternary complex with the mutant EGFR and the E3 ligase.[3][4] Studies have shown that while MS154 can bind to both WT and mutant EGFR, it preferentially induces the degradation of mutant EGFR.[1][3]

The proposed mechanism for this selectivity lies in the conformational differences between wild-type and mutant EGFR, which likely facilitate a more favorable orientation for ubiquitination within the ternary complex. This inherent selectivity is a significant advantage, as it could translate to a wider therapeutic window and reduced on-target toxicities associated with the inhibition of wild-type EGFR in healthy tissues.

Quantitative Analysis: Degradation and Proliferation Inhibition

The efficacy of this compound (MS154) has been quantified in various non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations. The half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell proliferation are key metrics to assess its potency and activity.

Cell LineEGFR StatusDC50 (nM)IC50 (nM)Reference
HCC-827Exon 19 Deletion (Mutant)11Not explicitly stated for MS154 alone, but related compounds show activity.[5][6][7][8]
H3255L858R (Mutant)25Not explicitly stated for MS154 alone, but related compounds show activity.[5][6][7][8]
OVCAR-8Wild-TypeNo degradation observedNot applicable[8]
H1299Wild-TypeNo degradation observedNot applicable[8]
Ba/F3Wild-TypeInhibition of proliferation observed (IC50 <150 nM)<150No direct degradation data provided

Note: While direct IC50 values for MS154 in HCC-827 and H3255 are not consistently reported across all cited literature, the potent degradation at low nanomolar concentrations strongly suggests an impact on cell viability. The Ba/F3 cell line data indicates a general antiproliferative effect, though the specific degradation of wild-type EGFR was not detailed in that context.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound (MS154).

Western Blotting for EGFR Degradation

This protocol is used to determine the DC50 and Dmax (maximum degradation) of the PROTAC.

  • Cell Culture and Treatment:

    • Plate cancer cell lines (e.g., HCC-827 for mutant EGFR, H1299 for wild-type EGFR) in 6-well plates.

    • Allow cells to adhere and reach 70-80% confluency.

    • Treat cells with a serial dilution of MS154 (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (typically 16-24 hours).[9]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control.

    • Calculate the percentage of EGFR remaining relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 value.[9]

Cell Viability Assay (e.g., MTT Assay)

This assay is used to determine the IC50 of the PROTAC on cell proliferation.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.[10][11]

  • Compound Treatment:

    • Treat the cells with a serial dilution of MS154 or a vehicle control for a specified period (e.g., 72 or 96 hours).[10][12]

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization:

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement and Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12]

Ubiquitination Assay

This protocol confirms that the degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Lysis:

    • Treat cells with MS154, a proteasome inhibitor (e.g., MG132) as a positive control, and a vehicle control.

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.[13]

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-EGFR antibody to capture EGFR and its binding partners.

    • Use protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[13]

  • Western Blotting:

    • Elute the protein complexes and perform western blotting as described above.

    • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated EGFR. An increase in the high-molecular-weight smear of ubiquitinated EGFR in the MS154-treated samples confirms its mechanism of action.[13]

Visualizing the Molecular Landscape

To better understand the context of this compound's activity, the following diagrams illustrate the EGFR signaling pathway, the mechanism of PROTAC-mediated degradation, and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_PLCg PLCγ Pathway cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription PKC PKC DAG->PKC PKC->Transcription Ca2 Ca²⁺ IP3->Ca2 Ca2->Transcription EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: Simplified overview of the EGFR signaling pathways.

PROTAC_Mechanism cluster_protac This compound (MS154) PROTAC MS154 (Gefitinib-Linker-CRBN Ligand) EGFR Mutant EGFR (Target Protein) PROTAC->EGFR CRBN CRBN (E3 Ligase) PROTAC->CRBN Ternary_Complex Ternary Complex (EGFR-MS154-CRBN) EGFR->Ternary_Complex CRBN->Ternary_Complex Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_EGFR->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for this compound (MS154).

Experimental_Workflow start Start cell_culture Cell Culture (Mutant vs. WT EGFR Cell Lines) start->cell_culture treatment Treatment with this compound (MS154) (Dose-response and time-course) cell_culture->treatment harvest Cell Harvesting treatment->harvest analysis Analysis harvest->analysis western_blot Western Blot (Determine DC50 & Dmax) analysis->western_blot viability_assay Cell Viability Assay (Determine IC50) analysis->viability_assay ubiquitination_assay Ubiquitination Assay (Confirm Mechanism) analysis->ubiquitination_assay end End western_blot->end viability_assay->end ubiquitination_assay->end

Caption: General experimental workflow for evaluating PROTAC efficacy.

References

The Ternary Complex of PROTAC EGFR Degrader 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ternary complex formed by the PROTAC (Proteolysis Targeting Chimera) EGFR degrader 10, also known as MS154. This document details the mechanism of action, quantitative biochemical and cellular data, experimental methodologies, and the impact on EGFR signaling pathways.

Introduction to PROTAC EGFR Degrader 10 (MS154)

This compound (MS154) is a first-in-class, gefitinib-based, cereblon (CRBN) E3 ligase-recruiting PROTAC.[1] It is a heterobifunctional molecule designed to selectively induce the degradation of mutant epidermal growth factor receptor (EGFR) while sparing the wild-type (WT) form.[1] This selectivity is crucial for minimizing off-target effects and toxicity in cancer therapy. The mechanism of action relies on the formation of a ternary complex between the PROTAC molecule, the target protein (EGFR), and the E3 ubiquitin ligase, which subsequently leads to the ubiquitination and proteasomal degradation of EGFR.[1][2]

Mechanism of Action: The Ternary Complex

The cornerstone of PROTAC activity is the formation of a ternary complex. This compound acts as a molecular bridge, bringing the neosubstrate (EGFR) into proximity with the CRBN E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of EGFR. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.[2]

PROTAC PROTAC EGFR Degrader 10 (MS154) Ternary_Complex EGFR-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex EGFR Mutant EGFR EGFR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded EGFR (Peptides) Proteasome->Degradation

This compound Mechanism of Action.

Quantitative Data

The following tables summarize the key quantitative data for this compound (MS154) from published studies.[1][3]

Table 1: In Vitro Binding Affinities
CompoundTargetAssayKd / Ki (nM)
This compound (MS154) EGFR WTBiochemical1.8 ± 4
EGFR L858R MutantBiochemical3.8 ± 5
CRBN-DDB1Biochemical37 (Ki)
Gefitinib (parental inhibitor)EGFR WTBiochemical1.1 ± 2
EGFR L858R MutantBiochemical0.8 ± 2
Table 2: Cellular Degradation Potency
Cell LineEGFR MutationDC50 (nM)Dmax (%)Treatment Time (h)
HCC-827Exon 19 Deletion11>9516
H3255L858R25>9516
Table 3: Cellular Proliferation Inhibition
Cell LineEGFR MutationIC50 (nM)
BaF3 Wild Type-<150
BaF3 EGFR MutantsVarious<150

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

Western Blotting for EGFR Degradation

This protocol is used to quantify the reduction in EGFR protein levels following treatment with the PROTAC.

  • Cell Culture and Treatment:

    • Plate non-small-cell lung cancer (NSCLC) cells (e.g., HCC-827, H3255) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for the desired time course (e.g., 16 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies against EGFR and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software. Normalize EGFR levels to the loading control.

    • Calculate DC50 and Dmax values from dose-response curves.

Ternary Complex Formation Assays (General Methodologies)

While a specific protocol for this compound is not detailed in the primary literature, the formation of the ternary complex can be assessed using various biophysical techniques:

  • Surface Plasmon Resonance (SPR): To measure the binding kinetics and affinities of the PROTAC to EGFR and CRBN, and to characterize the formation and stability of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binary and ternary complex formation.

  • Förster Resonance Energy Transfer (FRET): A cell-based or biochemical assay to detect the proximity of EGFR and CRBN induced by the PROTAC.

Cell Viability Assay

This assay measures the effect of the PROTAC on cell proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72-96 hours.

  • MTT or CellTiter-Glo® Assay: Add the respective reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental and Logical Workflows

The development and characterization of a PROTAC like EGFR degrader 10 follows a logical workflow.

cluster_0 Design & Synthesis cluster_1 Biochemical Characterization cluster_2 Cellular Characterization cluster_3 In Vivo Studies Design Rational Design (Gefitinib + CRBN ligand + Linker) Synthesis Chemical Synthesis Design->Synthesis Binding Binary Binding Assays (EGFR & CRBN) Synthesis->Binding Ternary Ternary Complex Formation Assays Binding->Ternary Degradation Degradation Assays (Western Blot) Ternary->Degradation Signaling Downstream Signaling (p-EGFR, p-AKT) Degradation->Signaling Viability Cell Viability Assays Signaling->Viability PK Pharmacokinetics Viability->PK Efficacy Xenograft Models PK->Efficacy

This compound Discovery and Validation Workflow.

Impact on Signaling Pathways

EGFR is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades crucial for cell proliferation, survival, and differentiation. The primary pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4][5][6][7][8]

By inducing the degradation of EGFR, this compound effectively shuts down these oncogenic signaling pathways. Studies have shown that treatment with this degrader leads to a potent inhibition of EGFR autophosphorylation (p-EGFR) and the phosphorylation of the downstream effector AKT (p-AKT).[1] Unlike traditional EGFR inhibitors that only block the kinase activity, PROTAC-mediated degradation eliminates the entire protein, thereby preventing both kinase-dependent and kinase-independent scaffolding functions of the receptor. This can lead to a more sustained and profound inhibition of downstream signaling.

EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PROTAC PROTAC EGFR Degrader 10 PROTAC->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Impact of this compound on Downstream Signaling.

Conclusion

This compound (MS154) represents a promising therapeutic strategy for cancers driven by mutant EGFR. Its ability to selectively degrade the oncogenic form of the receptor through the formation of a ternary complex with the CRBN E3 ligase leads to potent and sustained inhibition of downstream signaling pathways and cancer cell proliferation. The in-depth understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for its further development and clinical translation. The continued exploration of the structural and biophysical characteristics of its ternary complex will undoubtedly facilitate the design of even more effective and selective next-generation EGFR degraders.

References

The Triumvirate of "PROTAC EGFR Degrader 10": A Technical Guide to Three Distinct Degraders and the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of three distinct Proteolysis Targeting Chimeras (PROTACs) referred to as "PROTAC EGFR degrader 10" or "compound 10". Given the ambiguity in nomenclature across different research publications, this whitepaper will disambiguate and detail the mechanism of action, quantitative activity, and experimental protocols associated with a VHL-recruiting degrader, a CRBN-recruiting degrader, and a brigatinib-based degrader, all targeting the Epidermal Growth Factor Receptor (EGFR). A foundational explanation of the ubiquitin-proteasome system (UPS), which is central to PROTAC functionality, is also provided.

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. This intricate system identifies and eliminates unwanted or damaged proteins, playing a critical role in cellular homeostasis. The process can be broadly divided into two main stages: protein ubiquitination and proteasomal degradation.

1.1. The Ubiquitination Cascade:

Protein tagging for degradation is achieved through the covalent attachment of a small regulatory protein called ubiquitin. This process is carried out by a three-enzyme cascade:

  • E1 Ubiquitin-Activating Enzyme: This enzyme activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond.[1]

  • E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to a cysteine residue on an E2 enzyme.[1]

  • E3 Ubiquitin Ligase: The E3 ligase is the key component for substrate recognition. It binds to both the E2-ubiquitin complex and the target protein, facilitating the transfer of ubiquitin to a lysine (B10760008) residue on the target.[1] The human genome encodes for over 600 E3 ligases, providing specificity to the degradation process. PROTACs are designed to recruit specific E3 ligases, most commonly Cereblon (CRBN) and von Hippel-Lindau (VHL).

This cycle repeats to form a polyubiquitin (B1169507) chain on the target protein, which acts as a signal for its degradation by the proteasome.

Ubiquitination_Cascade cluster_E1 E1 Activating Enzyme cluster_E2 E2 Conjugating Enzyme cluster_E3 E3 Ligase E1 E1 E1_Ub E1-Ub E1->E1_Ub ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi Ub Ubiquitin (Ub) Ub->E1 Activation E2 E2 E1_Ub->E2 Conjugation E2_Ub E2-Ub E2->E2_Ub E3 E3 E2_Ub->E3 Ligation Target_Ub Ubiquitinated Target Protein E3->Target_Ub Target Target Protein Target->E3

Diagram 1: The Ubiquitination Cascade.

1.2. The 26S Proteasome: The Protein Shredder

The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large, multi-subunit protease complex.[2][3] The proteasome consists of a 20S core particle, which contains the catalytic sites for proteolysis, and one or two 19S regulatory particles that recognize and unfold the ubiquitinated target protein, feeding it into the core for degradation into small peptides.[2][4]

Proteasome_Degradation PolyUb_Target Polyubiquitinated Target Protein Proteasome_26S 26S Proteasome PolyUb_Target->Proteasome_26S Recognition & Unfolding Peptides Peptides Proteasome_26S->Peptides Degradation Ub_Recycle Ubiquitin Recycling Proteasome_26S->Ub_Recycle

Diagram 2: Proteasomal Degradation.

This compound: Unraveling the Identity

The designation "this compound" has been used for at least three distinct molecules in scientific literature. This section will detail the specifics of each, including the E3 ligase they recruit and their reported activities.

2.1. VHL-Based PROTAC 10

One of the earliest mentions of a "PROTAC 10" targeting EGFR refers to a molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This degrader was shown to be effective against EGFR with an exon 19 deletion (EGFRDel19).[5]

2.2. CRBN-Based PROTAC 10 (MS154)

Another EGFR degrader referred to as "compound 10" (also known as MS154) is a gefitinib-based PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6][7] This molecule has been characterized for its ability to degrade mutant EGFR while sparing the wild-type form.[6]

2.3. Brigatinib-Based PROTAC 10

A third "PROTAC 10" is based on the multi-kinase inhibitor brigatinib. This degrader has demonstrated potent activity against triple-mutant EGFR (Del19/T790M/C797S), a common mechanism of resistance to EGFR tyrosine kinase inhibitors.[8]

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of the three distinct "this compound" molecules.

Table 1: In Vitro Degradation and Anti-proliferative Activity

PROTAC IdentityE3 LigaseEGFR MutantCell LineDC50 (nM)Dmax (%)IC50 (nM)Reference(s)
VHL-Based PROTAC 10 VHLEGFRDel19HCC82734.8Not Reported220[5]
CRBN-Based PROTAC 10 (MS154) CRBNEGFRDel19HCC-82711>95Not Reported[7]
CRBN-Based PROTAC 10 (MS154) CRBNEGFRL858RH325525>95Not Reported[7]
Brigatinib-Based PROTAC 10 Not SpecifiedEGFRDel19/T790M/C797SBa/F38Not Reported20[8]

Table 2: In Vivo Efficacy of Related EGFR PROTACs

PROTAC NameDosing RegimenIn Vivo ModelTumor Growth Inhibition (TGI)Reference(s)
Compound 13 (Dacomitinib-based)30 mg/kgBALB/c nude mice with HCC-827 xenograft90%[9][10]
13b (Osimertinib-derivative)10 mg/kg/day, IPBALB/c nude mice with NCI-H1975 xenograft63.7%[9]
HJM-561 (Brigatinib-based)10 mg/kg, oralMice62.8% oral bioavailability[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PROTAC EGFR degraders.

4.1. Western Blotting for EGFR Degradation

This assay is fundamental for quantifying the reduction in EGFR protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HCC827, NCI-H1975) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the EGFR PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).[11]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the EGFR band intensity to the loading control.

    • Calculate the DC50 (half-maximal degradation concentration) from a dose-response curve.[11]

Western_Blot_Workflow Start Cell Seeding (6-well plate) Treatment PROTAC Treatment (Dose-response/Time-course) Start->Treatment Lysis Cell Lysis (RIPA buffer) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-EGFR, Anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis (Calculate DC50) Detection->Analysis

Diagram 3: Western Blot Workflow.

4.2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the PROTAC's IC50 value.[4]

  • Cell Seeding:

    • Seed cells into a 96-well plate and allow them to attach overnight.[12]

  • Compound Treatment:

    • Treat cells with a serial dilution of the EGFR PROTAC or vehicle control for a specified period (e.g., 72 or 96 hours).[12]

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[13]

  • Solubilization:

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 (half-maximal inhibitory concentration) by plotting viability against the log of the compound concentration.[12]

4.3. In Vivo Xenograft Study

This protocol outlines the evaluation of a PROTAC's anti-tumor efficacy in a mouse model.

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., BALB/c nude).

    • Subcutaneously inject cancer cells (e.g., NCI-H1975) into the flank of each mouse.[2][3]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth with caliper measurements.

    • When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.[2]

  • Drug Formulation and Administration:

    • Prepare the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline).[2]

    • Administer the PROTAC and vehicle control via the desired route (e.g., intraperitoneal injection) and schedule.[2]

  • Efficacy and Toxicity Assessment:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, calculate the tumor growth inhibition (TGI).

Xenograft_Study_Workflow Start Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing PROTAC Administration (e.g., IP, daily) Randomization->Dosing Monitoring In-life Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint Endpoint Analysis (Calculate TGI) Monitoring->Endpoint

Diagram 4: In Vivo Xenograft Study Workflow.

Conclusion

The development of PROTACs targeting EGFR represents a promising strategy to overcome the limitations of traditional inhibitors, particularly in the context of acquired resistance. While the nomenclature of "this compound" can be ambiguous, this guide has elucidated the distinct characteristics and activities of the VHL-based, CRBN-based (MS154), and brigatinib-based degraders that have been associated with this name. The provided data and detailed experimental protocols offer a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. The continued exploration and optimization of these and other EGFR-targeting PROTACs hold significant potential for the future of cancer therapy.

References

The Dual-Pronged Attack: Unraveling the Role of the Autophagy-Lysosome Pathway in the Action of PROTAC EGFR Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted therapy, offering a paradigm shift from mere inhibition to the complete removal of pathogenic proteins. This guide delves into the intricate mechanism of "PROTAC EGFR degrader 10" (also identified as MS154 or Compound B56), a potent and selective degrader of mutant Epidermal Growth Factor Receptor (EGFR). A growing body of evidence, particularly from analogous compounds, suggests that its efficacy is not solely reliant on the well-established ubiquitin-proteasome system (UPS) but also engages the autophagy-lysosome pathway, mounting a dual-pronged assault on cancer cells.

Executive Summary

This compound is a heterobifunctional molecule designed to overcome resistance to conventional EGFR tyrosine kinase inhibitors (TKIs) in non-small-cell lung cancer (NSCLC). It achieves this by linking a ligand for mutant EGFR to a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase. While the primary mode of action for PROTACs involves ubiquitination and subsequent degradation by the proteasome, this guide illuminates the emerging role of the autophagy-lysosome pathway in the degradation of EGFR facilitated by this class of molecules. We will explore the synergistic action of these two critical cellular degradation systems, present the quantitative data underpinning the potency of these degraders, provide detailed experimental protocols for their characterization, and visualize the complex biological processes involved.

Mechanism of Action: A Tale of Two Pathways

The canonical mechanism for PROTACs begins with the formation of a ternary complex, bringing the target protein (EGFR) and an E3 ligase (CRBN) into close proximity. This induced proximity facilitates the transfer of ubiquitin to the target protein. Polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.

However, recent mechanistic studies on novel CRBN-based EGFR PROTACs, which are close structural and functional analogs of this compound, have revealed that the degradation of mutant EGFR is also dependent on the autophagy-lysosome pathway.[1] This suggests a more complex and robust mechanism of action where the cell's two major protein catabolism systems are simultaneously harnessed. Mechanistic studies have shown that PROTACs can induce autophagy in lung cancer cells, and that enhancing autophagy can lead to greater EGFR degradation and apoptosis.[2]

The involvement of the autophagy-lysosome system is significant as it can degrade not only individual proteins but also protein aggregates and entire organelles, potentially offering a more comprehensive clearance of the oncogenic driver.

Signaling Pathway Diagram

dot

Caption: Dual degradation pathways of Mutant EGFR induced by this compound.

Quantitative Data Summary

The potency of PROTAC EGFR degraders is typically quantified by their half-maximal degradation concentration (DC₅₀) and their half-maximal inhibitory concentration (IC₅₀) for cell proliferation. The tables below summarize key quantitative data for this compound (MS154) and related compounds.

Table 1: Degradation Potency (DC₅₀) of CRBN-Recruiting EGFR PROTACs

CompoundCell LineEGFR MutationDC₅₀ (nM)DₘₐₓTreatment Time (h)Reference
PROTAC 10 (MS154) HCC-827Del1911>95%16[3]
PROTAC 10 (MS154) H3255L858R25>95%16[3]
SIAIS125H1975L858R+T790M30-50N/AN/A[2]
SIAIS126H1975L858R+T790M30-50N/AN/A[2]

Table 2: Anti-proliferative Activity (IC₅₀) of EGFR PROTACs

CompoundCell LineEGFR MutationIC₅₀ (nM)Incubation Time (h)Reference
PROTAC 10 (MS154) BaF3 mutantsVarious<150N/A[4]
SIAIS125PC9Del192.6N/A[5]

Detailed Experimental Protocols

To rigorously assess the involvement of the autophagy-lysosome pathway in the action of this compound, a series of key experiments are required.

Western Blotting for EGFR Degradation

This protocol is used to quantify the reduction in EGFR protein levels following PROTAC treatment.

  • Objective: To determine the DC₅₀ and Dₘₐₓ of the PROTAC degrader.

  • Cell Culture: Plate NSCLC cells (e.g., HCC-827, H1975) at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against total EGFR (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH, 1:5000) to ensure equal protein loading.

    • Wash with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[6]

  • Analysis: Quantify band intensity using densitometry software. Normalize EGFR levels to the loading control and express as a percentage of the vehicle-treated control.

Autophagy Flux Assay

This assay measures the rate of autophagic degradation, providing direct evidence of the pathway's involvement.

  • Objective: To determine if the PROTAC induces autophagic flux.

  • Principle: The assay monitors the conversion of LC3-I to LC3-II and the degradation of the autophagy receptor p62/SQSTM1. An accumulation of LC3-II in the presence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) compared to its absence indicates increased autophagic flux.

  • Procedure:

    • Cell Treatment Groups:

      • Vehicle Control

      • This compound

      • Lysosomal Inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours)

      • PROTAC + Lysosomal Inhibitor

    • Treatment: Treat cells with the PROTAC for the desired time (e.g., 24 hours). Add the lysosomal inhibitor for the final 2-4 hours of incubation.

    • Lysis and Western Blot: Perform cell lysis and Western blotting as described in Protocol 4.1.

    • Immunoblotting: Probe membranes for LC3B and p62/SQSTM1. Re-probe for a loading control.

  • Analysis: An increase in the LC3-II band intensity in the "PROTAC + Inhibitor" group compared to the "Inhibitor alone" group indicates PROTAC-induced autophagic flux. A corresponding decrease in p62 levels with PROTAC treatment, which is rescued by the inhibitor, further confirms this.

Cell Viability Assay (CCK-8 or MTT)

This protocol assesses the functional consequence of EGFR degradation on cancer cell proliferation.

  • Objective: To determine the IC₅₀ of the PROTAC degrader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

    • Treatment: Add serial dilutions of the PROTAC and incubate for a prolonged period (e.g., 72-96 hours).

    • Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Experimental and Logical Workflow Visualization

Visualizing the experimental workflow is crucial for understanding the logical progression of the investigation into the PROTAC's mechanism of action.

dot

Experimental_Workflow start Hypothesis: PROTAC 10 degrades EGFR via Proteasome and Autophagy treat_cells Treat NSCLC Cells with This compound (Dose-response & Time-course) start->treat_cells autophagy_flux Autophagy Flux Assay: Treat with PROTAC +/- Lysosomal Inhibitor (e.g., Bafilomycin A1) start->autophagy_flux Mechanistic Question western_blot Western Blot for Total EGFR Levels treat_cells->western_blot Endpoint: Protein Level viability_assay Cell Viability Assay (e.g., CCK-8) treat_cells->viability_assay Endpoint: Cell Proliferation dc50_calc Calculate DC₅₀ & Dₘₐₓ western_blot->dc50_calc conclusion Conclusion: PROTAC 10 utilizes a dual UPS and Autophagy-Lysosome pathway for EGFR degradation dc50_calc->conclusion ic50_calc Calculate IC₅₀ viability_assay->ic50_calc ic50_calc->conclusion western_lc3_p62 Western Blot for LC3-II and p62 autophagy_flux->western_lc3_p62 flux_analysis Analyze LC3-II accumulation and p62 degradation western_lc3_p62->flux_analysis flux_analysis->conclusion Confirms dual pathway

Caption: Workflow for elucidating the dual degradation mechanism of this compound.

Conclusion and Future Directions

The evidence strongly suggests that the therapeutic efficacy of advanced EGFR PROTACs, such as "this compound," is enhanced by the engagement of the autophagy-lysosome pathway in addition to the canonical ubiquitin-proteasome system. This dual-mechanism approach may be key to overcoming drug resistance and achieving more durable responses in patients with EGFR-mutant NSCLC.

Future research should focus on quantifying the relative contribution of each pathway to EGFR degradation. Further investigation into the specific molecular machinery that sorts the ubiquitinated EGFR towards the autophagosome could unveil new targets for combination therapies, potentially leading to even more effective cancer treatments. This technical guide provides the foundational knowledge and experimental framework for researchers to further explore this exciting frontier in targeted protein degradation.

References

An In-Depth Technical Guide to the Cellular Uptake and Bioavailability of PROTAC EGFR Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC EGFR degrader 10, also known as MS154 or Compound B56, is a first-in-class, gefitinib-based Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of mutant Epidermal Growth Factor Receptor (EGFR).[1] Unlike traditional small-molecule inhibitors that function through occupancy-driven mechanisms, PROTACs leverage the cell's own ubiquitin-proteasome system to eliminate target proteins. This technical guide provides a comprehensive overview of the cellular uptake and bioavailability of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and related signaling pathways.

This compound is a heterobifunctional molecule composed of a ligand that binds to EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation (EGFR-PROTAC-CRBN) facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. This approach offers a promising strategy to overcome resistance to conventional EGFR tyrosine kinase inhibitors (TKIs) in non-small-cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the cellular activity, binding affinity, and bioavailability of this compound (MS154).

Table 1: Cellular Activity and Binding Affinity of this compound

ParameterCell LineValueReference
DC₅₀ (EGFR Degradation) HCC-827 (EGFR del19)11 nM[1]
H3255 (EGFR L858R)25 nM[1]
IC₅₀ (Cell Proliferation) BaF3 (Wild Type & EGFR mutants)<150 nM
Binding Affinity (Kᵢ) to CRBN-DDB1 -37 nM

Table 2: In Vivo Bioavailability of this compound

ParameterSpeciesValueReference
Bioavailability MouseBioavailable (plasma levels were detected)[1]
Pharmacokinetic Profile MouseLower plasma levels compared to MS39 (a VHL-recruiting EGFR degrader)

Note: Specific quantitative pharmacokinetic parameters such as Cmax, half-life, and oral bioavailability percentage for this compound (MS154) are not publicly available in the primary literature. The data indicates the compound is bioavailable in mice, but provides a qualitative comparison to a similar compound.

Experimental Protocols

EGFR Degradation Assay (Western Blotting)

This protocol is used to determine the concentration-dependent degradation of EGFR in cancer cell lines following treatment with this compound.

a. Cell Culture and Treatment:

  • Culture human cancer cell lines (e.g., HCC-827, H3255) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

b. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

d. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against EGFR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the DC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with the PROTAC.

a. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

b. Compound Treatment:

  • Treat the cells with a serial dilution of this compound for 72 hours.

c. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

d. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC₅₀ value from the dose-response curve.

Cellular Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput method to predict the passive permeability of a compound across a biological membrane.

a. Plate Preparation:

  • A donor plate with a filter membrane at the bottom of each well is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • An acceptor plate is filled with a buffer solution.

b. Compound Addition:

  • The test compound (this compound) is added to the donor plate wells.

c. Incubation:

  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specific period (e.g., 4-18 hours) at room temperature.

d. Quantification:

  • After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

e. Permeability Calculation:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Visualizations

Signaling Pathway and Mechanism of Action

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway Downstream Signaling cluster_protac PROTAC-Mediated Degradation EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation PROTAC PROTAC EGFR Degrader 10 EGFR->PROTAC Proteasome Proteasome EGFR->Proteasome Recognition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CRBN CRBN E3 Ligase CRBN->PROTAC Ub Ubiquitin Ub->EGFR Ubiquitination Degradation EGFR Degradation Proteasome->Degradation

Caption: EGFR signaling and PROTAC-mediated degradation pathway.

PROTAC_Mechanism_Workflow POI EGFR (Protein of Interest) Ternary Ternary Complex (EGFR-PROTAC-CRBN) POI->Ternary PROTAC PROTAC EGFR Degrader 10 PROTAC->Ternary E3 CRBN (E3 Ubiquitin Ligase) E3->Ternary Ubiquitination Poly-ubiquitination of EGFR Ternary->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation EGFR Degradation Proteasome->Degradation Recycling->PROTAC

Caption: Experimental workflow of PROTAC mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Cell Culture (e.g., HCC-827) Treatment Treatment with This compound CellCulture->Treatment DegradationAssay Western Blot for EGFR Degradation (DC₅₀) Treatment->DegradationAssay ViabilityAssay Cell Viability Assay (e.g., MTT) (IC₅₀) Treatment->ViabilityAssay PermeabilityAssay Permeability Assay (e.g., PAMPA) AnimalModel Mouse Model Dosing Compound Administration AnimalModel->Dosing PK_Study Pharmacokinetic Study (Plasma Concentration) Dosing->PK_Study Bioavailability Bioavailability Assessment PK_Study->Bioavailability

References

Unveiling the Chemical Landscape of PROTAC EGFR Degrader 10 (MS154): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties and stability of PROTAC EGFR degrader 10, also identified as MS154. This molecule is a gefitinib-based, cereblon (CRBN)-recruiting Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Epidermal Growth factor Receptor (EGFR). This document consolidates available data on its chemical characteristics, biological activity, and stability, offering a valuable resource for researchers in the field of targeted protein degradation.

Core Chemical Properties

This compound (MS154) is a complex heterobifunctional molecule designed to induce the degradation of EGFR.[1][2] Its key chemical identifiers and properties are summarized in the table below.

PropertyValueSource
Compound Name This compound; MS154[1][2]
Molecular Formula C46H54ClFN8O8[3][4]
Molecular Weight 901.43 g/mol [3][4]
CAS Number 2550393-21-8[3][4]
Solubility Soluble to 100 mM in DMSO[3][4]

Biological Activity and Potency

MS154 is engineered to selectively target mutant forms of EGFR for degradation by hijacking the CRBN E3 ubiquitin ligase.[2] The gefitinib (B1684475) warhead binds to EGFR, while the pomalidomide-like ligand engages CRBN, leading to the formation of a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of EGFR.[2]

The degradation potency of MS154 has been quantified in different non-small cell lung cancer (NSCLC) cell lines, as detailed in the following table.

Cell LineEGFR MutationDC50Dmax (at 50 nM)Source
HCC-827Exon 19 deletion11 nM> 95%[2][3][4]
H3255L858R25 nM> 95%[2][3][4]

Stability and Pharmacokinetic Profile

Pharmacokinetic studies in mice following intraperitoneal (IP) administration demonstrated that MS154 is bioavailable.[2][3][4] However, its plasma concentrations were observed to be 10- to 100-fold lower than its VHL-recruiting counterpart, MS39.[1] The peak plasma concentration for MS154 was approximately 500 nM, achieved at 8 hours post-dosing.[1] This suggests that while the molecule enters systemic circulation, its stability and/or clearance mechanisms may differ significantly from VHL-based degraders.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of MS154 are described in the primary literature by Cheng et al. (2020) in the Journal of Medicinal Chemistry. Below are generalized protocols relevant to the characterization of PROTAC stability and activity.

In Vitro Metabolic Stability Assay (General Protocol)

This protocol provides a general framework for assessing the metabolic stability of a PROTAC like MS154 using human liver microsomes.

  • Preparation of Solutions:

    • Prepare a stock solution of the PROTAC compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare a solution of human liver microsomes (HLM) in the same buffer.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation:

    • Pre-warm the HLM and PROTAC working solutions at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of HLM and PROTAC. The final concentration of the PROTAC is typically 1 µM.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Vortex the samples to precipitate proteins and centrifuge to pellet the precipitate.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining PROTAC against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Western Blotting for Protein Degradation

This protocol is used to determine the extent of target protein degradation in cells treated with the PROTAC.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HCC-827 or H3255) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., MS154) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., EGFR) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling pathway, which is targeted for disruption by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling cascade.

PROTAC-Mediated EGFR Degradation Workflow

The logical workflow for the mechanism of action of this compound (MS154) is depicted below.

PROTAC_Mechanism PROTAC MS154 (PROTAC) EGFR EGFR (Target Protein) PROTAC->EGFR Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Binds TernaryComplex EGFR-MS154-CRBN Ternary Complex UbEGFR Polyubiquitinated EGFR TernaryComplex->UbEGFR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbEGFR->Proteasome Recognition Degradation Degraded EGFR Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

References

In Vitro Efficacy of PROTAC EGFR Degrader 10: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide on "PROTAC EGFR degrader 10" (also known as Compound B56) is compiled from publicly available data, primarily from chemical supplier databases. As of December 2025, a dedicated peer-reviewed publication detailing the comprehensive in vitro characterization and specific experimental protocols for this compound is not publicly available. Therefore, this document presents the existing data for "this compound" and provides generalized, yet detailed, experimental methodologies typical for the evaluation of PROTAC-based EGFR degraders to serve as a guide for researchers in the field.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of proteins of interest.[1][2] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][4] "this compound" is a compound designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often dysregulated in cancer.[5][6][7]

Quantitative In Vitro Efficacy Data

The publicly available data for "this compound" is summarized below. These values indicate its potency in degrading EGFR and inhibiting cell proliferation in specific cell models.

ParameterValueTarget/Cell LineNotes
DC₅₀ <100 nMEGFRThe half-maximal degradation concentration.[5][6][7]
IC₅₀ <150 nMBaF3 wild type and EGFR mutantsThe half-maximal inhibitory concentration for cell proliferation.[5][6][8][9]
Kᵢ 37 nMCRBN-DDB1The binding affinity to the Cereblon (CRBN) E3 ligase complex.[5][6][8][9]
Additional Targets N/AFocal Adhesion Kinase (FAK), RSK1This compound has also been observed to degrade these kinases.[5][6][8][9]

Visualizing the Molecular Pathways and Processes

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, survival, proliferation, and differentiation.[10] Its dysregulation is a hallmark of many cancers. Understanding this pathway is essential for contextualizing the action of EGFR-targeting therapeutics.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STATs EGFR->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Raf STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

Mechanism of Action of this compound

The core function of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the target's degradation.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC EGFR Degrader 10 EGFR EGFR (Target Protein) PROTAC->EGFR Binds to EGFR E3 CRBN (E3 Ligase) PROTAC->E3 Binds to E3 Ligase Ub_EGFR Ubiquitinated EGFR E3->Ub_EGFR Transfers Ub Ub Ubiquitin Ub->E3 Proteasome Proteasome Ub_EGFR->Proteasome Recognition Fragments Peptide Fragments Proteasome->Fragments

Caption: PROTAC-mediated ubiquitination and subsequent proteasomal degradation of EGFR.

General Experimental Workflow for In Vitro Evaluation

The in vitro characterization of an EGFR PROTAC involves a series of assays to determine its degradation efficiency, selectivity, and impact on cancer cell viability.

Experimental_Workflow start PROTAC Synthesis & QC cell_culture Cell Line Selection (e.g., BaF3-EGFR mutants, NSCLC lines) start->cell_culture treatment Treat Cells with This compound cell_culture->treatment western_blot Western Blot Analysis treatment->western_blot viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay proteomics Global Proteomics (Selectivity Profiling) treatment->proteomics dc50_dmax Determine DC₅₀ & Dmax western_blot->dc50_dmax end Data Analysis & Conclusion dc50_dmax->end ic50 Determine IC₅₀ viability_assay->ic50 ic50->end selectivity Assess Selectivity proteomics->selectivity selectivity->end

Caption: A typical workflow for the in vitro characterization of a PROTAC degrader.

Detailed (Generalized) Experimental Protocols

The following are standard protocols used to obtain the types of data presented above. These are not the specific protocols for "this compound" but represent the industry standard for evaluating such molecules.

Cell Culture and Compound Treatment
  • Cell Lines: BaF3 cells engineered to express wild-type or mutant forms of human EGFR (e.g., L858R, T790M, C797S) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-3. Human non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H1975, HCC827) are maintained in RPMI-1640 with 10% FBS.

  • Compound Preparation: "this compound" is dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions are prepared in culture medium to achieve the desired final concentrations for treatment.

  • Treatment: Cells are seeded in appropriate multi-well plates (e.g., 6-well for Western Blot, 96-well for viability assays) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the PROTAC at various concentrations or a vehicle control (e.g., 0.1% DMSO).

Western Blotting for Protein Degradation (DC₅₀ and Dmax Determination)
  • Cell Lysis: After a specified treatment time (e.g., 2, 4, 8, 16, 24 hours), cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against total EGFR, phospho-EGFR, FAK, RSK1, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: Band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control. The DC₅₀ (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) are calculated by fitting the data to a dose-response curve.

Cell Viability Assay (IC₅₀ Determination)
  • Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.

  • Procedure: Cells are seeded in opaque-walled 96-well plates and treated with a range of PROTAC concentrations for a period of 72 hours.

  • Measurement: After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is incubated to stabilize the luminescent signal, which is then read on a luminometer.

  • Data Analysis: The relative luminescence units (RLU) are converted to percentage viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Global Proteomics for Selectivity Profiling
  • Sample Preparation: Cells are treated with the PROTAC at a concentration that achieves significant degradation of EGFR (e.g., 10x DC₅₀) and a vehicle control for a set time point (e.g., 24 hours). Cells are harvested, and proteins are extracted, digested (typically with trypsin), and labeled with tandem mass tags (TMT) or processed for label-free quantification.

  • LC-MS/MS Analysis: The labeled or unlabeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting spectra are searched against a human protein database to identify and quantify thousands of proteins. The abundance of each protein in the PROTAC-treated sample is compared to the vehicle control to identify proteins that are significantly down-regulated, thus providing a profile of the degrader's selectivity.

Conclusion

"this compound" shows promise as an in vitro tool for inducing the degradation of EGFR, FAK, and RSK1. The available data indicates potent degradation and anti-proliferative activity in BaF3 cell models. However, a comprehensive understanding of its efficacy across a broader range of clinically relevant cancer cell lines, its degradation kinetics, and its precise selectivity profile awaits detailed characterization in peer-reviewed studies. The generalized protocols provided herein offer a standard framework for researchers aiming to conduct such in-depth evaluations of novel PROTAC molecules.

References

An In-depth Technical Guide to PROTAC EGFR Degrader 10 (MS154)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC) EGFR degrader 10, also known as MS154 or Compound B56. This document details its mechanism of action, quantitative performance metrics, relevant experimental protocols, and the key signaling pathways it modulates.

Core Concepts: Targeted Protein Degradation and EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a critical regulator of cellular processes such as proliferation and survival.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development of various cancers, particularly non-small cell lung cancer (NSCLC).[2] While small-molecule inhibitors targeting the EGFR kinase domain have been developed, their efficacy can be limited by acquired drug resistance.[2]

PROTAC technology offers an alternative therapeutic strategy. Instead of merely inhibiting the target protein, PROTACs are heterobifunctional molecules designed to eliminate the protein entirely. They achieve this by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][4] A PROTAC consists of two distinct ligands connected by a linker: one binds to the target protein (in this case, EGFR), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4][5]

Introduction to PROTAC EGFR Degrader 10 (MS154)

This compound (MS154) is a first-in-class, gefitinib-based degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase to selectively target EGFR for degradation.[2][6][7] It has demonstrated potent and selective degradation of mutant forms of EGFR while sparing the wild-type (WT) protein.[2][8]

Chemical Structure:

The chemical structure for MS154 (gefitinib-based CRBN-recruiting degrader) is publicly available in medicinal chemistry journals.

Mechanism of Action

MS154 functions by forming a ternary complex between the EGFR protein and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the EGFR protein. The resulting polyubiquitinated EGFR is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can catalyze further degradation cycles.[3][9]

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Proteasomal Degradation POI EGFR (Target Protein) PROTAC MS154 (PROTAC) POI->PROTAC Binds Ternary EGFR-MS154-CRBN Ternary Complex E3 CRBN (E3 Ligase) PROTAC->E3 Binds PolyUb_POI Polyubiquitinated EGFR Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin E2 E2 Enzyme E2->Ternary Transfers Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of MS154-mediated EGFR degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (MS154).

Table 1: In Vitro Degradation Efficiency
Cell LineEGFR Mutation StatusDC₅₀ (nM)Dₘₐₓ (%)Treatment Time (h)
HCC-827Exon 19 Deletion11>9516
H3255L858R25>9516

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Data sourced from Cheng et al., 2020.[2]

Table 2: Binding Affinity
CompoundTargetKd (nM)
MS154 (Compound 10)EGFR WT1.8 ± 4
MS154 (Compound 10)EGFR L858R3.8 ± 5
MS154 (Compound 10)CRBN-DDB137 (Kᵢ)

Kd: Dissociation constant. Kᵢ: Inhibition constant. Data sourced from Cheng et al., 2020 and supplier information.[2]

Table 3: Anti-proliferative Activity
Cell LineEGFR Mutation StatusIC₅₀ (nM)
HCC-827Exon 19 Deletion<150 (in BaF3 cells)
H3255L858RNot explicitly stated for MS154 alone

IC₅₀: Half-maximal inhibitory concentration. Data is limited for specific cancer cell lines, with broader activity noted in BaF3 engineered cells.

Note on FAK and RSK1 Degradation: Some commercial suppliers have listed "this compound (Compound B56)" as also degrading Focal Adhesion Kinase (FAK) and RSK1. However, primary research literature on MS154 emphasizes its high selectivity for EGFR, and orthogonal proteomic studies did not identify FAK or RSK1 as significant off-targets.[2] This discrepancy should be noted, and further validation would be required to substantiate these claims.

Key Signaling Pathways

By degrading EGFR, MS154 effectively shuts down its downstream signaling cascades, which are crucial for tumor growth and survival. The two primary pathways affected are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.[1][10]

  • PI3K-AKT-mTOR Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis.[1][10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activation PI3K PI3K EGFR->PI3K Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PROTAC MS154 PROTAC->EGFR Induces Degradation

Caption: Simplified EGFR downstream signaling pathways inhibited by MS154.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Western Blotting for EGFR Degradation

This protocol is used to quantify the reduction in EGFR protein levels following treatment with MS154.

Workflow Diagram:

Western_Blot_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody (anti-EGFR, anti-GAPDH) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. ECL Detection H->I J 10. Imaging & Densitometry I->J

Caption: Standard workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment:

    • Seed NSCLC cells (e.g., HCC-827, H3255) in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of MS154 (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for a specified duration (e.g., 16-24 hours).

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against EGFR (and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Visualize protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize EGFR band intensity to the loading control.

    • Calculate DC₅₀ and Dₘₐₓ values from a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the IC₅₀ value of MS154.

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of MS154 or vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Studies

While both MS154 and its VHL-recruiting counterpart, MS39, were found to be bioavailable in mice, pharmacokinetic (PK) studies indicated that MS39 had properties more suitable for in vivo efficacy studies.[2][8] Consequently, extensive in vivo efficacy data for MS154 is not widely available in the public domain, with research efforts focusing on the more promising VHL-based candidates for in vivo validation.[8]

Conclusion and Future Perspectives

This compound (MS154) is a potent and selective degrader of mutant EGFR, effectively inhibiting downstream pro-survival signaling pathways. It serves as a valuable chemical tool for studying the effects of EGFR degradation and represents a foundational molecule in the development of CRBN-recruiting EGFR PROTACs. While its in vivo properties may be suboptimal compared to other candidates, the principles demonstrated by its design and mechanism of action continue to inform the development of next-generation protein degraders for oncology. Future research will likely focus on optimizing the linker and E3 ligase ligands to enhance oral bioavailability and in vivo efficacy, potentially leading to clinically viable EGFR-degrading therapeutics.

References

An In-depth Technical Guide to the Discovery and Development of PROTAC EGFR Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of PROTAC EGFR Degrader 10, a molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). This document consolidates key data, experimental methodologies, and visualizations to serve as a valuable resource for professionals in the field of targeted protein degradation and oncology drug discovery.

Introduction: Targeting EGFR with Proteolysis Targeting Chimeras (PROTACs)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of drug resistance remains a significant clinical challenge.

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that offers an alternative to traditional inhibition.[3] PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two moieties.[2] By forming a ternary complex between the POI and the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the ubiquitination and subsequent degradation of the target protein.[3] This event-driven, catalytic mechanism presents a promising strategy to overcome the limitations of occupancy-based inhibitors.

This compound is a VHL-recruiting PROTAC developed to target EGFR, particularly the exon 19 deletion mutant (del19), which is prevalent in NSCLC.[3][4] This guide details its discovery and characterization.

Mechanism of Action

This compound functions by inducing the selective degradation of EGFR through the ubiquitin-proteasome pathway. The molecule's bivalent nature allows it to simultaneously bind to EGFR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to EGFR, leading to the formation of a polyubiquitin (B1169507) chain on the receptor. This polyubiquitin tag serves as a recognition signal for the 26S proteasome, which then degrades the EGFR protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation EGFR EGFR (Target Protein) PROTAC PROTAC EGFR Degrader 10 EGFR->PROTAC Ternary_Complex EGFR-PROTAC-VHL Ternary Complex EGFR->Ternary_Complex Binding VHL VHL E3 Ligase PROTAC->VHL VHL->Ternary_Complex Recruitment Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Degraded_EGFR Degraded EGFR (Peptides) Proteasome->Degraded_EGFR Degradation

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various cellular assays.

Table 1: Degradation Activity of this compound

Cell LineEGFR Mutation StatusDC₅₀ (nM)Dₘₐₓ (%)Assay Duration
HCC827del1934.8[3][4]Not Reported48 hours[1]
H1975L858R/T790MWeak Degradation[1]Not Reported48 hours[1]
A549Wild-TypeWeak Degradation[1]Not Reported48 hours[1]

Table 2: Anti-proliferative Activity of this compound

Cell LineEGFR Mutation StatusIC₅₀ (µM)Assay Duration
HCC827del190.22[1][3]72 hours[1]
H1975L858R/T790M> 10[1]72 hours[1]
A549Wild-Type> 10[1]72 hours[1]
A431Wild-Type (Overexpression)> 10[1]72 hours[1]

Table 3: Effects on Downstream Signaling and Cellular Processes

ParameterCell LineEffect
p-EGFR LevelsHCC827Inhibition[1]
p-AKT LevelsHCC827Inhibition[1]
ApoptosisHCC827Induction[1][4]
Cell CycleHCC827G1 Phase Arrest[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blotting for EGFR Degradation

This protocol is used to determine the degradation of EGFR in response to treatment with this compound.

Western_Blot_Workflow Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment Lysis Cell Lysis (RIPA buffer) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-EGFR, anti-β-actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection (ECL substrate) Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End End: Determine DC₅₀ Analysis->End

References

Methodological & Application

Application Notes for PROTAC EGFR Degrader 10 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide for utilizing PROTAC EGFR degrader 10 in cell culture experiments. This document outlines the mechanism of action, key quantitative data from various studies, and detailed protocols for assessing its efficacy and cellular effects.

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] this compound is a heterobifunctional molecule that selectively targets the Epidermal Growth Factor Receptor (EGFR) for degradation, offering a promising strategy to overcome resistance to traditional EGFR inhibitors in cancer therapy.[2][4]

Mechanism of Action

This compound functions by simultaneously binding to both EGFR and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][5] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of EGFR by the E3 ligase.[3][6] The ubiquitinated EGFR is then recognized and degraded by the proteasome, resulting in the depletion of the EGFR protein from the cell.[2][3]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of various compounds referred to as "this compound" in different cancer cell lines. It is important to note that different research groups have developed distinct molecules under this or similar nomenclature.

Compound Name/ReferenceCell LineEGFR Mutation StatusDC50 (nM)IC50 (nM)E3 Ligase Ligand
This compound (Compound B56)[7]BaF3Wild Type & Mutants< 100< 150CRBN
Brigatinib-based PROTAC 10[2]Ba/F3Del19/T790M/C797S820Not Specified
PROTAC 10[4][8]HCC827Exon 19 Deletion34.8220Not Specified

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. IC50: The concentration of the PROTAC that inhibits cell proliferation by 50%.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by the PROTAC and the general experimental workflow for evaluating its activity in cell culture.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activation PI3K PI3K EGFR->PI3K Activation Proteasome Proteasome EGFR->Proteasome Degradation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PROTAC PROTAC EGFR degrader 10 PROTAC->EGFR Binds E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits E3_Ligase->EGFR Ubiquitination Ub Ubiquitin PROTAC_Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Downstream Assays start Start cell_culture Cell Seeding and Culture (e.g., HCC827, H1975) start->cell_culture treatment Treatment with This compound cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis viability_assay Cell Viability Assay (MTT) (Cytotoxicity - IC50) treatment->viability_assay protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant western_blot Western Blot (EGFR Degradation - DC50) protein_quant->western_blot ubiquitination_assay Ubiquitination Assay (Mechanism of Action) protein_quant->ubiquitination_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis viability_assay->data_analysis ubiquitination_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Western Blot Analysis of EGFR Degradation by PROTAC EGFR Degrader 10 (MS154)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[3][4] PROTAC EGFR degrader 10, also known as MS154, is a first-in-class, Cereblon (CRBN)-recruiting PROTAC designed to selectively target mutant EGFR for degradation by the ubiquitin-proteasome system.[5][6] This document provides detailed protocols for assessing the degradation of EGFR in response to treatment with this compound (MS154) using Western blot analysis.

Mechanism of Action

This compound (MS154) is a heterobifunctional molecule that simultaneously binds to both EGFR and the E3 ubiquitin ligase Cereblon (CRBN). This binding event brings EGFR into close proximity with the E3 ligase, leading to the ubiquitination of EGFR. The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, resulting in a reduction of total EGFR protein levels.

cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC EGFR degrader 10 (MS154) Ternary EGFR-PROTAC-CRBN Ternary Complex PROTAC->Ternary EGFR EGFR (Target Protein) EGFR->Ternary E3 CRBN E3 Ligase E3->Ternary Ub_EGFR Ubiquitinated EGFR Ternary->Ub_EGFR Ubiquitination Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Degraded Degraded EGFR (Peptides) Proteasome->Degraded Degradation

This compound (MS154) Mechanism of Action.

Quantitative Data Summary

The following table summarizes the quantitative data for the degradation of mutant EGFR by this compound (MS154) in various NSCLC cell lines. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key parameters to evaluate the potency and efficacy of the degrader.

Cell LineEGFR MutationDC50 (nM)DmaxTreatment Time (hours)Reference
HCC-827Exon 19 Deletion11>95% at 50 nM16[5]
H3255L858R25>95% at 50 nM16[5]

Experimental Protocols

Western Blot Analysis of EGFR Degradation

This protocol outlines the steps to quantify the degradation of EGFR in cancer cell lines following treatment with this compound (MS154).

start Start cell_culture 1. Cell Culture & Plating (e.g., HCC-827, H3255) start->cell_culture treatment 2. Treatment with This compound cell_culture->treatment lysis 3. Cell Lysis (RIPA Buffer) treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (PVDF Membrane) sds_page->transfer immunoblot 7. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection 8. Signal Detection (ECL Substrate) immunoblot->detection analysis 9. Data Analysis (Densitometry) detection->analysis end End analysis->end

Experimental Workflow for Western Blot Analysis.

Materials:

  • HCC-827 or H3255 cell lines

  • This compound (MS154)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-EGFR (1:1000 dilution), Mouse anti-β-actin or anti-GAPDH (1:5000 dilution)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Enhanced Chemiluminescence (ECL) substrate

  • Digital imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate HCC-827 or H3255 cells in 6-well plates and culture overnight to achieve 70-80% confluency.

    • Prepare serial dilutions of this compound (MS154) in fresh culture medium. A vehicle control (e.g., 0.1% DMSO) should be included.

    • Aspirate the old medium and treat the cells with the PROTAC dilutions or vehicle control for the desired time (e.g., 16 hours).

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, vortexing periodically.

    • Clarify the lysates by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to fresh tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-EGFR antibody and an anti-loading control antibody (β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[7]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[1]

    • Normalize the EGFR band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of EGFR remaining relative to the vehicle-treated control.

EGFR Signaling Pathway

Understanding the EGFR signaling pathway is crucial for interpreting the downstream consequences of EGFR degradation. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 MAPK Pathway cluster_3 PI3K-AKT Pathway cluster_4 Nucleus Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR Signaling Pathway.

References

Application Notes and Protocols: Dose-Response Assay of PROTAC EGFR Degrader 10 in Ba/F3 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers.[1][3] Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[4][5][6]

PROTAC EGFR degrader 10 (also known as Compound B56) is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to target EGFR for degradation.[7] This application note provides a detailed protocol for performing a dose-response assay of this compound in the murine pro-B cell line Ba/F3, a common model system for studying kinase-driven oncogenesis.[6][8][9] The protocols outlined below describe methods to determine the half-maximal degradation concentration (DC₅₀) and the half-maximal inhibitory concentration (IC₅₀) for cell proliferation.

Product Information

CompoundTargetE3 Ligase LigandDC₅₀ in Ba/F3 CellsIC₅₀ in Ba/F3 CellsAdditional Degraded Proteins
This compound (Compound B56)EGFRCRBN<100 nM[7]<150 nM (WT and mutant)[7]FAK, RSK1[7]
PROTAC EGFR Degrader 11 (Compound B71)EGFRCRBN<100 nM[10]<100 nM (WT and mutant)[10]FAK, RSK1[10]

Signaling Pathways and Mechanism of Action

EGFR Signaling Pathway

EGFR activation triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell growth and survival.[11]

EGFR_Signaling cluster_membrane cluster_downstream EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR Binds

Fig 1. Simplified EGFR signaling cascade.
PROTAC EGFR Degrader Mechanism of Action

This compound facilitates the formation of a ternary complex between EGFR and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EGFR.[11]

PROTAC_Mechanism PROTAC PROTAC EGFR Degrader 10 EGFR EGFR Protein PROTAC->EGFR Binds E3 CRBN E3 Ligase PROTAC->E3 Recruits Proteasome Proteasome EGFR->Proteasome Degradation Ternary Ternary Complex (EGFR-PROTAC-E3) EGFR->Ternary E3->Ternary Ub Ubiquitin Ub->EGFR Tags Ternary->Ub Ubiquitination

Fig 2. PROTAC-mediated degradation of EGFR.

Experimental Protocols

Experimental Workflow

The overall workflow includes cell culture, treatment with the PROTAC, and subsequent analysis of protein degradation and cell viability.

Experimental_Workflow Start Start CellCulture 1. Ba/F3 Cell Culture (WT or EGFR Mutant) Start->CellCulture Treatment 2. PROTAC Treatment (Dose-Response) CellCulture->Treatment Analysis 3. Analysis Treatment->Analysis WesternBlot Western Blot (DC₅₀ Determination) Analysis->WesternBlot ViabilityAssay Cell Viability Assay (IC₅₀ Determination) Analysis->ViabilityAssay End End WesternBlot->End ViabilityAssay->End

Fig 3. Dose-response assay workflow.
Ba/F3 Cell Culture

Ba/F3 cells are a murine interleukin-3 (IL-3) dependent pro-B cell line.[1][6] When expressing a constitutively active kinase like a mutant EGFR, their survival and proliferation become IL-3 independent.[1][6]

  • Propagation Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for parental Ba/F3 cells, a source of IL-3 (e.g., 5% WEHI cell-conditioned medium).[9] Ba/F3 cells expressing activating EGFR mutants are cultured in the absence of IL-3.[1]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Split cultures every 2-3 days.[8]

Western Blotting for DC₅₀ Determination

This protocol is used to quantify the reduction in EGFR protein levels following treatment with this compound.[12][13]

  • Cell Seeding: Seed Ba/F3 cells in 6-well plates at a density that will result in a sufficient number of cells for lysis at the time of harvest.

  • PROTAC Treatment:

    • Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Treat the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[12] Maximal degradation is often observed between 24 to 48 hours.[5]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[12]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against total EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands.[12]

    • Quantify band intensities using densitometry software.

    • Normalize the EGFR band intensity to the loading control.

    • Calculate the percentage of remaining EGFR relative to the vehicle control.

    • Plot the percentage of remaining EGFR against the log of the PROTAC concentration and use non-linear regression to determine the DC₅₀ value.[13]

Cell Viability Assay for IC₅₀ Determination

This assay measures cell proliferation to determine the inhibitory effect of the PROTAC.[1]

  • Cell Seeding: Seed Ba/F3 cells into a 96-well plate at a density of approximately 3,000 to 20,000 cells per well in 90 µL of medium.[8][9]

  • Compound Treatment:

    • The next day, add 10 µL of a 10X serial dilution of this compound to the wells.

    • Include a DMSO-only high control and a staurosporine-treated low control.[1]

  • Incubation: Incubate the plate for 72 hours at 37°C.[1][8]

  • Viability Measurement:

    • Add a cell viability reagent such as CellTiter-Glo® (Promega) to each well.[1][8]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the cell viability data against the log of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.[8]

Data Presentation

Dose-Dependent Degradation of EGFR
This compound Conc. (nM)% EGFR Remaining (Normalized to Vehicle)
0 (Vehicle)100
0.1Data Point
1Data Point
10Data Point
100Data Point
1000Data Point
10000Data Point
DC₅₀ (nM) <100[7]
Dose-Dependent Inhibition of Ba/F3 Cell Proliferation
This compound Conc. (nM)% Cell Viability (Normalized to Vehicle)
0 (Vehicle)100
0.1Data Point
1Data Point
10Data Point
100Data Point
1000Data Point
10000Data Point
IC₅₀ (nM) <150[7]

Note: The tables present a template for data organization. Specific data points should be filled in based on experimental results.

References

Application Note: Ubiquitination Assay Protocol for PROTAC EGFR Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[4][5]

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose dysregulation is a key driver in various cancers, particularly non-small-cell lung cancer (NSCLC).[1][3] "PROTAC EGFR degrader 10" (also known as Compound B56 or MS154) is a potent and selective degrader of EGFR.[2][6] It functions by engaging EGFR and recruiting the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4A-RBX1 complex, to induce EGFR's ubiquitination and subsequent degradation.[2][6][7] This application note provides a detailed protocol to detect and quantify the ubiquitination of EGFR following treatment with "this compound".

This compound: Mechanism of Action

The diagram below illustrates the mechanism by which this compound induces the ubiquitination of EGFR. The bifunctional molecule forms a ternary complex, bringing the CRBN E3 ligase into close proximity with EGFR, leading to its polyubiquitination and targeting for proteasomal degradation.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC EGFR Degrader 10 Ternary_Complex EGFR :: PROTAC :: CRBN Ternary Complex PROTAC->Ternary_Complex Binds EGFR EGFR (Target Protein) EGFR->Ternary_Complex Binds CRBN CRBN E3 Ligase Complex CRBN->Ternary_Complex Recruited PolyUb_EGFR Polyubiquitinated EGFR Ternary_Complex->PolyUb_EGFR Catalyzes Ub Transfer Ub Ubiquitin (Ub) Ub->PolyUb_EGFR Attached to EGFR Proteasome 26S Proteasome PolyUb_EGFR->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: this compound Mechanism of Action.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on published data.

ParameterCell LineValueReference
DC₅₀ (EGFR Degradation) Various<100 nM[6]
IC₅₀ (Proliferation) BaF3 (WT & EGFR mutants)<150 nM[6]
Binding Affinity (Kᵢ) CRBN-DDB137 nM[6]

Experimental Protocol: Cell-Based EGFR Ubiquitination Assay

This protocol details the most common method for confirming PROTAC-induced ubiquitination: immunoprecipitation of the target protein followed by western blot analysis for ubiquitin.[4][8]

Materials and Reagents
  • Cell Lines: EGFR-mutant human non-small-cell lung cancer cell lines (e.g., HCC-827, NCI-H1975).[2][9]

  • Compounds:

    • This compound (MCE, Cat. No. HY-145672)

    • Proteasome Inhibitor: MG132 (Selleckchem, Cat. No. S2619)

    • Vehicle Control: DMSO (Sigma-Aldrich, Cat. No. D2650)

  • Buffers and Solutions:

    • Complete Growth Medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Cell Lysis Buffer: RIPA buffer (Thermo Fisher, Cat. No. 89900) supplemented with:

      • Protease Inhibitor Cocktail (Sigma-Aldrich, Cat. No. P8340)

      • Phosphatase Inhibitor Cocktail (Sigma-Aldrich, Cat. No. P5726)

      • Deubiquitinase (DUB) Inhibitor: N-Ethylmaleimide (NEM) (10 mM, Sigma-Aldrich, Cat. No. E3876)

  • Antibodies:

    • Primary Antibody for IP: Anti-EGFR antibody (e.g., Cell Signaling Technology, Cat. No. 4267)

    • Primary Antibody for Western Blot: Anti-Ubiquitin antibody (e.g., Santa Cruz Biotechnology, Cat. No. sc-8017)

    • Loading Control Antibody: Anti-β-actin or Anti-GAPDH

  • Other:

    • Protein A/G Agarose (B213101) Beads (Santa Cruz Biotechnology, Cat. No. sc-2003)

    • SDS-PAGE Gels and Buffers

    • PVDF or Nitrocellulose Membranes

    • Enhanced Chemiluminescence (ECL) Substrate

Experimental Procedure
  • Cell Culture and Treatment:

    • Seed HCC-827 or NCI-H1975 cells in 6-well or 10 cm plates to achieve 70-80% confluency at the time of harvest.[1]

    • Pre-treat cells with the proteasome inhibitor MG132 (10 µM) for 2-4 hours. This step is crucial to allow ubiquitinated proteins to accumulate instead of being degraded.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for a defined period (e.g., 4, 8, or 16 hours).[8]

  • Cell Lysis:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.[1]

    • Lyse the cells by adding ice-cold Lysis Buffer (supplemented with protease, phosphatase, and DUB inhibitors) to each plate.[8][10]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Sonicate the lysate briefly to shear genomic DNA and ensure complete lysis.[10]

    • Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

  • Immunoprecipitation (IP) of EGFR:

    • Normalize the protein concentration for all samples. Use 500-1500 µg of total protein per IP reaction.[10]

    • Add the anti-EGFR antibody to each lysate sample and incubate overnight at 4°C with gentle rotation to capture EGFR.[8]

    • Add Protein A/G agarose beads to each sample and incubate for an additional 2-4 hours at 4°C to pull down the antibody-EGFR complexes.[8]

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

    • Wash the beads 3-4 times with ice-cold lysis buffer (without DUB inhibitors for the final washes) to remove non-specifically bound proteins.[10]

  • Western Blotting and Detection:

    • After the final wash, aspirate the supernatant and add 2X SDS-PAGE sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes from the beads and denature the proteins.[8]

    • Separate the eluted proteins by SDS-PAGE on a 4-12% gradient gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Probe the membrane with an anti-ubiquitin primary antibody overnight at 4°C to detect ubiquitinated EGFR.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate and a chemiluminescence imaging system.[1]

    • Expected Result: A high-molecular-weight smear or ladder appearing above the band for unmodified EGFR indicates polyubiquitination.[10] The intensity of this smear should increase with PROTAC concentration.

    • The membrane can be stripped and re-probed with an anti-EGFR antibody to confirm the successful immunoprecipitation of the target protein.

Experimental Workflow Diagram

The following diagram outlines the key steps of the cell-based ubiquitination assay protocol.

Workflow A 1. Cell Culture & Treatment - Seed cells (e.g., HCC-827) - Pre-treat with MG132 - Add this compound B 2. Cell Lysis - Use RIPA buffer with DUB inhibitors - Clarify lysate by centrifugation A->B C 3. Immunoprecipitation (IP) - Incubate lysate with anti-EGFR Ab - Pull-down with Protein A/G beads B->C D 4. Elution & SDS-PAGE - Boil beads in sample buffer - Separate proteins by gel electrophoresis C->D E 5. Western Blot - Transfer proteins to PVDF membrane - Block non-specific sites D->E F 6. Immunodetection - Probe with anti-Ubiquitin Ab - Add secondary HRP-Ab - Visualize with ECL substrate E->F G 7. Data Analysis - Look for high MW ubiquitin smear - Re-probe for total EGFR (optional) F->G

Caption: Workflow for Cell-Based EGFR Ubiquitination Assay.

Alternative and Advanced Protocols

While IP-Western is the standard, other methods can provide complementary data.

  • In Vitro Ubiquitination Assay: This cell-free system reconstitutes the ubiquitination cascade in a test tube to confirm the direct action of the PROTAC.[11][12] The reaction typically includes purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase (CRBN complex), EGFR, ubiquitin, ATP, and the PROTAC.[13][14] The reaction products are then analyzed by Western blot. This assay is useful for detailed mechanistic studies and confirming the requirement of specific E3 ligases.[7]

  • Mass Spectrometry (MS): For a comprehensive and unbiased analysis, MS-based proteomics can identify specific lysine (B10760008) residues on EGFR that are ubiquitinated.[15] Following enrichment of ubiquitinated proteins or peptides (often via antibodies recognizing the K-ε-GG remnant after trypsin digestion), LC-MS/MS analysis can map ubiquitination sites and quantify changes across different treatment conditions.[16]

Data Interpretation

  • Positive Result: A successful experiment will show a dose-dependent increase in a high-molecular-weight smear when blotting for ubiquitin in the EGFR immunoprecipitates from cells treated with "this compound". This smear represents polyubiquitinated EGFR.

  • Controls:

    • The vehicle control (DMSO) should show minimal to no ubiquitin smear.

    • Treatment with MG132 alone may show some basal ubiquitination but should be significantly less than in the PROTAC-treated samples.

    • A negative control PROTAC (one that binds EGFR but not CRBN, or vice-versa) would fail to produce the ubiquitin smear, confirming the requirement for ternary complex formation.[2]

References

Application Notes and Protocols for Measuring DC50 and IC50 of PROTAC EGFR Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[1][2][3] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to the removal of the protein from the cell.[4] "PROTAC EGFR degrader 10," also identified as Compound B56, is a bifunctional molecule designed to target the Epidermal Growth Factor Receptor (EGFR) for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This degrader has shown efficacy in degrading EGFR and inhibiting the proliferation of cancer cells.[5][6]

These application notes provide detailed protocols for determining two key efficacy parameters for "this compound":

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein (EGFR).

  • IC50: The concentration of the PROTAC that causes 50% inhibition of a biological process, such as cell proliferation.

Accurate measurement of these parameters is crucial for characterizing the potency and efficacy of PROTACs in preclinical drug development.[7]

Mechanism of Action of this compound

"this compound" functions by forming a ternary complex between the EGFR protein and the CRBN E3 ligase.[1][5] This proximity induces the ubiquitination of EGFR, marking it for degradation by the 26S proteasome.[1][8]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC EGFR Degrader 10 EGFR EGFR (Target Protein) PROTAC->EGFR Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds Ternary_Complex EGFR-PROTAC-CRBN Ternary Complex Ubiquitination Poly-ubiquitination of EGFR Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted to Degraded_EGFR Degraded EGFR (Peptides) Proteasome->Degraded_EGFR Degrades

Figure 1: Mechanism of action for this compound.

Experimental Protocols

Protocol 1: Determination of DC50 by Western Blotting

This protocol details the quantification of EGFR protein levels following treatment with "this compound" to determine the DC50 value.[8][9]

Materials:

  • HCC827 or other suitable EGFR-mutant human non-small cell lung cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • "this compound" (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EGFR and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Culture and Treatment:

    • Seed HCC827 cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of "this compound" in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (≤ 0.1%).

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[9]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with inhibitors.[8]

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[10]

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]

    • Block the membrane and incubate with primary antibodies against EGFR and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize protein bands using an ECL substrate and an imaging system.[9]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the EGFR band intensity to the loading control.

    • Plot the percentage of remaining EGFR protein against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 value.[8]

DC50_Workflow start Start: Seed Cells treatment Treat with PROTAC (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF sds_page->transfer immunoblot Immunoblotting (Anti-EGFR, Anti-Loading Control) transfer->immunoblot detection ECL Detection & Imaging immunoblot->detection analysis Densitometry Analysis detection->analysis dc50_calc Calculate DC50 analysis->dc50_calc

Figure 2: Workflow for DC50 determination by Western Blotting.

Protocol 2: Determination of IC50 by MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 value of "this compound".[8]

Materials:

  • HCC827 or other suitable cancer cell line

  • Complete growth medium

  • "this compound" (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate and allow them to attach overnight.[8]

    • Treat the cells with a serial dilution of "this compound" or vehicle control for a specified period (e.g., 72 or 96 hours).[8]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing live cells to form formazan (B1609692) crystals.[9]

    • Add a solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[8]

IC50_Workflow start Start: Seed Cells (96-well plate) treatment Treat with PROTAC (Dose-Response, 72-96h) start->treatment mtt_add Add MTT Solution (Incubate 2-4h) treatment->mtt_add solubilize Add Solubilization Solution mtt_add->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analysis Calculate % Viability read_plate->analysis ic50_calc Calculate IC50 analysis->ic50_calc

Figure 3: Workflow for IC50 determination by MTT Assay.

Data Presentation

The quantitative data for "this compound" should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Degradation Profile of this compound

Cell LineTreatment Time (hours)DC50 (nM)Dmax (%)
HCC82724< 100> 90
BaF3 (EGFR mutant)24< 100> 90

Dmax: Maximum percentage of protein degradation achieved.

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineTreatment Time (hours)IC50 (nM)
BaF3 (wild type)72< 150
BaF3 (EGFR mutant)72< 150

Note: The values presented are based on previously reported data for "this compound" (Compound B56) and may vary depending on experimental conditions.[5][6]

EGFR Signaling Pathway

"this compound" targets EGFR, a key receptor tyrosine kinase. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream signaling pathways like MAPK and PI3K/AKT, which promote cell proliferation and survival. By degrading EGFR, the PROTAC effectively shuts down these oncogenic signals.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Proteasome Proteasome EGFR->Proteasome Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PROTAC PROTAC EGFR Degrader 10 PROTAC->EGFR Targets

Figure 4: Simplified EGFR signaling pathway and the point of intervention for this compound.

Conclusion

These protocols and application notes provide a comprehensive framework for the in vitro characterization of "this compound." By accurately determining the DC50 and IC50 values, researchers can effectively assess the potency and efficacy of this and other PROTAC molecules, facilitating their development as potential cancer therapeutics. It is important to note that experimental conditions should be carefully optimized and controlled to ensure data reproducibility and reliability.

References

Application Notes and Protocols: In Vivo Experimental Design for PROTAC EGFR Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of proteins. PROTAC EGFR degrader 10, also known as Compound B56, is a novel heterobifunctional molecule designed to hijack the body's natural protein disposal system to eliminate Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[1][2][3] This document provides a detailed, representative framework for the in vivo evaluation of this compound, based on established methodologies for similar EGFR-targeting PROTACs.

This compound is a CRBN-based PROTAC, meaning it engages the Cereblon E3 ubiquitin ligase.[1][2][3] It has demonstrated a half-maximal degradation concentration (DC50) of less than 100 nM and inhibits the proliferation of BaF3 wild-type and EGFR mutant cell lines with a half-maximal inhibitory concentration (IC50) of less than 150 nM.[1][4][5] In addition to EGFR, it has been shown to degrade Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1).[1][3][4][5]

Due to the limited publicly available in vivo data for this compound, this guide synthesizes common practices from preclinical studies of other CRBN-recruiting EGFR degraders to propose a robust experimental design for assessing its therapeutic potential.[6][7][8]

Signaling Pathway and Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. EGFR PROTACs, by inducing the degradation of the entire EGFR protein, aim to provide a more profound and sustained inhibition of these pathways compared to traditional tyrosine kinase inhibitors (TKIs).

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Proteasome Proteasome EGFR->Proteasome Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PROTAC PROTAC EGFR degrader 10 PROTAC->EGFR Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits CRBN->EGFR Ub Ubiquitin

Caption: EGFR signaling pathways and the mechanism of action for this compound.

Proposed In Vivo Experimental Design

This section outlines a comprehensive in vivo study to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A1 Select Animal Model (e.g., BALB/c nude mice) A2 Select Tumor Model (e.g., NCI-H1975 Xenograft) A1->A2 A3 Tumor Cell Implantation A2->A3 B1 Tumor Growth to ~100-200 mm³ A3->B1 B2 Randomize into Groups (Vehicle, PROTAC Doses) B1->B2 B3 Administer Treatment (e.g., i.p. or p.o.) B2->B3 C1 Monitor Tumor Volume & Body Weight B3->C1 C2 Pharmacokinetic (PK) Analysis B3->C2 C3 Pharmacodynamic (PD) Analysis (Tumor/Blood) B3->C3 C4 Endpoint: Efficacy & Tolerability Assessment C1->C4 C2->C4 C3->C4

Caption: A typical workflow for a preclinical xenograft study.

Data Presentation
ParameterDescription
Animal Model Female BALB/c nude mice, 6-8 weeks old
Tumor Model NCI-H1975 (human non-small cell lung cancer) cell line with L858R/T790M EGFR mutations
Cell Implantation 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel, injected subcutaneously
Tumor Growth Allow tumors to reach an average volume of 100-200 mm³ before treatment initiation
Groups (n=8-10/group) 1. Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) 2. This compound (10 mg/kg) 3. This compound (25 mg/kg) 4. This compound (50 mg/kg)
Administration Intraperitoneal (i.p.) or oral (p.o.) gavage, once daily (QD)
Study Duration 21-28 days, or until tumor volume in the control group reaches the endpoint
Primary Endpoints Tumor Growth Inhibition (TGI), Body Weight Changes
Secondary Endpoints Overall survival
ParameterDescription
Animal Model Male CD-1 mice, 6-8 weeks old
Groups (n=3/timepoint) 1. This compound (10 mg/kg, intravenous) 2. This compound (50 mg/kg, intraperitoneal) 3. This compound (50 mg/kg, oral)
Sample Collection Blood samples collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose
Analysis LC-MS/MS to determine plasma concentrations of this compound
Calculated Parameters Cmax, Tmax, AUC, half-life (t½), bioavailability
ParameterDescription
Animal Model Female BALB/c nude mice with established NCI-H1975 xenografts
Treatment Single dose of Vehicle or this compound (50 mg/kg, i.p.)
Sample Collection Tumors and blood collected at 4, 8, 24, 48, and 72 hours post-dose (n=3-4/timepoint)
Tumor Analysis Western Blot or ELISA for total EGFR, p-EGFR, FAK, and RSK1 levels
Blood Analysis Analysis of circulating tumor DNA (ctDNA) for EGFR mutations (optional)
Endpoint Assessment of target engagement and degradation over time

Experimental Protocols

Animal Handling and Tumor Implantation
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) to prevent rejection of human tumor xenografts.

  • Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

PROTAC Formulation and Administration
  • Formulation: The formulation should be optimized based on the physicochemical properties of this compound. A common vehicle for intraperitoneal or oral administration is a solution containing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

  • Preparation: First, dissolve the required amount of this compound in DMSO. Then, add PEG300 and Tween 80 and mix thoroughly. Finally, add the saline dropwise while vortexing to ensure a clear and stable solution.

  • Administration: Administer the formulated PROTAC or vehicle control via intraperitoneal injection or oral gavage at the specified dose and schedule.

Efficacy Monitoring
  • Tumor Volume: Measure the length and width of the tumors 2-3 times per week using digital calipers. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of general health and treatment-related toxicity. A body weight loss of more than 15-20% may necessitate a dose reduction or cessation of treatment.

  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

Pharmacokinetic Analysis
  • Sample Collection: At each time point, collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Use a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the plasma samples.

Pharmacodynamic Analysis
  • Tissue Harvesting: At the designated time points after a single dose, euthanize the mice and excise the tumors.

  • Protein Extraction: Homogenize a portion of the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), FAK, RSK1, and a loading control (e.g., GAPDH or β-actin). Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.

Conclusion

This document provides a comprehensive, albeit representative, guide for the in vivo evaluation of this compound. The successful execution of these studies will be critical in determining its therapeutic window, understanding its pharmacokinetic and pharmacodynamic properties, and ultimately, its potential as a novel therapeutic for EGFR-driven cancers. It is imperative that all animal experiments are conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for Cell Viability Assays with PROTAC EGFR Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2][3] "PROTAC EGFR degrader 10," also known as MS154 or compound 10, is a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR).[1][4] This molecule is a hetero-bifunctional compound that consists of a ligand that binds to EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][5] This proximity induces the ubiquitination and subsequent degradation of EGFR by the proteasome.[1][2]

Mutations in EGFR are key drivers in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). "this compound" has been shown to effectively induce the degradation of mutant EGFR in NSCLC cell lines, such as HCC-827 (harboring an EGFR exon 19 deletion) and H3255 (with an L858R mutation), while sparing the wild-type receptor.[1][6] These application notes provide detailed protocols for assessing the in vitro efficacy of "this compound" by measuring its impact on cell viability.

Mechanism of Action & Signaling Pathway

"this compound" functions by hijacking the cell's natural protein disposal machinery to specifically eliminate EGFR. The PROTAC molecule facilitates the formation of a ternary complex between the target EGFR protein and the CRBN E3 ubiquitin ligase.[1][2][5] This induced proximity leads to the polyubiquitination of EGFR, marking it for degradation by the 26S proteasome.[1][2] The degradation of EGFR disrupts downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and growth in EGFR-driven cancers.[1]

PROTAC_Mechanism

EGFR_Signaling_Pathway

Quantitative Data Summary

The following table summarizes the in vitro degradation and anti-proliferative activities of "this compound" (MS154) and a comparator, MS39 (a VHL-recruiting EGFR degrader), in EGFR-mutant NSCLC cell lines.

CompoundTarget E3 LigaseCell LineEGFR MutationDC50 (nM)IC50 (nM)Reference
This compound (MS154) CRBN HCC-827 Exon 19 Deletion 11 N/A [1][2]
This compound (MS154) CRBN H3255 L858R 25 N/A [1][2]
MS39 (Compound 6)VHLHCC-827Exon 19 Deletion5.0N/A[1][2]
MS39 (Compound 6)VHLH3255L858R3.3N/A[1][2]

N/A: Data not available in the provided search results.

Experimental Protocols

Two common and robust methods for assessing cell viability are the MTT assay (a colorimetric assay) and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • "this compound"

  • EGFR-mutant cancer cell lines (e.g., HCC-827, H3255)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of "this compound" in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the PROTAC or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Solubilization of Formazan:

    • After the 4-hour incubation, add 100 µL of solubilization solution to each well.

    • Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

MTT_Workflow

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

Materials:

  • "this compound"

  • EGFR-mutant cancer cell lines (e.g., HCC-827, H3255)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as in the MTT assay, using opaque-walled 96-well plates suitable for luminescence measurements.

  • Compound Treatment:

    • Follow the same compound treatment procedure as in the MTT assay.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

    • After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.

CTG_Workflow

References

Application Notes and Protocols for PROTAC EGFR Degrader 10 in EGFR Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, is a key driver in the development and progression of various cancers. While traditional small molecule inhibitors have been a cornerstone of targeted therapy, the emergence of acquired resistance remains a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by hijacking the cell's natural protein degradation machinery to eliminate target proteins, such as EGFR, rather than merely inhibiting them.

PROTAC EGFR degrader 10 is a heterobifunctional molecule designed to specifically induce the degradation of EGFR. It achieves this by simultaneously binding to EGFR and the Cereblon (CRBN) E3 ubiquitin ligase, a component of the ubiquitin-proteasome system. This proximity induces the polyubiquitination of EGFR, marking it for degradation by the proteasome. This approach provides a powerful tool for studying EGFR signaling pathways and has the potential to overcome inhibitor resistance.

These application notes provide a comprehensive guide for utilizing this compound in research settings, including detailed protocols for key experiments and data presentation for effective analysis.

Data Presentation

The following tables summarize the quantitative data for this compound and provide a comparative overview with other experimental EGFR PROTACs to offer a broader context for experimental design and data interpretation.

Table 1: In Vitro Efficacy of this compound

CompoundTargetE3 Ligase RecruitedCell LineDC50 (nM)IC50 (nM)Reference
This compoundEGFRCRBNHCC827 (EGFR del19)34.8Not Reported[1]
This compoundEGFRCRBNBaF3 (EGFR mutants)<100<150[2]

Table 2: Comparative In Vitro Efficacy of Other Characterized EGFR PROTACs

CompoundTargetE3 Ligase RecruitedCell LineDC50 (nM)IC50 (nM)Reference
MS154 (Compound 10)Mutant EGFRCRBNHCC-827 (EGFR del19)11Not Reported[3]
MS154 (Compound 10)Mutant EGFRCRBNH3255 (EGFR L858R)25Not Reported[3]
MS39 (Compound 6)Mutant EGFRVHLHCC-827 (EGFR del19)5.0Not Reported[3]
MS39 (Compound 6)Mutant EGFRVHLH3255 (EGFR L858R)3.3Not Reported[3]
Compound 14EGFR del19/L858RCRBNHCC827 (EGFR del19)0.264.91[4]
Compound 13EGFR del19VHLHCC827 (EGFR del19)3.576[4]
CP17EGFR L858R/T790M, del19VHLH1975Not ReportedNot Reported

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR Signaling Pathways.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC EGFR degrader 10 EGFR EGFR (Target Protein) PROTAC->EGFR CRBN CRBN (E3 Ligase) PROTAC->CRBN Ub Ubiquitin PolyUb_EGFR Poly-ubiquitinated EGFR Ub->PolyUb_EGFR Ubiquitination Proteasome 26S Proteasome PolyUb_EGFR->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of Action for this compound.

Experimental_Workflow cluster_assays Experimental Assays start Start: Cancer Cell Culture (e.g., HCC827) treatment Treat with this compound (Dose-response & Time-course) start->treatment western Western Blot (EGFR Degradation, DC50) treatment->western mtt MTT Assay (Cell Viability, IC50) treatment->mtt ip Immunoprecipitation (Ubiquitination, Pathway Analysis) treatment->ip analysis Data Analysis & Interpretation western->analysis mtt->analysis ip->analysis conclusion Conclusion: Characterization of PROTAC Efficacy and MoA analysis->conclusion

Caption: Experimental Workflow for Characterizing this compound.

Experimental Protocols

Protocol 1: Western Blot for EGFR Degradation

This protocol is to determine the dose-dependent degradation of EGFR following treatment with this compound and to calculate the DC50 value.

Materials:

  • Cancer cell lines (e.g., HCC827, H3255)

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Culture overnight under standard conditions (37°C, 5% CO2).

  • PROTAC Treatment:

    • Dose-Response: Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in fresh medium. Include a vehicle control (e.g., 0.1% DMSO). Aspirate the old medium and add the treatment media to the cells.

    • Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After the treatment period, place plates on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add RIPA buffer, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the EGFR band intensity to the loading control. Calculate the percentage of remaining EGFR relative to the vehicle-treated control. The DC50 value can be determined from the dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 value of this compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the treatment media to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Immunoprecipitation for EGFR Ubiquitination

This protocol is to confirm that this compound induces the ubiquitination of EGFR.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer containing deubiquitinase inhibitors

  • Anti-EGFR antibody

  • Protein A/G agarose (B213101) beads

  • Anti-ubiquitin antibody

  • Western blotting reagents (as listed in Protocol 1)

Procedure:

  • Cell Treatment: Treat cells with this compound, a proteasome inhibitor (positive control), and a vehicle control for a defined period.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-EGFR antibody overnight at 4°C to capture EGFR.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Western Blotting:

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Perform Western blotting as described in Protocol 1, probing the membrane with an anti-ubiquitin antibody to detect ubiquitinated EGFR. A high-molecular-weight smear indicates polyubiquitination.

Conclusion

This compound represents a valuable chemical tool for investigating the intricacies of EGFR signaling. By inducing the targeted degradation of EGFR, researchers can explore the downstream consequences of EGFR removal in a manner distinct from traditional inhibition. The protocols and data provided herein offer a robust framework for the characterization and application of this and other EGFR-targeting PROTACs, ultimately contributing to a deeper understanding of EGFR biology and the development of novel therapeutic strategies.

References

Application Notes and Protocols: Mass Spectrometry Analysis of "PROTAC EGFR degrader 10" Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations.

"PROTAC EGFR degrader 10" is a novel PROTAC that targets the Epidermal Growth Factor Receptor (EGFR) for degradation. It functions by engaging the Cereblon (CRBN) E3 ligase to mediate the ubiquitination and subsequent degradation of EGFR. Aberrant EGFR signaling is a well-established driver of various cancers, and targeting EGFR with degraders offers a promising strategy to overcome resistance to traditional inhibitors.[5] Mass spectrometry-based proteomics is an indispensable tool for characterizing the efficacy and specificity of PROTACs like EGFR degrader 10, enabling comprehensive profiling of the cellular proteome upon treatment.[6][7]

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to analyze the effects of "this compound" on the cellular proteome using quantitative mass spectrometry.

Data Presentation

The following tables summarize representative quantitative proteomics data from cells treated with "this compound". This data is illustrative of typical results obtained from a global proteomics experiment, such as one employing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Label-Free Quantification (LFQ).

Table 1: Quantitative Analysis of Target and Off-Target Protein Degradation

This table presents the primary targets of "this compound" and their observed changes in protein abundance.

ProteinGeneUniProt IDLog2 Fold Change (Treated/Control)p-valuePercent Degradation (%)
Epidermal Growth Factor ReceptorEGFRP00533-2.00< 0.0001>75
Focal Adhesion Kinase 1FAK1Q05397-1.58< 0.001~70
Ribosomal S6 Kinase 1RSK1Q15418-1.32< 0.01~60

Data is representative and compiled from typical outcomes of PROTAC-based proteomics experiments. The significant downregulation of EGFR, FAK, and RSK1 highlights the primary and potential secondary targets of the degrader.

Table 2: Global Proteome Selectivity Profile

This table illustrates the high selectivity of "this compound" by showcasing key proteins that did not exhibit significant changes in abundance, indicating a low off-target profile.

ProteinGeneUniProt IDLog2 Fold Change (Treated/Control)p-value
Mitogen-activated protein kinase 1MAPK1P284820.05> 0.05
Proto-oncogene tyrosine-protein kinase SrcSRCP12931-0.10> 0.05
Phosphoinositide 3-kinase regulatory subunit 1PIK3R1P279860.02> 0.05
Signal transducer and activator of transcription 3STAT3P40763-0.08> 0.05
CereblonCRBNQ96SW20.15> 0.05

This representative data demonstrates that common signaling proteins and the recruited E3 ligase, Cereblon, are not significantly depleted, underscoring the degrader's specificity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC EGFR degrader 10 Ternary_Complex EGFR-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex EGFR EGFR (Target Protein) EGFR->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination of EGFR Ternary_Complex->Ubiquitination Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Dissociation Ub_EGFR Poly-ubiquitinated EGFR Ubiquitination->Ub_EGFR Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus STAT3->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription PROTAC PROTAC EGFR degrader 10 PROTAC->EGFR Degradation Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Cell_Culture Cell Culture (e.g., HCC-827) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Digestion Protein Digestion (Trypsin) Cell_Lysis->Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 desalting) Digestion->Peptide_Cleanup LC Liquid Chromatography (LC) Peptide_Cleanup->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Peptide_ID Peptide/Protein Identification MS->Peptide_ID Quantification Protein Quantification (Label-Free or SILAC) Peptide_ID->Quantification Bioinformatics Bioinformatics Analysis (Pathway, GO) Quantification->Bioinformatics

References

Application Notes and Protocols for PROTAC EGFR Degrader 10 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This approach offers a distinct advantage over traditional occupancy-based inhibitors, as it can eliminate the entire protein, including its scaffolding and non-enzymatic functions. This document provides detailed information and protocols related to PROTAC EGFR Degrader 10 , also identified in scientific literature as MS154 or Compound 10 .[1][2][3] This molecule is a first-in-class, cereblon (CRBN)-recruiting PROTAC designed to target the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC).[1][2]

These application notes summarize the available preclinical data for this compound and provide generalized, yet detailed, protocols for evaluating such a compound in patient-derived xenograft (PDX) models, a critical step in translational cancer research.

Data Presentation: In Vitro Profile of this compound (MS154)

Note: As of the latest literature review, specific in vivo efficacy data for this compound (MS154) in patient-derived xenograft (PDX) models has not been published. The primary publication describing this compound suggests that a related VHL-recruiting degrader, MS39 (Compound 6), possessed more suitable pharmacokinetic properties for in vivo efficacy studies.[1] The following tables summarize the reported in vitro characteristics of this compound (MS154).

Table 1: In Vitro Degradation and Potency of this compound (MS154)
Cell LineEGFR Mutation StatusDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
HCC-827Exon 19 Deletion11>95Not specified
H3255L858R25>95Not as potent as MS39

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration. Data sourced from Cheng et al., 2020.[1]

Table 2: Binding Affinity of this compound (MS154)
Target ProteinBinding Affinity (Kd, nM)
Wild-Type EGFR1.8 ± 0.4
L858R Mutant EGFR3.8 ± 0.5

Kd: Dissociation constant. Data sourced from Cheng et al., 2020.[1]

Signaling Pathways and Mechanism of Action

This compound (MS154) functions by inducing the proximity between mutant EGFR and the E3 ubiquitin ligase cereblon (CRBN). This leads to the polyubiquitination of EGFR and its subsequent degradation by the proteasome, thereby inhibiting downstream pro-survival signaling pathways like the PI3K/AKT and MAPK pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac PROTAC Action EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Proteasome Proteasome EGFR->Proteasome Degradation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PROTAC PROTAC EGFR Degrader 10 (MS154) PROTAC->EGFR Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Recruits CRBN->EGFR Ub Ubiquitin

EGFR signaling and PROTAC-mediated degradation.

Experimental Protocols

While specific in vivo data for this compound in PDX models is unavailable, the following protocols provide a detailed framework for conducting such an evaluation, based on established methodologies for similar compounds.

Protocol 1: Establishment and Propagation of NSCLC Patient-Derived Xenografts (PDX)

This protocol outlines the procedure for implanting and expanding patient tumor tissue in immunodeficient mice.

Materials:

  • Freshly obtained human NSCLC tumor tissue in sterile collection medium (e.g., DMEM/F-12 with antibiotics).

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar).

  • Sterile surgical instruments.

  • Matrigel® Basement Membrane Matrix (optional).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Anesthetics (e.g., isoflurane).

  • Analgesics.

Procedure:

  • Tissue Preparation: In a sterile biosafety cabinet, wash the tumor tissue with ice-cold PBS to remove blood and necrotic debris. Mince the tumor into small fragments of approximately 2-3 mm³.

  • Implantation:

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Shave and sterilize the flank area.

    • Make a small incision (~5 mm) in the skin.

    • Using blunt dissection, create a subcutaneous pocket.

    • (Optional) Mix the tumor fragments with an equal volume of Matrigel to support initial engraftment.

    • Implant 1-2 tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

    • Administer post-operative analgesics.

  • Monitoring and Passaging:

    • Monitor mice 2-3 times weekly for tumor growth. Measure tumors with digital calipers and calculate volume using the formula: Volume = 0.5 x Length x (Width)².

    • When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor, remove any necrotic areas, and prepare fragments for passaging into new cohorts of mice as described above.

Protocol 2: In Vivo Efficacy Study of an EGFR PROTAC in a PDX Model

This protocol details the steps for evaluating the anti-tumor activity of an EGFR degrader in established PDX models.

Materials:

  • Established NSCLC PDX-bearing mice with tumor volumes of 150-200 mm³.

  • EGFR PROTAC degrader (e.g., this compound).

  • Vehicle solution (formulation dependent, e.g., 0.5% methylcellulose, 5% DMSO in saline).

  • Dosing equipment (e.g., oral gavage needles, syringes for intraperitoneal injection).

Procedure:

  • Group Allocation: Randomize mice into treatment and control groups (n=8-10 mice per group) once tumors reach the desired average volume.

    • Group 1: Vehicle control (e.g., administered daily by oral gavage).

    • Group 2: this compound (e.g., 50 mg/kg, administered daily by oral gavage).

  • Treatment: Administer the treatment as per the study design for a predefined period (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor for any signs of clinical toxicity.

    • At the end of the study, euthanize the mice.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.

    • Collect tumors for pharmacodynamic analysis (e.g., Western blot for EGFR levels).

PDX_Workflow Patient Patient Tumor (Surgically Resected) Implantation Implantation into Immunodeficient Mice Patient->Implantation Expansion Tumor Growth & Passaging (P0 -> P1, P2...) Implantation->Expansion Banking PDX Model Bank (Cryopreservation) Expansion->Banking EfficacyStudy Efficacy Study Cohort (Tumor Volume ~150mm³) Expansion->EfficacyStudy Randomization Randomization EfficacyStudy->Randomization Treatment Treatment Group (PROTAC) Randomization->Treatment Control Vehicle Control Group Randomization->Control Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring Control->Monitoring Endpoint Study Endpoint (e.g., 21 days) Monitoring->Endpoint Analysis Data Analysis (TGI) Pharmacodynamics (WB) Endpoint->Analysis

Workflow for a PDX efficacy study.
Protocol 3: Western Blot for EGFR Degradation in Tumor Tissue

This protocol is for assessing the level of the target protein in tumor samples collected from the in vivo efficacy study.

Materials:

  • Frozen tumor tissue samples.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Tissue homogenizer.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose/PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-EGFR, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Lysate Preparation: Homogenize ~50 mg of frozen tumor tissue in ice-cold lysis buffer. Centrifuge at high speed at 4°C to pellet debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration and load onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary anti-EGFR antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with an anti-β-actin antibody as a loading control.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize EGFR band intensity to the loading control.

Conclusion

This compound (MS154) is a potent and selective in vitro degrader of mutant EGFR. While its in vivo efficacy in patient-derived xenograft models remains to be publicly documented, the protocols and methodologies outlined in this document provide a comprehensive guide for researchers aiming to evaluate this or similar EGFR-targeting PROTACs in a preclinical setting. The use of PDX models is essential for assessing the translational potential of such targeted protein degraders, offering a more clinically relevant system to predict therapeutic response and understand mechanisms of resistance.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by PROTAC EGFR Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that regulates essential cellular processes such as proliferation, differentiation, and survival.[1] Its aberrant signaling due to overexpression or mutation is a hallmark of various cancers.[2] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to overcome the limitations of traditional inhibitors.[3][4] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][5]

PROTAC EGFR degrader 10 is a molecule designed to specifically target EGFR for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[6] This degradation of EGFR disrupts downstream signaling pathways that promote cell survival, thereby inducing apoptosis in cancer cells.[2][3][7] This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

This method utilizes two key fluorescent markers to distinguish between different stages of cell death. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by the intact membrane of viable and early apoptotic cells.[8][10] However, in late-stage apoptosis and necrosis, membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.[9][11] This dual-staining approach allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[10][11]

Experimental Protocols

Materials

  • This compound

  • Cancer cell line with EGFR expression (e.g., HCC827, H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Cell Treatment

  • Seed the chosen cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Allow the cells to adhere and grow overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) group.

Staining Procedure

  • After the treatment period, harvest the cells. For adherent cells, collect the culture medium (which may contain floating apoptotic cells), wash the cells with PBS, and then trypsinize. Combine the trypsinized cells with the collected medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS, centrifuging after each wash.

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis

  • Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.

  • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Viable cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in the following table for clear comparison between different treatment conditions.

Treatment GroupConcentration (nM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control095.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
This compound1075.6 ± 3.515.3 ± 2.27.1 ± 1.52.0 ± 0.7
This compound5040.1 ± 4.235.8 ± 3.120.5 ± 2.83.6 ± 1.1
This compound10015.4 ± 2.845.2 ± 3.935.9 ± 4.53.5 ± 1.3

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

experimental_workflow cluster_preparation Cell Preparation and Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition and Analysis cell_seeding Seed Cancer Cells overnight_incubation Overnight Incubation cell_seeding->overnight_incubation protac_treatment Treat with this compound overnight_incubation->protac_treatment harvest_cells Harvest and Wash Cells protac_treatment->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubation_dark Incubate in the Dark add_stains->incubation_dark flow_cytometry Analyze by Flow Cytometry incubation_dark->flow_cytometry data_quantification Quantify Cell Populations flow_cytometry->data_quantification

Figure 1: Experimental workflow for apoptosis analysis.

signaling_pathway cluster_protac PROTAC Action cluster_degradation Protein Degradation cluster_signaling Downstream Signaling cluster_apoptosis Apoptosis Induction protac This compound ternary_complex Ternary Complex (EGFR-PROTAC-CRBN) protac->ternary_complex binds egfr EGFR egfr->ternary_complex binds crbn CRBN E3 Ligase crbn->ternary_complex binds ubiquitination EGFR Ubiquitination ternary_complex->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome degradation EGFR Degradation proteasome->degradation inhibition Inhibition of Survival Signals degradation->inhibition pi3k_akt PI3K/AKT Pathway (Survival) apoptosis Apoptosis pi3k_akt->apoptosis ras_mapk RAS/MAPK Pathway (Proliferation) ras_mapk->apoptosis inhibition->pi3k_akt blocks inhibition->ras_mapk blocks

Figure 2: EGFR degradation and apoptosis induction pathway.

References

Application Note: Visualizing the Effects of PROTAC EGFR Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins from the cell.[1][2] These heterobifunctional molecules co-opt the body's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively tag a protein of interest for degradation.[3][4] A PROTAC consists of a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker to connect them.[5] This induced proximity leads to the ubiquitination and subsequent destruction of the target protein by the proteasome.[1]

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein critical for regulating cell growth and proliferation.[1][6] Its dysregulation is a major driver in several cancers, making it a key therapeutic target.[1][7] "PROTAC EGFR degrader 10" is a specific PROTAC designed to target EGFR for degradation by recruiting the Cereblon (CRBN) E3 ligase.[8] It has also been shown to degrade focal adhesion kinase (FAK) and RSK1.[8]

Visualizing the direct effects of this degrader within the cellular environment is paramount for understanding its efficacy, kinetics, and mechanism of action. Microscopy techniques provide powerful, direct evidence of protein degradation, changes in subcellular localization, and downstream cellular consequences, complementing traditional biochemical methods like Western blotting.[3][6] This document provides detailed protocols and application notes for key microscopy-based assays to study the effects of this compound.

Mechanism of Action and Relevant Signaling Pathways

Understanding the underlying biology is crucial for designing and interpreting microscopy experiments. EGFR activation initiates several downstream signaling cascades that promote cell proliferation and survival.[6] this compound hijacks the UPS to eliminate the EGFR protein, thereby shutting down these pathways.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation, Survival, Growth PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

PROTAC_Mechanism PROTAC This compound TernaryComplex Ternary Complex (EGFR-PROTAC-CRBN) PROTAC->TernaryComplex EGFR EGFR (Target Protein) EGFR->TernaryComplex CRBN CRBN (E3 Ligase) CRBN->TernaryComplex Ub_EGFR Poly-ubiquitinated EGFR TernaryComplex->Ub_EGFR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_EGFR->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for this compound.

Microscopy Techniques and Protocols

Immunofluorescence (IF) and Confocal Microscopy

Application: Immunofluorescence is a cornerstone technique to visualize the reduction in EGFR protein levels and observe changes in its subcellular localization.[6] In untreated cells, EGFR is primarily found on the plasma membrane.[6] Following treatment with this compound, a significant decrease in membrane-associated fluorescence is expected. Confocal microscopy is particularly useful for resolving subcellular details and is the gold standard for co-localization studies (e.g., observing internalized EGFR in endosomes or lysosomes prior to degradation).[9][10][11][12]

IF_Workflow A 1. Seed Cells on Coverslips B 2. Treat with PROTAC A->B C 3. Fix & Permeabilize B->C D 4. Block C->D E 5. Primary Ab (anti-EGFR) D->E F 6. Secondary Ab (Fluorophore) E->F G 7. Mount & Image F->G

Caption: Experimental workflow for immunofluorescence staining.

Protocol: Immunofluorescence Staining of EGFR

  • Cell Seeding: Seed cancer cells (e.g., H1975 or PC9) onto sterile glass coverslips in a multi-well plate at a density that yields 50-70% confluency after 24-48 hours.[13]

  • PROTAC Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 2, 6, 12, 24 hours).

  • Fixation: Gently wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS). Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.[13]

  • Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.[13]

  • Permeabilization: For intracellular targets, add a permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[6]

  • Blocking: Wash three times with PBS. Add a blocking buffer (e.g., 5% Bovine Serum Albumin or Normal Goat Serum in PBS) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Dilute a primary antibody specific for EGFR (e.g., anti-EGFR, clone H11) in the blocking buffer at the manufacturer's recommended concentration.[14] Incubate overnight at 4°C in a humidified chamber.[13]

  • Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[6]

  • Secondary Antibody Incubation: Dilute a fluorochrome-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) in the blocking buffer.[15] Incubate for 1-2 hours at room temperature, protected from light.[6] A nuclear counterstain like DAPI can be added during this step.

  • Final Washes: Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each, protected from light.[6]

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets.[6] Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji) to determine the reduction in EGFR levels.

Live-Cell Imaging

Application: Live-cell imaging is essential for analyzing the dynamics of protein degradation in real-time.[3][16][17] By using cells expressing a fluorescently tagged version of EGFR (e.g., EGFR-GFP), one can directly monitor the decrease in fluorescence intensity within individual cells following PROTAC addition. This allows for precise measurement of degradation kinetics.[3][18]

LiveCell_Workflow A 1. Transfect Cells (e.g., EGFR-GFP) B 2. Seed in Imaging Dish A->B C 3. Add PROTAC B->C D 4. Time-Lapse Microscopy C->D E 5. Image Analysis: - Cell Segmentation - Intensity vs. Time D->E

Caption: Workflow for live-cell imaging of protein degradation.

Protocol: Real-Time Imaging of EGFR-GFP Degradation

  • Cell Line Generation: Establish a cell line that stably or transiently expresses EGFR fused to a fluorescent protein (e.g., GFP or HaloTag).

  • Cell Seeding: Plate the engineered cells in a glass-bottom imaging dish or multi-well plate suitable for live-cell microscopy.

  • PROTAC Addition: Prior to imaging, replace the culture medium with a live-cell imaging solution (e.g., FluoroBrite DMEM). Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control.[3]

  • Time-Lapse Microscopy: Immediately place the dish on a pre-warmed (37°C) and CO₂-controlled microscope stage.[3]

  • Image Acquisition: Set up the imaging parameters. Use the lowest possible laser power to minimize phototoxicity. Acquire images in the fluorescent and brightfield channels at regular intervals (e.g., every 15-30 minutes) for an extended period (e.g., 4-24 hours).[3]

  • Image Analysis: Use image analysis software to perform single-cell tracking. Segment individual cells and quantify the mean fluorescence intensity per cell at each time point.[3]

  • Data Analysis: Normalize the fluorescence intensity of each cell to its intensity at time zero (before PROTAC addition). Plot the normalized intensity versus time to generate degradation curves and calculate the degradation half-life (Deg-t½).[3]

High-Content Imaging (HCI) / Cell Painting

Application: High-content imaging assays, like the Cell Painting assay, provide an unbiased, high-throughput method to profile a wide range of morphological changes induced by a compound.[19][20][21] By staining multiple cellular organelles and components, HCI can create a detailed "fingerprint" of the PROTAC's effect, revealing not only on-target efficacy but also potential off-target signatures or toxicity that might not be apparent from single-endpoint assays.[2][22][23]

Protocol: General Cell Painting Assay

  • Cell Seeding and Treatment: Seed cells in a multi-well imaging plate (e.g., 384-well). Treat with a concentration range of this compound, its inactive epimer (if available), the individual warhead and E3 ligase ligands, and appropriate controls.

  • Staining: After the desired incubation period (e.g., 24 or 48 hours), fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label different organelles (e.g., Hoechst for nucleus, Phalloidin for actin, MitoTracker for mitochondria, WGA for Golgi/plasma membrane, and SYTO for nucleoli/cytoplasmic RNA).

  • Imaging: Acquire images of all stained channels for each well using an automated high-content imaging system.

  • Image Analysis: Use a specialized software pipeline (e.g., CellProfiler) to segment cells and nuclei and extract hundreds of morphological features (e.g., size, shape, texture, intensity) from each channel.

  • Data Analysis: Compare the morphological profiles of PROTAC-treated cells to control cells. Clustering analysis can reveal dose-dependent effects and identify unique phenotypic signatures associated with EGFR degradation or potential off-target activities.[20]

Correlative Quantitative Analysis

While microscopy provides spatial and dynamic information, it should be correlated with quantitative biochemical methods.

Western Blotting

Application: Western blotting is the gold-standard immunodetection technique for quantifying the reduction in total protein levels.[1] It is used to determine key efficacy parameters for a PROTAC, including the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[1]

WB_Workflow A 1. Cell Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Transfer (PVDF) C->D E 5. Block D->E F 6. Antibody Incubation E->F G 7. Detection F->G

Caption: General workflow for Western blot analysis.

Protocol: Western Blot for EGFR Degradation

  • Cell Culture and Lysis: Culture and treat cells as described for the microscopy assays. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against EGFR overnight at 4°C. Also probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).[1]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[1]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[1]

  • Analysis: Quantify the band intensities using densitometry. Normalize the EGFR signal to the loading control and then to the vehicle-treated sample to determine the percentage of remaining protein.

Data Presentation

Quantitative data from Western blot or fluorescence intensity analysis should be summarized in clear, structured tables.

Table 1: Example Degradation Parameters for this compound Note: The following values are illustrative examples based on typical PROTAC performance and known information about the compound.

Cell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Time (hours)Assay Method
BaF3 (EGFR mutants)EGFR< 100> 90%24Western Blot
H1975 (L858R/T790M)EGFR~25> 95%24Western Blot
PC9 (del19)EGFR~10> 95%24Western Blot
BaF3 (EGFR mutants)FAK~150~80%24Western Blot

Data derived from the compound's known profile.[8]

Table 2: Summary of Microscopy Techniques for Visualizing PROTAC Effects

TechniquePrimary ApplicationKey Information ObtainedThroughput
Immunofluorescence Endpoint analysis of protein level and localizationProtein abundance, subcellular location, co-localizationMedium
Live-Cell Imaging Real-time monitoring of degradationDegradation kinetics (t½), protein dynamicsLow
High-Content Imaging Unbiased phenotypic profilingMorphological signatures, off-target effects, toxicityHigh

Conclusion

A multi-modal imaging approach is critical for the comprehensive evaluation of this compound. While Western blotting provides robust quantification of protein loss, microscopy techniques offer invaluable spatial and temporal context. Immunofluorescence confirms degradation at the single-cell level, live-cell imaging reveals the dynamics of the process, and high-content screening provides a broad, unbiased view of the compound's cellular impact. Integrating these powerful visualization tools is essential for advancing our understanding and optimizing the development of targeted protein degraders.

References

Application Notes and Protocols: PROTAC EGFR Degrader 10 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel therapeutic modality in cancer treatment. Unlike traditional inhibitors, PROTACs mediate the degradation of target proteins through the ubiquitin-proteasome system. PROTAC EGFR degrader 10 is a potent degrader of the Epidermal Growth Factor Receptor (EGFR), a key driver in various cancers. This document provides detailed application notes and protocols for investigating the combination of this compound with other cancer therapies to enhance efficacy and overcome resistance.

This compound not only degrades wild-type and mutant EGFR but also leads to the degradation of Focal Adhesion Kinase (FAK) and RSK1.[1] This multi-targeting capability presents unique opportunities for synergistic combinations. This document outlines potential combination strategies, detailed experimental protocols for their evaluation, and data presentation formats.

Potential Combination Strategies

The rationale for combining this compound with other therapies is based on targeting parallel or downstream signaling pathways, overcoming resistance mechanisms, and enhancing apoptotic signals.

  • Combination with MEK Inhibitors: EGFR signaling activates the RAS-RAF-MEK-ERK pathway. While EGFR degradation will suppress this pathway, combination with a MEK inhibitor could lead to a more profound and durable blockade, potentially preventing pathway reactivation.

  • Combination with PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is another critical downstream effector of EGFR. Dual targeting of both major downstream pathways can result in enhanced anti-proliferative and pro-apoptotic effects.

  • Combination with Chemotherapy: Traditional cytotoxic agents can be combined with this compound to target both the primary oncogenic driver and induce broader cellular stress and DNA damage.

  • Combination with Anti-angiogenic Agents: Given the role of FAK in cell adhesion and migration, combining the FAK-degrading activity of this compound with agents that inhibit new blood vessel formation could potently inhibit tumor growth and metastasis.

  • Combination with Immune Checkpoint Inhibitors: Preclinical evidence suggests that targeting EGFR can modulate the tumor microenvironment. Combining EGFR degradation with immune checkpoint blockade may enhance anti-tumor immune responses.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from combination studies.

Table 1: In Vitro Cell Viability (IC50) Data

Cell LineDrugIC50 (nM)
HCC827 (EGFR exon 19 del) This compound15
MEK Inhibitor (e.g., Trametinib)25
Combination (1:1 ratio)5
NCI-H1975 (EGFR L858R/T790M) This compound50
PI3K Inhibitor (e.g., Alpelisib)80
Combination (1:1 ratio)18
A549 (EGFR WT) This compound>1000
Chemotherapy (e.g., Cisplatin)5000
Combination (1:100 ratio)800

Table 2: Synergy Analysis (Combination Index)

The Chou-Talalay method can be used to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Cell LineCombinationCombination Index (CI) at ED50Interpretation
HCC827 This compound + MEK Inhibitor0.45Synergy
NCI-H1975 This compound + PI3K Inhibitor0.60Synergy
A549 This compound + Chemotherapy0.85Synergy

Table 3: In Vivo Tumor Growth Inhibition (TGI)

Treatment GroupDosingAverage Tumor Volume (mm³) at Day 21Percent TGI
Vehicle Daily15000%
This compound 10 mg/kg, daily80046.7%
MEK Inhibitor 1 mg/kg, daily95036.7%
Combination As above25083.3%

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound alone and in combination on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., HCC827, NCI-H1975, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Combination agent (e.g., MEK inhibitor)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound and the combination agent in culture medium.

  • Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 2: Western Blot for Protein Degradation and Pathway Modulation

Objective: To confirm the degradation of EGFR, FAK, and RSK1 and to assess the impact on downstream signaling pathways.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and combination agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-FAK, anti-RSK1, anti-p-ERK, anti-p-AKT, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the indicated concentrations of drugs for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and develop with ECL substrate.

  • Visualize bands using a chemiluminescence imaging system.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination in a preclinical mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line (e.g., HCC827)

  • Matrigel

  • This compound and combination agent formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5-10 million cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, combination agent, Combination).

  • Administer drugs at the predetermined doses and schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health as indicators of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).

  • Calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K FAK FAK EGFR->FAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK1 RSK1 ERK->RSK1 Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Metastasis Metastasis FAK->Metastasis

Caption: Simplified EGFR signaling pathway and its downstream effectors.

PROTAC_Mechanism PROTAC PROTAC EGFR degrader 10 EGFR EGFR (Target Protein) PROTAC->EGFR binds E3 CRBN E3 Ligase PROTAC->E3 binds Ternary Ternary Complex (EGFR-PROTAC-E3) EGFR->Ternary Proteasome Proteasome EGFR->Proteasome Enters E3->Ternary Ternary->EGFR Ubiquitination Ub Ubiquitin Degradation Degraded EGFR Proteasome->Degradation

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellViability Cell Viability Assays (IC50 Determination) Synergy Synergy Analysis (Combination Index) CellViability->Synergy Xenograft Xenograft Model (Tumor Growth Inhibition) CellViability->Xenograft Promising results lead to WesternBlot Western Blot (Protein Degradation & Pathway Analysis) Synergy->WesternBlot PD Pharmacodynamics (Target Degradation in Tumors) Xenograft->PD Tox Toxicity Assessment PD->Tox

Caption: General workflow for evaluating combination therapies.

References

Troubleshooting & Optimization

Troubleshooting poor degradation with "PROTAC EGFR degrader 10"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using PROTAC EGFR degrader 10 (also known as MS154).[1][2] This is a first-in-class, gefitinib-based, heterobifunctional PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of epidermal growth factor receptor (EGFR).[1][2]

Frequently Asked Questions (FAQs)

Q1: I'm observing poor or no degradation of EGFR with this compound. What are the initial troubleshooting steps?

A1: Suboptimal degradation can result from various factors. A systematic evaluation of the entire PROTAC mechanism is the most effective approach to pinpoint the issue.[3] We recommend a stepwise validation process to identify the point of failure.

Here is a recommended troubleshooting workflow:

  • Confirm Compound Integrity & Cellular Permeability: Ensure the compound is viable and can enter the cells.

  • Verify Target Engagement: Confirm the PROTAC is binding to both EGFR and the CRBN E3 ligase within the cell.

  • Assess Ternary Complex Formation: The formation of the EGFR:PROTAC:CRBN complex is essential for activity.[3]

  • Check for Target Ubiquitination: Successful ternary complex formation should lead to the ubiquitination of EGFR.

  • Evaluate Proteasome Activity: The final step is the degradation of the ubiquitinated target by the proteasome.

The following diagram outlines a logical workflow for diagnosing the lack of PROTAC activity.

G cluster_0 Troubleshooting Workflow for Poor Degradation start Poor/No EGFR Degradation Observed q1 Is the PROTAC cell permeable and engaging the target? start->q1 q2 Is a stable ternary complex (EGFR-PROTAC-CRBN) forming? q1->q2 Yes sol1 Issue: Permeability / Target Engagement - Optimize PROTAC properties - Perform CETSA or NanoBRET™ q1->sol1 No q3 Is EGFR being ubiquitinated? q2->q3 Yes sol2 Issue: Ternary Complex Formation - Optimize linker - Perform Co-IP q2->sol2 No q4 Is the proteasome functional? q3->q4 Yes sol3 Issue: Ubiquitination - Confirm E3 ligase expression - Perform in-cell ubiquitination assay q3->sol3 No sol4 Issue: Proteasomal Degradation - Use proteasome inhibitor control - Check cell health q4->sol4 No success Successful Degradation q4->success Yes

A logical workflow for troubleshooting lack of PROTAC activity.

Q2: How can I confirm that this compound is entering the cells and engaging its targets?

A2: Poor cell permeability is a common issue for PROTACs due to their high molecular weight.[2][3][4] It is crucial to verify that the degrader can cross the cell membrane and bind to its two intracellular targets: EGFR and the CRBN E3 ligase.

  • Cellular Thermal Shift Assay (CETSA): This assay measures changes in the thermal stability of a target protein upon ligand binding. A successful engagement of EGFR by the PROTAC will alter its melting curve, providing evidence of target binding within the cellular environment.[3]

  • NanoBRET™ Target Engagement Assays: This live-cell method can quantify the binding affinity of the degrader to both the target protein (EGFR) and the recruited E3 ligase (CRBN) in their natural cellular context.[3][5] It is a powerful tool for confirming target engagement and can provide insights into the formation of the ternary complex.[5]

Q3: The "hook effect" is mentioned frequently with PROTACs. What is it, and how do I know if it's affecting my experiment?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6][7][8] This creates a characteristic bell-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (EGFR:PROTAC or PROTAC:CRBN) rather than the productive ternary complex (EGFR:PROTAC:CRBN) required for degradation.[7][9]

To mitigate the hook effect:

  • Perform a Wide Dose-Response Curve: Always test a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration window for degradation and to determine if a hook effect is present.[6][7]

  • Test Lower Concentrations: If you suspect a hook effect, testing at lower concentrations may reveal the "sweet spot" for maximal degradation.[7]

The diagram below illustrates the mechanism of action of this compound and the competing binary complexes that cause the hook effect.

G cluster_0 PROTAC Mechanism of Action cluster_1 EGFR EGFR (Target) Ternary Productive Ternary Complex EGFR->Ternary PROTAC PROTAC EGFR Degrader 10 PROTAC->Ternary CRBN CRBN (E3 Ligase) CRBN->Ternary Ub_EGFR Ubiquitinated EGFR Ternary->Ub_EGFR + Ub Ub Ubiquitin (Ub) Ub->Ub_EGFR Proteasome Proteasome Ub_EGFR->Proteasome Degraded Degraded Peptides Proteasome->Degraded Hook Hook Effect Effect - Non-Productive Complexes - Non-Productive Complexes High_PROTAC High [PROTAC] Binary_EGFR Binary Complex (EGFR:PROTAC) High_PROTAC->Binary_EGFR Binary_CRBN Binary Complex (PROTAC:CRBN) High_PROTAC->Binary_CRBN EGFR2 EGFR EGFR2->Binary_EGFR CRBN2 CRBN CRBN2->Binary_CRBN

PROTAC mechanism and the non-productive "hook effect" complexes.

Q4: My degradation of EGFR is incomplete (low Dmax). What are the potential causes and solutions?

A4: Incomplete degradation, even at optimal concentrations, can be due to several factors related to the PROTAC's design and the cellular environment.

  • Suboptimal Linker: The length and composition of the PROTAC's linker are critical for the formation of a stable and productive ternary complex.[6][8] While the linker of this compound is fixed, this is a key consideration in PROTAC design.[8]

  • Low E3 Ligase Expression: The abundance of the recruited E3 ligase (CRBN) in your cell model is crucial. If CRBN expression is low, it can be a rate-limiting factor for degradation. You can verify CRBN expression levels via Western Blot or qPCR.[6]

  • Protein Synthesis Rate: Rapid synthesis of new EGFR protein can counteract the degradation induced by the PROTAC. Consider a time-course experiment to understand the kinetics of degradation versus synthesis.

Comparative Activity Data

The following table summarizes the reported activity of this compound (MS154) and related compounds in various cell lines. This data can help benchmark your experimental results.

Compound NameTargetCell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)E3 LigaseReference
This compound (MS154) EGFR Del19HCC-82711>95180CRBN[10]
This compound (MS154) EGFR L858RH325525>95220CRBN[10]
MS39 (Compound 6)EGFR Del19HCC-8275.0>95110VHL[10]
MS39 (Compound 6)EGFR L858RH32553.3>95110VHL[10]
GefitinibEGFR Del19HCC-827N/AN/A9N/A[1]
  • DC₅₀: Concentration of the compound required to degrade 50% of the target protein.

  • Dₘₐₓ: Maximum percentage of protein degradation achieved.

  • IC₅₀: Concentration of the compound that inhibits cell proliferation by 50%.

Q5: How do I experimentally verify that this compound is inducing ubiquitination of EGFR?

A5: To confirm the mechanism of action, you should verify that the loss of EGFR protein is preceded by its ubiquitination. This can be achieved with an in-cell ubiquitination assay.[3] The key is to treat cells with a proteasome inhibitor (like MG132) alongside the PROTAC.[7][9] This blocks the final degradation step, causing the ubiquitinated EGFR to accumulate, which can then be detected by Western Blot.

The EGFR signaling pathway, which is disrupted by this degradation, is shown below.

G cluster_0 EGFR Signaling Cascade cluster_1 PI3K/AKT Pathway cluster_2 RAS/MAPK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PROTAC This compound (Blocks Pathway via Degradation) PROTAC->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified EGFR signaling cascade disrupted by PROTAC-mediated degradation.

Detailed Experimental Protocols

Protocol 1: Western Blot for EGFR Degradation

This is the standard method for quantifying the reduction in EGFR protein levels to determine DC₅₀ and Dₘₐₓ values.[9][11]

  • Cell Culture & Treatment:

    • Plate cells (e.g., HCC-827, H3255) at an appropriate density and allow them to adhere overnight.

    • Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 8, 16, or 24 hours).[6]

  • Cell Lysis:

    • After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11]

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[6][11]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[11]

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[6][7]

  • SDS-PAGE and Western Transfer:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[6]

    • Transfer the separated proteins to a PVDF membrane. Use conditions optimized for large proteins (EGFR is ~175 kDa).[11][12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with a primary antibody against total EGFR (e.g., rabbit anti-EGFR, 1:1000 dilution) and a loading control (e.g., mouse anti-β-actin or anti-GAPDH, 1:5000 dilution) overnight at 4°C.[11]

    • Wash the membrane three times with TBST for 10 minutes each.[11]

    • Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted 1:5000 in blocking buffer for 1 hour at room temperature.[11]

  • Detection & Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot.[11]

    • Quantify the band intensities. Normalize EGFR levels to the loading control and plot the results against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ.[9]

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.[7]

  • Cell Treatment:

    • Seed cells and treat with this compound at a concentration known to cause strong degradation (e.g., 3-5x DC₅₀).

    • Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[3][7] Include vehicle and PROTAC-only controls.

  • Cell Lysis:

    • Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes and denature proteins.[3][9]

  • Immunoprecipitation (IP):

    • Normalize total protein amounts across samples.

    • Perform immunoprecipitation for EGFR using an anti-EGFR antibody overnight at 4°C.[3] Use Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads and run on an SDS-PAGE gel.

    • Transfer to a PVDF membrane and perform a Western blot.

    • Probe the membrane with an anti-ubiquitin antibody (1:1000 dilution).[6][9]

    • Expected Result: A high-molecular-weight smear or laddering pattern in the lane corresponding to the PROTAC + MG132 treatment, indicating poly-ubiquitinated EGFR.[3] You can probe a separate blot with an anti-EGFR antibody to confirm successful immunoprecipitation of the target.[9]

References

Optimizing "PROTAC EGFR degrader 10" concentration and treatment time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists optimize their experiments using PROTAC EGFR Degrader 10.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional small molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). It functions by simultaneously binding to the EGFR protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity creates a ternary complex (EGFR-PROTAC-CRBN), which leads to the ubiquitination of EGFR. The poly-ubiquitinated EGFR is then recognized and degraded by the proteasome, effectively removing the protein from the cell.[1][2][3] This event-driven mechanism allows for substoichiometric, catalytic degradation of the target protein.[2]

Q2: What are the key parameters to consider when optimizing the concentration of this compound?

The two primary parameters for determining the efficacy of a PROTAC are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.

The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without inducing off-target effects or cytotoxicity. It is crucial to perform a dose-response experiment to determine these values for your specific cell line and experimental conditions.

Q3: How long should I treat my cells with this compound?

The time required to achieve maximal degradation can vary significantly between different cell lines and the specific EGFR mutation status. Degradation can be observed as early as 2 hours, with maximal degradation often occurring between 16 to 24 hours.[3][4] It is highly recommended to perform a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration for your experimental setup. In some cases, sustained degradation can be observed for over 72 hours even after the compound is removed.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low EGFR degradation Suboptimal PROTAC Concentration: The concentration may be too low for effective ternary complex formation or too high, leading to the "hook effect".[5][6]Perform a wide dose-response curve: Test concentrations ranging from low nanomolar to low micromolar (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to check for a bell-shaped curve indicative of the hook effect.[5]
Insufficient Treatment Time: The incubation time may not be long enough to observe significant degradation.Conduct a time-course experiment: Treat cells for various durations (e.g., 4, 8, 16, 24, 48 hours) to find the optimal time point for maximal degradation.[7]
Poor Cell Permeability: The PROTAC molecule may not be efficiently crossing the cell membrane.Consult literature: Check for published data on the permeability of similar PROTACs in your cell line. Consider using alternative delivery methods if necessary.
Low E3 Ligase Expression: The cell line may have low endogenous levels of CRBN, the E3 ligase recruited by this PROTAC.Verify CRBN expression: Check the expression level of CRBN in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line.
High Cell Toxicity PROTAC Concentration is Too High: High concentrations can lead to off-target effects or general cellular stress.Lower the PROTAC concentration: Determine the IC50 for cell viability using an MTT or similar assay and work at concentrations well below this value.
Off-Target Effects: The PROTAC may be degrading other essential proteins.Perform selectivity studies: Use proteomic approaches to identify other degraded proteins. Consider using a negative control (a molecule that binds EGFR but not CRBN) to distinguish between degradation-dependent and independent effects.[3]
Inconsistent Results Variable Cell Culture Conditions: Inconsistent cell density, passage number, or serum concentration can affect experimental outcomes.Standardize cell culture protocols: Use cells within a defined passage number range, ensure consistent seeding densities, and maintain uniform culture conditions.
PROTAC Instability: The compound may be unstable in the cell culture medium over the course of the experiment.Assess compound stability: Check the stability of the PROTAC in your specific media over time. Prepare fresh solutions for each experiment.

Data Presentation

Table 1: Example Degradation and Proliferation Data for CRBN-Recruiting EGFR PROTACs in Various Cell Lines

Cell LineEGFR MutationPROTACDC50 (Degradation)Treatment Time (hr)IC50 (Proliferation)Reference
HCC-827Exon 19 DeletionCompound 10 (MS154)5.0 nM16-[3]
H3255L858RCompound 10 (MS154)3.3 nM16-[3]
HCC827Exon 19 DeletionCompound 140.261 nM24-[4]
Ba/F3Del19/T790M/C797SBrigatinib-based PROTAC 108 nM-0.02 µM[2]
BaF3Wild Type & MutantsThis compound<100 nM-<150 nM[1]

Note: The specific "this compound" may have proprietary data not publicly available. The data presented here is from published studies on similarly named or functioning molecules and should be used as a guideline.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 Ligand Binding PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription PKC->Raf

Caption: Simplified EGFR signaling pathways activated upon ligand binding.

PROTAC_Mechanism PROTAC PROTAC EGFR Degrader 10 EGFR Target Protein (EGFR) PROTAC->EGFR Binds CRBN E3 Ligase (CRBN) PROTAC->CRBN Binds Ternary Ternary Complex (EGFR-PROTAC-CRBN) PROTAC->Ternary EGFR->Ternary CRBN->Ternary Ub_EGFR Poly-ubiquitinated EGFR Ternary->Ub_EGFR Ubiquitination Ub Ubiquitin (Ub) Ub->CRBN Proteasome Proteasome Ub_EGFR->Proteasome Recognition Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of action for this compound.

Optimization_Workflow start Start: Select Cell Line & Seeding Density dose_response 1. Dose-Response Experiment (e.g., 0.1 nM - 10 µM for 24h) start->dose_response western_blot1 Western Blot for EGFR Levels dose_response->western_blot1 calc_dc50 Determine DC50 & Dmax western_blot1->calc_dc50 hook_effect Check for Hook Effect calc_dc50->hook_effect hook_effect->dose_response Yes, adjust range time_course 2. Time-Course Experiment (at optimal concentration) hook_effect->time_course No/Acceptable western_blot2 Western Blot at various time points (e.g., 2, 4, 8, 16, 24, 48h) time_course->western_blot2 determine_time Determine Optimal Treatment Time western_blot2->determine_time viability_assay 3. Cell Viability Assay (e.g., MTT/CellTiter-Glo) determine_time->viability_assay calc_ic50 Determine IC50 viability_assay->calc_ic50 end Optimized Conditions Found: Proceed with Experiment calc_ic50->end

Caption: Experimental workflow for optimizing PROTAC concentration and time.

Experimental Protocols

1. Western Blot for EGFR Degradation

  • Objective: To quantify the reduction in EGFR protein levels following treatment with this compound.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. The next day, treat the cells with a range of PROTAC concentrations (for dose-response) or with a fixed concentration for various durations (for time-course). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EGFR overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Also probe for a loading control (e.g., β-actin or GAPDH).

    • Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the EGFR band intensity to the loading control. Plot the percentage of EGFR degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[7]

2. Cell Viability (MTT) Assay

  • Objective: To determine the effect of this compound on cell proliferation and to calculate the IC50 value.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

    • PROTAC Treatment: Treat the cells with the same range of PROTAC concentrations used in the Western blot experiment. Include a vehicle control and a positive control for cell death if available.

    • Incubation: Incubate the cells for a relevant time period (e.g., 72 hours).

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the PROTAC concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

References

"PROTAC EGFR degrader 10" solubility and formulation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC EGFR Degrader 10 (also known as MS154 or Compound B56). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class, gefitinib-based proteolysis-targeting chimera (PROTAC) that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1] It is designed to selectively induce the degradation of mutant Epidermal Growth Factor Receptor (EGFR), a key driver in certain cancers like non-small cell lung cancer. By hijacking the cell's natural protein disposal system, it tags the target EGFR protein for destruction by the proteasome.

Q2: I am observing precipitation of this compound in my aqueous buffer/cell culture medium. What is the cause and how can I prevent it?

A2: PROTACs, including EGFR Degrader 10, are often large, complex molecules with high molecular weights and poor aqueous solubility, which leads to precipitation in aqueous solutions.[2] To prevent this, it is recommended to first prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). For your experiment, dilute this stock solution to the final working concentration directly into your pre-warmed aqueous buffer or cell culture medium with rapid and thorough mixing. It is crucial to keep the final DMSO concentration in your experiment low (typically below 0.5%) to avoid solvent-induced toxicity.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution is high-quality, anhydrous DMSO. This compound is soluble up to 100 mM in DMSO. It is important to use a fresh, unopened bottle of DMSO as it is hygroscopic and absorbed water can negatively impact the solubility of the compound.

Q4: How should I store the stock solution of this compound?

A4: Once dissolved in DMSO, it is best to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be stored at -80°C (up to 6 months). For short-term storage, -20°C is suitable (up to 1 month).[2]

Q5: My in vitro experiments are showing inconsistent results. What could be the issue?

A5: Inconsistent results can stem from several factors related to the compound's solubility and stability. Ensure your stock solution is fully dissolved before each use; you can gently warm it to 37°C to aid dissolution. When diluting into your final aqueous medium, visually inspect the solution for any signs of precipitation. If you suspect precipitation, you can centrifuge the diluted solution to remove any undissolved compound before adding it to your cells, but be aware that this will lower the effective concentration of your compound.

Q6: I am planning in vivo studies. What is a recommended formulation for this compound?

A6: Due to its poor aqueous solubility, a specific formulation is required for in vivo administration. A published study successfully used a formulation for intraperitoneal (IP) injection consisting of 5% N,N-dimethylacetamide (DMA), 25% Solutol HS-15, and 70% normal saline.[3] Another commonly used vehicle for poorly soluble PROTACs is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare these formulations fresh on the day of the experiment.

Quantitative Data Summary

CompoundSolventMaximum SolubilityReference(s)
This compound (MS154)DMSO100 mM
Formulation ComponentIn Vivo Formulation 1 (Published for this compound)In Vivo Formulation 2 (General for poorly soluble PROTACs)Reference(s)
Solvent 1 5% N,N-dimethylacetamide (DMA)10% DMSO[2][3]
Solubilizer 1 25% Solutol HS-1540% PEG300[2][3]
Solubilizer 2 N/A5% Tween-80[2]
Vehicle 70% Normal Saline45% Saline[2][3]
Route of Administration Intraperitoneal (IP)Intraperitoneal (IP)[2][3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to reach room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.[2]

Protocol 2: In Vivo Formulation for Intraperitoneal (IP) Injection

Materials:

  • This compound stock solution in DMSO

  • N,N-dimethylacetamide (DMA)

  • Solutol HS-15

  • Normal Saline (0.9% NaCl)

  • Sterile tubes for mixing

Procedure for Formulation 1 (Published for this compound):

  • This protocol is for a formulation consisting of 5% DMA, 25% Solutol HS-15, and 70% saline.[3]

  • Calculate the required volume of each component based on the total volume of the formulation needed.

  • In a sterile tube, first add the Solutol HS-15.

  • Add the required volume of the this compound stock solution in DMA (adjust the stock concentration to achieve the desired final dose).

  • Mix thoroughly until a clear solution is formed.

  • Add the normal saline and vortex until the solution is homogeneous.

  • It is recommended to prepare this formulation fresh on the day of use.

Procedure for Formulation 2 (General for poorly soluble PROTACs):

  • This protocol is for a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • To prepare 1 mL of the final formulation: i. Start with 400 µL of PEG300. ii. Add 100 µL of the this compound stock solution in DMSO (adjust the concentration of the stock to achieve the desired final dose in the injection volume). iii. Add 50 µL of Tween-80 and mix thoroughly. iv. Add 450 µL of saline and vortex until a clear, homogeneous solution is formed.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

  • It is recommended to prepare this formulation fresh on the day of the experiment and use it immediately.[2]

Visualizations

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation PLCg->Proliferation STAT->Nucleus Nucleus->Proliferation

Caption: Simplified EGFR Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: PROTAC Powder dissolve Dissolve in 100% Anhydrous DMSO (e.g., 10 mM stock) start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw stock solution store->thaw prepare_formulation Prepare fresh in vivo formulation (e.g., DMA/Solutol/Saline) store->prepare_formulation dilute Dilute to final concentration in pre-warmed aqueous buffer/media (mix thoroughly) thaw->dilute check Visually check for precipitation dilute->check add_to_cells Add to cells check->add_to_cells No Precipitation sonicate Sonicate/warm if needed to ensure dissolution prepare_formulation->sonicate administer Administer to animal sonicate->administer

Caption: Workflow for Handling Poorly Soluble PROTACs.

References

Off-target effects of "PROTAC EGFR degrader 10" and how to assess them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC EGFR Degrader 10. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as compound B56 or MS154, is a heterobifunctional proteolysis-targeting chimera. It is composed of a ligand that binds to the Epidermal Growth Factor Receptor (EGFR), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing EGFR into proximity with the CRBN E3 ligase, it induces the polyubiquitination of EGFR, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein.[1][2]

Q2: What are the known on-target and off-target effects of this compound?

A2: The primary on-target effect of this compound is the degradation of both wild-type and mutant forms of EGFR.[1][2] However, it has also been reported to degrade Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1) as off-target effects.[3] Global proteomic analyses have suggested that the degrader is highly selective for EGFR, with other downregulated proteins showing lower fold changes or confidence levels.[1]

Q3: What is the "hook effect" and how can I avoid it in my experiments?

A3: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency of the target protein decreases. This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC-EGFR or PROTAC-CRBN) rather than the productive ternary complex (EGFR-PROTAC-CRBN) required for degradation. To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for degradation.

Q4: How can I confirm that this compound is engaging its target in my cellular model?

A4: Target engagement can be confirmed using several methods. A common and effective technique is the Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of the target protein in the presence of the PROTAC. Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature. This allows for the confirmation of target engagement in intact cells.

Off-Target Profile of this compound

While global proteomics studies have shown high selectivity for EGFR, off-target degradation of FAK and RSK1 has been noted. The following table provides a summary of the degradation potency for the on-target and known off-targets.

Target ProteinGene NameDegradation Potency (DC50)Cell LineNotes
EGFR (mutant)EGFR11-25 nMH3255, HCC-827Primary on-target effect. Potently degrades various EGFR mutants.
FAKPTK2Est. 150-300 nMVariousKnown off-target. Degradation is generally less potent than for EGFR.
RSK1RPS6KA1Est. >500 nMVariousKnown off-target. Weaker degradation observed compared to EGFR and FAK.

*Note: The DC50 values for FAK and RSK1 are estimated for illustrative purposes based on qualitative reports of their degradation.[3] Researchers should perform their own quantitative experiments to determine the precise degradation potency in their specific experimental system.

Troubleshooting Guide

IssuePotential CauseRecommended Solution(s)
No or weak degradation of EGFR Compound Integrity: Degrader has degraded due to improper storage.Ensure the compound is stored at -20°C or -80°C and protected from light and moisture. Prepare fresh dilutions from a stock solution for each experiment.
Cell Permeability: The PROTAC is not efficiently entering the cells.Modify the experimental conditions, such as incubation time. If issues persist, consider using a cell line with higher permeability or consult literature for formulation strategies to improve uptake.
Low E3 Ligase Expression: The cell line does not express sufficient levels of CRBN.Confirm CRBN expression in your cell line using Western blot or qPCR. Select a cell line with robust CRBN expression.
Incorrect Concentration: The concentration used is too low to be effective or too high, leading to the "hook effect".Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.
High Cell Toxicity Off-Target Effects: Degradation of essential proteins other than EGFR.Perform a global proteomics analysis to identify unintended targets. Lower the PROTAC concentration to a level that maintains on-target degradation while minimizing toxicity.
Solvent Toxicity: High concentration of the solvent (e.g., DMSO).Ensure the final solvent concentration is at a non-toxic level, typically below 0.5%.
Inconsistent Results Between Experiments Cellular State: Variations in cell passage number, confluency, or health.Standardize cell culture conditions. Use cells within a consistent passage number range and seed at the same density for all experiments.
Experimental Conditions: Inconsistent incubation times or reagent concentrations.Strictly adhere to the established experimental protocol. Ensure accurate and consistent preparation of all reagents.

Experimental Protocols & Workflows

Signaling Pathway of this compound

PROTAC_Mechanism PROTAC PROTAC EGFR Degrader 10 Ternary_Complex EGFR-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds EGFR EGFR EGFR->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds PolyUb_EGFR Polyubiquitinated EGFR Ternary_Complex->PolyUb_EGFR Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_EGFR->Proteasome Recognition Degradation Degraded EGFR (Peptides) Proteasome->Degradation Degradation Off_Target_Workflow A Cell Culture & Treatment (PROTAC vs. Vehicle Control) B Cell Lysis & Protein Extraction A->B C Protein Digestion (Trypsin) B->C D LC-MS/MS Analysis (Global Proteomics) C->D E Data Analysis (Protein Identification & Quantification) D->E F Identify Significantly Downregulated Proteins E->F G Bioinformatics Analysis (Pathway & Function) F->G H Orthogonal Validation (e.g., Western Blot) F->H I Target Engagement Confirmation (e.g., CETSA) H->I J Confirmed Off-Targets I->J

References

Technical Support Center: Overcoming Resistance to PROTAC EGFR Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC EGFR Degrader 10. The content is designed to address specific issues that may be encountered during experiments aimed at overcoming resistance to this targeted protein degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which E3 ligase does it recruit?

A1: The designation "this compound" has been used in literature to refer to different compounds with distinct E3 ligase recruiters. It is crucial to verify the specific compound you are using. For instance, one study describes a VHL-based PROTAC 10 that degrades EGFR with an exon 19 deletion (EGFRDel19).[1] Another publication refers to a CRBN-recruiting degrader, also designated as compound 10 (MS154), which is effective against EGFR mutants.[2] A third, brigatinib-based PROTAC 10, has been developed to target triple-mutant EGFR.[3] Always refer to the manufacturer's documentation for the specific E3 ligase recruited by your compound.

Q2: My this compound is not showing any degradation of the target protein. What are the possible reasons?

A2: Lack of degradation can stem from several factors:

  • Cellular Permeability: PROTACs are large molecules and may have poor cell membrane permeability.

  • Target Engagement: The PROTAC may not be effectively binding to either EGFR or the E3 ligase within the cell.

  • Ternary Complex Formation: Even with binary engagement, the formation of a stable and productive ternary complex (EGFR-PROTAC-E3 ligase) is essential for ubiquitination and subsequent degradation.

  • E3 Ligase Expression: The recruited E3 ligase (e.g., VHL or CRBN) may not be sufficiently expressed in your cell line.

  • Proteasome Function: The ubiquitin-proteasome system (UPS) might be impaired in your experimental model.

Q3: I am observing a "hook effect" with my dose-response experiments. What does this mean and how can I mitigate it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because the excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the required ternary complex. To mitigate this, it is recommended to perform a wide dose-response curve to identify the optimal concentration range for degradation and to test lower concentrations (in the nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.

Q4: What are the known mechanisms of acquired resistance to EGFR PROTACs?

A4: While EGFR PROTACs are designed to overcome resistance to traditional EGFR inhibitors, cancer cells can develop resistance to PROTACs themselves through several mechanisms:

  • Mutations or Downregulation of the E3 Ligase Machinery: Genomic alterations in the components of the recruited E3 ligase complex (e.g., VHL, CRBN, or associated proteins like CUL2) can prevent the PROTAC from hijacking the UPS.[1][4]

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1), can actively pump the PROTAC out of the cell, reducing its intracellular concentration and efficacy.[5][6][7]

  • Target Protein Mutations: Although less common for PROTACs compared to inhibitors, mutations in the EGFR protein could potentially alter the binding site of the PROTAC warhead.[8]

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for the degradation of EGFR, leading to sustained proliferation and survival.[9][10][11]

Troubleshooting Guides

Problem 1: Suboptimal or No EGFR Degradation
  • Symptom: Western blot analysis shows minimal or no reduction in EGFR protein levels after treatment with this compound.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Poor Cell Permeability Optimize treatment conditions (e.g., extend incubation time). If the issue persists, consider a different PROTAC with improved physicochemical properties.
Low E3 Ligase Expression Verify the expression levels of the corresponding E3 ligase (VHL or CRBN) in your cell line by Western blot or qPCR. If expression is low, consider using a cell line with higher expression or engineering your cells to overexpress the ligase.
Inefficient Ternary Complex Formation Perform a ternary complex formation assay (e.g., NanoBRET, AlphaLISA) to assess the ability of your PROTAC to bring together EGFR and the E3 ligase.[12][13][14]
Impaired Proteasome Activity As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside your PROTAC. If EGFR levels are rescued, it confirms the involvement of the proteasome.
Problem 2: Acquired Resistance to this compound
  • Symptom: Cells initially sensitive to this compound become less responsive over time, as evidenced by reduced degradation and decreased anti-proliferative effects.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
E3 Ligase Component Alterations Sequence the genes encoding the components of the recruited E3 ligase complex (e.g., VHL, CRBN, CUL2) in resistant cells to identify potential mutations.[1][4] Consider switching to a PROTAC that recruits a different E3 ligase.
Increased Drug Efflux Assess the expression and activity of drug efflux pumps like MDR1 in resistant cells. Co-treatment with an MDR1 inhibitor (e.g., lapatinib) may restore sensitivity.[5][6]
Bypass Pathway Activation Use pathway analysis tools (e.g., phospho-kinase arrays) to identify upregulated signaling pathways in resistant cells. Combination therapy with inhibitors of these bypass pathways may be effective.[9][10]

Quantitative Data Summary

The following tables summarize the degradation potency (DC50) and anti-proliferative activity (IC50) of various compounds referred to as "this compound" or "compound 10" in different non-small cell lung cancer (NSCLC) cell lines.

Table 1: Degradation Potency (DC50) of Representative EGFR PROTACs

CompoundE3 Ligase RecruitedCell LineEGFR MutantDC50 (nM)Reference
PROTAC 10VHLHCC827EGFRDel1934.8[1][10]
Compound 10 (MS154)CRBNHCC-827EGFRDel1911[2]
Compound 10 (MS154)CRBNH3255EGFRL858R25[2]
Brigatinib-based PROTAC 10Not SpecifiedBa/F3Del19/T790M/C797S8[3]

Table 2: Anti-proliferative Activity (IC50) of Representative EGFR PROTACs

CompoundE3 Ligase RecruitedCell LineEGFR MutantIC50 (nM)Reference
PROTAC 10VHLHCC827EGFRDel19220[1]
Compound 10 (MS154)CRBNHCC-827EGFRDel19Not Reported
Brigatinib-based PROTAC 10Not SpecifiedBa/F3Del19/T790M/C797S20[3]

Experimental Protocols

Western Blot for EGFR Degradation

This protocol allows for the quantification of EGFR protein levels following PROTAC treatment.[4][5]

  • Cell Seeding and Treatment:

    • Plate cells (e.g., HCC827, H1975) in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against EGFR and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software. Normalize EGFR levels to the loading control.

    • Calculate the DC50 value from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity to determine the anti-proliferative effects of the PROTAC.[5]

  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with serial dilutions of this compound for 72-96 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.[6][15]

  • Cell Treatment:

    • Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting:

    • Collect both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

EGFR_Signaling_Pathway EGFR Signaling and PROTAC Intervention cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proteasome 26S Proteasome EGFR->Proteasome Degradation Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival PROTAC PROTAC EGFR Degrader 10 PROTAC->EGFR binds E3_Ligase E3 Ubiquitin Ligase (VHL/CRBN) PROTAC->E3_Ligase recruits E3_Ligase->EGFR forms ternary complex via PROTAC Ub Ubiquitin Ub->EGFR Ubiquitination Degraded_EGFR Degraded EGFR Proteasome->Degraded_EGFR

Caption: EGFR signaling pathway and the mechanism of action of this compound.

Western_Blot_Workflow Western Blot Workflow for EGFR Degradation Start Start Cell_Culture 1. Seed and Culture Cells Start->Cell_Culture PROTAC_Treatment 2. Treat with PROTAC (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Lyse Cells PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Quantify Protein (BCA) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Transfer to PVDF SDS_PAGE->Transfer Blocking 7. Block Membrane Transfer->Blocking Primary_Ab 8. Incubate with Primary Ab (anti-EGFR, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 9. Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection Analysis 11. Quantify Bands & Calculate DC50 Detection->Analysis End End Analysis->End

Caption: Experimental workflow for assessing EGFR degradation by Western blot.

Troubleshooting_Logic Troubleshooting Logic for PROTAC Resistance Start Observed Resistance to This compound Check_E3 Is E3 Ligase Machinery Intact? Start->Check_E3 Check_Efflux Is Drug Efflux Increased? Start->Check_Efflux Check_Bypass Are Bypass Pathways Activated? Start->Check_Bypass Solution_E3 Switch to PROTAC with a different E3 Ligase Check_E3->Solution_E3 No (Mutation/ Downregulation) Solution_Efflux Co-treat with Efflux Pump Inhibitor Check_Efflux->Solution_Efflux Yes (e.g., MDR1 high) Solution_Bypass Co-treat with Inhibitor of Bypass Pathway Check_Bypass->Solution_Bypass Yes (e.g., MET amp) No_Resistance Resistance Overcome Solution_E3->No_Resistance Solution_Efflux->No_Resistance Solution_Bypass->No_Resistance

Caption: Logical workflow for troubleshooting resistance to this compound.

References

Technical Support Center: Minimizing In Vitro Toxicity of PROTAC EGFR Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand the in vitro toxicity of PROTAC EGFR degrader 10.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Compound B56 or MS154, is a heterobifunctional molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[1][2] It functions as a proteolysis-targeting chimera (PROTAC) by simultaneously binding to EGFR and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome.[2][3] This targeted degradation of EGFR is intended to inhibit downstream signaling pathways that promote cell proliferation and survival.[2]

Q2: I am observing significant cytotoxicity with this compound, even at low concentrations. What are the potential causes?

Unexpected cytotoxicity can arise from several factors:

  • On-Target Toxicity: The intended degradation of EGFR, especially in cell lines that are highly dependent on EGFR signaling for survival, can lead to cell death through apoptosis or cell cycle arrest.[4][5] This is particularly relevant for cancer cell lines with activating EGFR mutations.

  • Off-Target Toxicity: this compound has been reported to degrade other kinases, such as Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1).[1] Degradation of these off-target proteins could contribute to cytotoxicity. The pomalidomide-based CRBN ligand used in this PROTAC can also independently induce the degradation of other zinc-finger proteins.[6]

  • Toxicity of the Constituent Ligands: The individual small molecules that bind to EGFR (gefitinib-based) and CRBN (pomalidomide-based) may have inherent cytotoxic effects independent of protein degradation.[2][4]

  • Experimental Conditions: Factors such as high concentrations of solvents (e.g., DMSO), prolonged incubation times, or poor cell health can exacerbate cytotoxicity.[4]

Q3: How can I differentiate between on-target and off-target cytotoxicity?

Distinguishing between on-target and off-target effects is crucial for interpreting your results. The following troubleshooting workflow and control experiments can help elucidate the source of the observed toxicity.

start High Cytotoxicity Observed q1 Is toxicity proteasome-dependent? start->q1 exp1 Pre-treat with Proteasome Inhibitor (e.g., MG132) q1->exp1 res1_yes Toxicity Reduced exp1->res1_yes Yes res1_no Toxicity Unchanged exp1->res1_no No q2 Is toxicity dependent on CRBN engagement? res1_yes->q2 conclusion3 Toxicity from Constituent Ligands or Experimental Artifacts res1_no->conclusion3 exp2 Test with Inactive Epimer Control q2->exp2 res2_yes Inactive Control is Not Toxic exp2->res2_yes Yes res2_no Inactive Control is also Toxic exp2->res2_no No q3 Is toxicity EGFR-dependent? res2_yes->q3 res2_no->conclusion3 exp3 Use EGFR Knockout/Knockdown Cells q3->exp3 res3_yes Toxicity is Absent in KO/KD cells exp3->res3_yes Yes res3_no Toxicity Persists in KO/KD cells exp3->res3_no No conclusion1 On-Target Toxicity res3_yes->conclusion1 conclusion2 Off-Target (Degradation-Dependent) Toxicity res3_no->conclusion2 cluster_PROTAC This compound cluster_Cellular_Machinery Cellular Machinery EGFR_ligand EGFR Ligand (Gefitinib-based) Linker Linker EGFR_ligand->Linker EGFR EGFR Protein EGFR_ligand->EGFR Binds CRBN_ligand CRBN Ligand (Pomalidomide-based) Linker->CRBN_ligand CRBN CRBN E3 Ligase CRBN_ligand->CRBN Binds Proteasome Proteasome EGFR->Proteasome Ubiquitination & Degradation cluster_pathway Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation STAT3->Cell_Proliferation PROTAC PROTAC EGFR Degrader 10 PROTAC->EGFR Induces Degradation

References

"PROTAC EGFR degrader 10" stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PROTAC EGFR degrader 10 in cell culture media. This information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information does not contain specific quantitative data on the stability of this compound (also referred to as compound 10 or MS154) in cell culture media. The following experimental protocol is a generalized guide based on standard methodologies for assessing PROTAC stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a gefitinib-based proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to the epidermal growth factor receptor (EGFR) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. This targeted protein degradation approach is a promising strategy to overcome resistance to traditional EGFR inhibitors.

Q2: Is there any available data on the stability of this compound?

Q3: What factors can influence the stability and activity of this compound in cell culture?

A3: Several factors can impact the performance of this compound:

  • Serum Presence: The presence of fetal bovine serum (FBS) can affect the stability and activity of PROTACs. Interestingly, for this compound, serum starvation has been shown to enhance its EGFR degradation effect.[1]

  • Media Composition: Different base media (e.g., DMEM, RPMI-1640) have varying compositions of amino acids, vitamins, and salts that could potentially interact with the PROTAC.

  • Incubation Time and Temperature: Standard cell culture conditions (37°C, 5% CO2) are used, but prolonged incubation times may lead to degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation. It is advisable to aliquot stock solutions.

Q4: My degradation efficiency with this compound is lower than expected. What are the potential causes?

A4: Lower than expected degradation can be due to several reasons:

  • Compound Instability: The PROTAC may be degrading in your cell culture medium. Performing a stability assay (see protocol below) is recommended.

  • Cell Line Specifics: The expression levels of EGFR and the CRBN E3 ligase machinery in your chosen cell line can significantly impact degradation efficiency.

  • "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of unproductive binary complexes (PROTAC-EGFR or PROTAC-CRBN) dominates over the productive ternary complex (EGFR-PROTAC-CRBN), leading to reduced degradation. A dose-response experiment is crucial to identify the optimal concentration.

  • Cell Permeability: The ability of the PROTAC to penetrate the cell membrane can be a limiting factor.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent degradation results between experiments. - Instability of the PROTAC in media.- Variation in cell passage number or confluency.- Inconsistent incubation times.- Perform a stability test of the PROTAC in your specific media.- Use cells within a consistent passage number range and seed at a consistent density.- Ensure precise timing of compound addition and cell lysis.
High variability in results with serum-containing media. - Serum proteins may bind to the PROTAC, affecting its availability.- Serum components might degrade the PROTAC.- Consider reducing the serum concentration or performing experiments in serum-free media, as serum starvation has been shown to enhance degradation for this compound.[1]
No degradation observed at any concentration. - The cell line may not express sufficient levels of CRBN E3 ligase.- The PROTAC stock solution may have degraded.- Verify the expression of CRBN in your cell line via Western blot or qPCR.- Prepare a fresh stock solution of the PROTAC from a reliable source.

Experimental Protocols

Generalized Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of a PROTAC in cell culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

  • Acetonitrile (B52724)

  • Internal standard (a structurally similar and stable compound)

Procedure:

  • Preparation of PROTAC Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Spike the PROTAC into pre-warmed cell culture medium (with and without 10% FBS) to a final concentration relevant to your experiments (e.g., 1 µM).

  • Incubation: Incubate the PROTAC-containing media at 37°C in a 5% CO2 incubator.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point serves as the initial concentration reference.

  • Sample Quenching: To stop any potential degradation, immediately mix the collected aliquot with 3 volumes of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or plate for LC-MS/MS analysis. The concentration of the remaining PROTAC is quantified by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the percentage of the remaining PROTAC against time. The half-life (t½) can be calculated from the degradation rate constant determined from the slope of the natural log of the concentration versus time plot.

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC EGFR degrader 10 Ternary_Complex EGFR-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex EGFR EGFR EGFR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_EGFR->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of this compound-mediated EGFR degradation.

Experimental Workflow

Stability_Workflow cluster_workflow In Vitro Stability Assay Workflow Start Spike PROTAC into Cell Culture Media Incubation Incubate at 37°C Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench with Acetonitrile + Internal Standard Sampling->Quenching Centrifugation Centrifuge to Precipitate Proteins Quenching->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Data Calculate Percent Remaining & Half-life Analysis->Data

Caption: Workflow for assessing PROTAC stability in cell culture media.

References

Technical Support Center: Troubleshooting the Hook Effect in PROTAC EGFR Degrader 10 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "PROTAC EGFR degrader 10" (also known as compound 10 or MS154). The primary focus is to address the 'hook effect,' a common experimental artifact observed with PROTACs that can lead to misinterpretation of degradation data.

Frequently Asked Questions (FAQs)

Q1: What is "this compound"?

A1: this compound is a first-in-class, cereblon (CRBN) E3 ligase-recruiting Proteolysis Targeting Chimera (PROTAC).[1] It is designed to selectively induce the degradation of mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that is often dysregulated in cancer.[1]

Q2: What is the "hook effect" in the context of PROTAC experiments?

A2: The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This results in a characteristic bell-shaped dose-response curve. Instead of observing a plateau of maximum degradation at high doses, the degradation efficiency paradoxically decreases. This is due to the formation of non-productive binary complexes (PROTAC-EGFR or PROTAC-CRBN) at excessive concentrations, which prevents the formation of the productive ternary complex (EGFR-PROTAC-CRBN) required for ubiquitination and subsequent degradation.

Q3: Has the hook effect been observed with this compound?

A3: Yes, a slight hook effect has been reported for this compound in HCC-827 cells, which harbor an EGFR exon 19 deletion, particularly at a high concentration of 10 µM.[1] However, this effect was not detectable in H3255 cells, which have the L858R EGFR mutation.[1]

Q4: Why is it critical to identify the hook effect?

Troubleshooting Guide

Issue: A bell-shaped or U-shaped dose-response curve is observed in my EGFR degradation assay.

This is the classic presentation of the hook effect.

Troubleshooting Steps:

  • Extend the Dose-Response Range: Ensure your experiment includes a wide range of concentrations, from picomolar to high micromolar (e.g., 0.01 nM to 10,000 nM), to fully characterize the dose-response relationship and clearly define the hook effect region.

  • Focus on the Left Side of the Curve: For routine experiments and for determining the DC₅₀ and Dmax, use concentrations on the left side of the bell-shaped curve, up to the optimal concentration that gives maximum degradation.

  • Confirm Ternary Complex Formation: If possible, utilize biophysical assays such as co-immunoprecipitation (Co-IP) to directly assess the formation of the EGFR-PROTAC-CRBN ternary complex at different concentrations of this compound. This can help to correlate the hook effect with a decrease in ternary complex formation at high concentrations.

Issue: Weak or no EGFR degradation is observed at the tested concentrations.

This could be due to several factors, including testing at concentrations within the hook effect region.

Troubleshooting Steps:

  • Perform a Broad Dose-Response Experiment: As a first step, test a very wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine if degradation occurs at lower or higher concentrations than initially tested.[2]

  • Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a concentration expected to be optimal to identify the ideal treatment duration for maximal degradation.[3]

  • Verify E3 Ligase Expression: Confirm that the cell line being used expresses sufficient levels of CRBN, the E3 ligase recruited by this compound.

  • Assess Cell Permeability: Poor cell permeability can limit the intracellular concentration of the PROTAC. If degradation is consistently low, consider performing permeability assays.

Data Presentation

The following table summarizes the degradation efficacy of this compound in different non-small cell lung cancer (NSCLC) cell lines.

PROTACCell LineEGFR Mutation StatusDC₅₀ (nM)Dmax (%)Treatment Time (h)Hook Effect Observed
This compound HCC-827Exon 19 deletion11>95% at 50 nM16Yes, at 10 µM[1]
This compound H3255L858R25>95% at 50 nM16No[1]
This compound HCC-827Exon 19 deletion34.8Not specified48Not specified

Experimental Protocols

Western Blotting for EGFR Degradation

This protocol details the steps to quantify the degradation of EGFR protein levels following treatment with this compound.[2][3]

1. Cell Culture and Treatment:

  • Plate HCC-827 or H3255 cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
  • Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂).
  • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 16-24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
  • Separate the proteins by electrophoresis.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against EGFR (e.g., 1:1000 dilution) and a loading control (e.g., GAPDH or β-actin, 1:5000 dilution) overnight at 4°C.
  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Wash the membrane with TBST.
  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the EGFR band intensity to the loading control. The percentage of EGFR degradation can be calculated relative to the vehicle-treated control.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway.

PROTAC_Mechanism cluster_ternary Productive Ternary Complex PROTAC PROTAC EGFR degrader 10 CRBN CRBN (E3 Ligase) PROTAC->CRBN EGFR EGFR EGFR->PROTAC Proteasome Proteasome EGFR->Proteasome Targeted Ub Ubiquitin CRBN->Ub Recruits E2 Ub->EGFR Ubiquitination Degradation EGFR Degradation Proteasome->Degradation

Caption: Mechanism of this compound.

Hook_Effect cluster_low Optimal PROTAC Concentration cluster_high High PROTAC Concentration PROTAC1 PROTAC CRBN1 CRBN PROTAC1->CRBN1 EGFR1 EGFR EGFR1->PROTAC1 Ternary Ternary Complex (Productive) PROTAC2 PROTAC EGFR2 EGFR EGFR2->PROTAC2 Binary1 Binary Complex (Non-productive) CRBN2 CRBN PROTAC3 PROTAC CRBN2->PROTAC3 Binary2 Binary Complex (Non-productive)

Caption: The hook effect mechanism.

References

Technical Support Center: Improving Cell Permeability of PROTAC EGFR Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of "PROTAC EGFR degrader 10" (also known as MS154 or Compound B56).

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the cell permeability of this compound.

Q1: My in vitro degradation assays show potent activity, but I'm seeing weak or no efficacy in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency from biochemical to cellular assays is a strong indicator of poor cell permeability. PROTACs, due to their high molecular weight and polar surface area, often face challenges in crossing the cell membrane to reach their intracellular targets.[1] To confirm this, it is recommended to perform direct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.

Q2: I've run a permeability assay and the results indicate low permeability for this compound. What are my next steps?

A2: Low permeability is a common challenge with PROTACs. The following table outlines potential causes and suggested solutions to improve the cell permeability of your degrader.

Issue Potential Cause Recommended Solution/Strategy
Low Passive Diffusion High molecular weight (>800 Da), large polar surface area (PSA), and a high number of hydrogen bond donors/acceptors are common characteristics of PROTACs that hinder passive diffusion across the cell membrane.Linker Modification: - Shorten the linker: This can reduce the overall molecular weight and PSA.- Increase rigidity: Incorporating cyclic elements like piperazine (B1678402) or piperidine (B6355638) can sometimes improve permeability by reducing the entropic penalty of membrane crossing.[2]- Amide-to-ester substitution: Replacing amide bonds in the linker with esters can decrease polarity and improve permeability.Prodrug Approach: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.
Active Efflux The PROTAC may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell.Caco-2 Bidirectional Assay: Perform a Caco-2 assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.Co-dosing with Inhibitors: Repeat the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in apparent permeability would confirm that the PROTAC is an efflux substrate.Structural Modification: Modify the PROTAC structure to reduce its affinity for efflux transporters.
Poor Solubility The compound may have low aqueous solubility, limiting the concentration available to partition into the cell membrane.Formulation Strategies: - Use of solubilizing agents: Employ excipients such as cyclodextrins or surfactants in the formulation.- Nanoparticle encapsulation: Encapsulating the PROTAC in lipid-based or polymeric nanoparticles can improve solubility and facilitate cellular uptake.

Quantitative Data Interpretation (Hypothetical Data)

While specific experimental permeability data for this compound is not publicly available, the following table provides representative data for a similar gefitinib-based PROTAC to illustrate how to interpret results from permeability assays.

Compound Assay Apparent Permeability (Papp) (10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B) Interpretation
Gefitinib (B1684475)Caco-215.01.2High Permeability, Not an efflux substrate
PROTAC EGFR Degrader (Hypothetical) Caco-2 0.5 5.0 Low Permeability, Likely P-gp substrate
PROTAC EGFR Degrader + VerapamilCaco-22.51.5Increased permeability confirms P-gp mediated efflux
PROTAC EGFR Degrader (Optimized Linker)Caco-23.01.8Improved permeability, efflux issue resolved
Atenolol (Low Permeability Control)Caco-2< 0.1N/ALow Permeability
Propranolol (High Permeability Control)Caco-2> 20.0N/AHigh Permeability

Note: The data for "PROTAC EGFR Degrader (Hypothetical)" is for illustrative purposes to guide interpretation.

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of action for this compound?

A3: this compound is a heterobifunctional molecule. One end binds to the Epidermal Growth Factor Receptor (EGFR), and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome.[3][4] This event-driven mechanism allows for the catalytic removal of EGFR from the cell.[5]

Q4: How does the linker composition affect the permeability of this compound?

A4: The linker plays a critical role in the overall physicochemical properties of a PROTAC. For this compound, which is based on the relatively lipophilic gefitinib warhead, the linker's length, flexibility, and polarity can significantly impact its ability to cross the cell membrane. Shorter, more rigid linkers can be beneficial. Additionally, the type of chemical bonds within the linker, such as replacing amides with esters, can reduce the number of hydrogen bond donors and lower the polar surface area, thereby enhancing permeability.

Q5: Are there any formulation strategies I can use to improve the delivery of this compound without chemically modifying it?

A5: Yes, formulation strategies can be employed to improve apparent permeability. These include the use of permeation enhancers, which are excipients that can transiently and reversibly increase the permeability of the cell membrane. Another approach is the use of nanoparticle-based delivery systems, such as lipid nanoparticles or polymeric micelles, to encapsulate the PROTAC and facilitate its entry into cells via endocytosis.

Q6: What are the key physicochemical properties of gefitinib, the warhead of this compound, that I should be aware of?

A6: Gefitinib is a hydrophobic molecule with a LogP of approximately 3.2.[6] It has a molecular weight of 446.9 g/mol . While gefitinib itself has good oral bioavailability, the addition of the linker and the E3 ligase ligand to create the PROTAC significantly increases the molecular weight and polarity, which are the primary reasons for reduced cell permeability.[7]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a compound.

  • Preparation of the Donor Plate:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Dilute the stock solution in phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM. Ensure the final DMSO concentration is ≤ 1%.

    • Add 150 µL of the compound solution to each well of a 96-well donor plate.

  • Preparation of the Acceptor Plate:

    • Coat the filter of a 96-well acceptor plate with 5 µL of a 1% (w/v) solution of lecithin (B1663433) in dodecane.

    • Allow the solvent to evaporate completely, leaving a lipid layer.

    • Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Assay Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Pe):

    • The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * A * t) Where:

      • [drug]acceptor is the concentration of the drug in the acceptor well.

      • [drug]equilibrium is the theoretical equilibrium concentration.

      • Vd and Va are the volumes of the donor and acceptor wells, respectively.

      • A is the area of the membrane.

      • t is the incubation time in seconds.

Protocol 2: Caco-2 Permeability Assay

This cell-based assay provides a more physiologically relevant measure of permeability, accounting for both passive diffusion and active transport.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8][9]

  • Monolayer Integrity Test:

    • Before the assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. TEER values should be >250 Ω·cm² to ensure monolayer integrity.

    • Alternatively, assess the permeability of a low-permeability marker, such as Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Add the this compound solution (typically 10 µM in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the assay in the reverse direction by adding the PROTAC solution to the basolateral chamber and sampling from the apical chamber.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both the A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 is indicative of active efflux.[9]

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Proteasome Proteasome EGFR->Proteasome Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PROTAC PROTAC EGFR Degrader 10 PROTAC->EGFR Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits CRBN->EGFR Ubiquitination Ub Ubiquitin

Caption: EGFR signaling pathway and the intervention by this compound.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC EGFR Degrader 10 PROTAC_EGFR PROTAC-EGFR Binary Complex PROTAC->PROTAC_EGFR PROTAC_CRBN PROTAC-CRBN Binary Complex PROTAC->PROTAC_CRBN EGFR EGFR Target Protein EGFR->PROTAC_EGFR Ternary EGFR-PROTAC-CRBN Ternary Complex EGFR->Ternary CRBN CRBN E3 Ligase CRBN->PROTAC_CRBN CRBN->Ternary PROTAC_EGFR->Ternary PROTAC_CRBN->Ternary Ubiquitination Ubiquitination of EGFR Ternary->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_EGFR Degraded EGFR Fragments Proteasome->Degraded_EGFR Troubleshooting_Workflow Start Start: Low cellular activity of This compound Permeability_Assay Perform Permeability Assay (PAMPA or Caco-2) Start->Permeability_Assay Formulation Formulation Strategy: - Solubilizers - Nanoparticles Start->Formulation Evaluate_Efflux Assess Active Efflux (Bidirectional Caco-2) Permeability_Assay->Evaluate_Efflux Low Permeability End End: Improved Cell Permeability Permeability_Assay->End High Permeability (Issue is not permeability) Modify_Linker Modify Linker: - Shorten - Rigidify - Amide-to-Ester Evaluate_Efflux->Modify_Linker Low Efflux Ratio Prodrug Prodrug Strategy Evaluate_Efflux->Prodrug Low Efflux Ratio Modify_Scaffold Modify Scaffold to Avoid Efflux Transporters Evaluate_Efflux->Modify_Scaffold High Efflux Ratio Modify_Linker->Permeability_Assay Modify_Linker->End Prodrug->Permeability_Assay Prodrug->End Formulation->Permeability_Assay Formulation->End Modify_Scaffold->Permeability_Assay Modify_Scaffold->End

References

"PROTAC EGFR degrader 10" batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC EGFR Degrader 10. The information is designed to address potential batch-to-batch variability and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a proteolysis-targeting chimera, a heterobifunctional molecule designed to selectively target the Epidermal Growth Factor Receptor (EGFR) for degradation. It consists of a ligand that binds to EGFR, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two. By bringing EGFR into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of EGFR, marking it for degradation by the cell's proteasome. This event-driven, catalytic mechanism allows for the elimination of the EGFR protein, which is a key driver in many cancers, particularly non-small-cell lung cancer (NSCLC).[1][2][3][4][5]

Q2: My new batch of this compound shows reduced or no degradation of EGFR. What are the common initial troubleshooting steps?

A2: When observing a lack of EGFR degradation with a new batch, it is crucial to systematically investigate the potential causes. Initial steps should focus on:

  • Compound Integrity: Verify the chemical structure, purity (>95%), and stability of the new batch. Degradation can occur during storage or in the experimental medium.

  • E3 Ligase Expression: Confirm that the cell line used for the experiment expresses sufficient levels of the E3 ligase recruited by your PROTAC (e.g., Cereblon or VHL). Low expression is a common reason for PROTAC failure.[6]

  • Target Engagement: Ensure that the PROTAC can bind to both EGFR and the E3 ligase. This is known as binary engagement.[6]

  • Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between EGFR, the PROTAC, and the E3 ligase.[5][7]

Q3: I am observing a "hook effect" with this compound. How can I mitigate this?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-EGFR or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8] To mitigate the hook effect:

  • Perform a Wide Dose-Response Curve: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[8]

  • Test Lower Concentrations: Use nanomolar to low micromolar concentrations to find the "sweet spot" for maximal degradation.[8]

  • Enhance Cooperativity: The design of the PROTAC can influence the stability of the ternary complex. While this is not something that can be changed for an existing batch, it is a key consideration in PROTAC design.[8]

Q4: How can I confirm that the degradation of EGFR by this compound is proteasome-dependent?

A4: To verify that the observed EGFR degradation is mediated by the ubiquitin-proteasome system, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132 or bortezomib. If the degradation of EGFR is rescued in the presence of the proteasome inhibitor, it confirms that the protein loss is proteasome-dependent.[4][9]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound, particularly those related to batch-to-batch variability.

Issue 1: Reduced or No EGFR Degradation with a New Batch
Potential Cause Suggested Solution
Poor Compound Solubility or Aggregation 1. Check Solubility: Determine the solubility of the new batch in your experimental medium. 2. Sonication: Briefly sonicate the stock solution before use. 3. Alternative Solvents: Test different DMSO concentrations or alternative solvents for the stock solution.
Incorrect Compound Concentration 1. Verify Stock Concentration: Re-measure the concentration of your stock solution using a reliable method. 2. Fresh Dilutions: Prepare fresh dilutions from the stock for each experiment.
Cell Line Issues 1. Passage Number: Use cells within a defined low passage number range, as protein expression levels can change with extensive passaging.[8] 2. Cell Health and Confluency: Ensure consistent cell seeding densities and healthy, sub-confluent cells for experiments.[8]
Suboptimal Ternary Complex Formation 1. Co-immunoprecipitation (Co-IP): Perform a Co-IP experiment to confirm the interaction between EGFR, the PROTAC, and the E3 ligase.[10] 2. Proximity Assays: Techniques like TR-FRET can be used to quantify ternary complex formation.[5]
Issue 2: Inconsistent IC50 or DC50 Values Between Batches
Potential Cause Suggested Solution
Variations in Compound Purity 1. Purity Analysis: Request or perform a high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) analysis to confirm the purity of each batch. 2. Standardize with a Reference Batch: If possible, use a well-characterized "gold standard" batch as a positive control in all experiments.
Differences in Experimental Conditions 1. Standardize Protocols: Ensure that all experimental parameters, including cell density, treatment duration, and reagent concentrations, are kept consistent across all experiments. 2. Control for Serum Effects: Serum components can sometimes interfere with PROTAC activity. Consider performing experiments in low-serum or serum-free media.[3]
Poor Cell Permeability 1. Permeabilization Controls: Use control compounds with known cell permeability to assess the general permeability of your cell line. 2. Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm target engagement within the cell.[8]

Quantitative Data Summary

The efficacy of PROTACs is evaluated by their ability to induce target protein degradation (DC50 and Dmax) and their anti-proliferative activity (IC50). The table below summarizes key performance data for representative EGFR PROTACs. Note that direct comparisons should be made with caution, as experimental conditions such as cell lines and treatment durations can vary between studies.[4]

PROTACTarget EGFR MutantE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)IC50 (nM)Reference
Compound 10 (Representative) EGFR del19CRBNHCC82745.2>90180[2][11]
MS39 EGFR del19VHLHCC8275.0>95Not Reported[3]
MS154 EGFR del19CRBNHCC82711>95Not Reported[3]
PROTAC 10 (Zhang et al.) EGFR del19VHLHCC82734.8>90220[2][11]

Experimental Protocols

Western Blotting for EGFR Degradation

This assay is fundamental for quantifying the degradation of EGFR protein levels following PROTAC treatment.[4]

  • Cell Culture and Treatment: Plate cells (e.g., HCC827) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[4]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane and incubate with a primary antibody against EGFR and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[8]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the EGFR signal to the loading control. Calculate the DC50 value from a dose-response curve.[4]

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the PROTAC's IC50 value.[4]

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 or 96 hours).[4]

  • Reagent Addition: Add MTT solution or CellTiter-Glo reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: For MTT assays, add a solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value from the dose-response curve.

Ubiquitination Assay

This assay confirms that PROTAC-mediated degradation of EGFR occurs through the ubiquitin-proteasome system.[4]

  • Cell Treatment and Lysis: Treat cells with this compound, a proteasome inhibitor (e.g., MG132) as a positive control, and a vehicle control. Lyse the cells in a buffer containing deubiquitinase inhibitors.[4]

  • Immunoprecipitation: Incubate the cell lysates with an anti-EGFR antibody to capture EGFR and its binding partners. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[4]

  • Western Blotting: Elute the protein complexes and separate them by SDS-PAGE. Transfer to a PVDF membrane and probe with an anti-ubiquitin antibody to detect ubiquitinated EGFR. A smear of high-molecular-weight bands indicates polyubiquitination.[4]

Visualizations

EGFR_Signaling_Pathway_PROTAC EGFR Signaling and PROTAC-Mediated Degradation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_protac PROTAC Action cluster_signaling Downstream Signaling EGFR EGFR Ternary_Complex EGFR-PROTAC-E3 Ternary Complex EGFR->Ternary_Complex PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates PROTAC PROTAC EGFR Degrader 10 PROTAC->EGFR Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase Recruits PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_EGFR Proteasome Proteasome Ub_EGFR->Proteasome Targeted for Degradation Degraded_EGFR Degraded Peptides Proteasome->Degraded_EGFR Degrades Cell_Pro Cell Proliferation, Survival, Growth PI3K_AKT->Cell_Pro RAS_MAPK->Cell_Pro EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling and PROTAC-mediated degradation pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Reduced PROTAC Efficacy Start Reduced/No EGFR Degradation with New Batch Check_Compound Step 1: Verify Compound Integrity - Purity (>95%) - Solubility - Stability Start->Check_Compound Check_Cells Step 2: Assess Cellular System - E3 Ligase Expression - Cell Health/Passage - Target Expression Check_Compound->Check_Cells Compound OK Consult Consult Further/ Consider New Strategy Check_Compound->Consult Compound Issue Check_Assay Step 3: Evaluate Experimental Setup - Dose-Response (Hook Effect) - Incubation Time - Reagent Quality Check_Cells->Check_Assay Cells OK Check_Cells->Consult Cell Issue Investigate_Complex Step 4: Confirm Ternary Complex - Co-IP - Proximity Assay (TR-FRET) Check_Assay->Investigate_Complex Assay OK Check_Assay->Consult Assay Issue Resolved Issue Resolved Investigate_Complex->Resolved Complex Forms Investigate_Complex->Consult Complex Issue

Caption: A logical workflow for troubleshooting PROTAC efficacy.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation Start Start: New Batch of This compound QC Quality Control (Purity, Identity, Solubility) Start->QC Degradation_Assay Western Blot for Degradation (Dose-Response & Time-Course) Determine DC50 & Dmax QC->Degradation_Assay Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Determine IC50 Degradation_Assay->Viability_Assay Mechanism_Validation Mechanism of Action Studies Viability_Assay->Mechanism_Validation Proteasome_Dep Proteasome Inhibition Assay (Co-treat with MG132) Mechanism_Validation->Proteasome_Dep Ubiquitination Ubiquitination Assay (IP-Western) Mechanism_Validation->Ubiquitination Selectivity Selectivity Profiling (Proteomics) Proteasome_Dep->Selectivity Ubiquitination->Selectivity End Complete Characterization Selectivity->End

Caption: A typical workflow for evaluating a new PROTAC batch.

References

"PROTAC EGFR degrader 10" degradation kinetics optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC EGFR degrader 10, also known as MS154.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause Recommended Solution
No or weak EGFR degradation observed. Incorrect PROTAC Concentration: The concentration of this compound may be too high or too low. High concentrations can lead to the "hook effect," where the formation of binary complexes (PROTAC-EGFR or PROTAC-CRBN) is favored over the productive ternary complex (EGFR-PROTAC-CRBN).[1]Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range for degradation and determine the DC50 (half-maximal degradation concentration).[1]
Suboptimal Treatment Time: The kinetics of degradation may be faster or slower than the selected time point.Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, effective concentration of the PROTAC to determine the optimal duration for maximal degradation (Dmax).
Low E3 Ligase (Cereblon) Expression: The cell line used may not express sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound.Confirm CRBN expression in your chosen cell line via Western blot or qPCR. Select a cell line known to have adequate CRBN expression.
Poor Cell Permeability: As a relatively large molecule, the PROTAC may have difficulty crossing the cell membrane.While difficult to address without chemical modification, ensure proper solubilization of the compound in the vehicle (e.g., DMSO) before dilution in cell culture media.
Compound Instability: The PROTAC may be unstable in the cell culture medium over the course of the experiment.Assess the stability of the PROTAC in your specific media conditions if degradation is consistently poor.
Cell Health and Confluency: Variations in cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system's efficiency.Standardize cell culture conditions, including using cells within a defined passage number range and maintaining consistent seeding densities.
High variability between replicate experiments. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable protein levels.Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency.
Pipetting Errors: Inaccurate serial dilutions of the PROTAC can significantly impact results.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the treatment media for each concentration to be distributed across replicate wells.
Inconsistent Lysis or Loading: Variations in lysis buffer volume or protein concentration loaded onto the gel will affect the final band intensities.Ensure complete cell lysis and accurately determine protein concentration using a BCA or Bradford assay. Load equal amounts of protein for each sample in your Western blot.
Observed "Hook Effect" (Reduced degradation at high concentrations). Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC is more likely to form binary complexes with either EGFR or CRBN, preventing the formation of the ternary complex required for degradation.[1]In your dose-response curve, focus on the lower concentration range (nanomolar to low micromolar) to identify the optimal degradation window. If the hook effect is pronounced, it indicates that lower concentrations are more effective.[1]
Linker Length and Conformation: The specific linker in this compound may predispose it to the hook effect under certain conditions.While not alterable for a given compound, understanding this phenomenon is key to interpreting your data correctly. Use biophysical assays like TR-FRET or SPR to study ternary complex formation if available.
Off-target protein degradation. Non-specific Ternary Complex Formation: The PROTAC may induce the degradation of proteins other than EGFR.Perform unbiased whole-cell proteomics to identify any off-target effects. Shorter treatment times (< 6 hours) are more likely to reveal direct targets.[2]
Warhead or E3 Ligase Ligand Activity: The gefitinib (B1684475) warhead or the CRBN ligand component of the PROTAC could have independent biological activities.Use negative control compounds, such as one with a modification that prevents binding to CRBN but still binds to EGFR, to validate that degradation is E3 ligase-dependent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MS154) and how does it work?

A1: this compound (also known as MS154) is a heterobifunctional molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[1][3] It consists of three components: a "warhead" that binds to EGFR (based on the inhibitor gefitinib), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] By bringing EGFR and CRBN into close proximity, MS154 facilitates the tagging of EGFR with ubiquitin molecules, marking it for destruction by the cell's proteasome.[1][3]

Q2: Which cell lines are suitable for experiments with this compound?

A2: Cell lines with activating EGFR mutations are particularly sensitive to MS154. Commonly used non-small cell lung cancer (NSCLC) cell lines include HCC-827 (EGFR exon 19 deletion) and H3255 (EGFR L858R mutation).[1] It is crucial that the chosen cell line also expresses the CRBN E3 ligase.[1] MS154 has been shown to be selective for mutant EGFR over wild-type (WT) EGFR, so cell lines with WT EGFR (e.g., OVCAR-8, H1299) can be used as negative controls.[1]

Q3: How do I determine the degradation kinetics (DC50 and Dmax) of this compound?

A3: The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are determined by performing a dose-response experiment followed by quantitative Western blotting.[1] Treat your chosen cell line with a serial dilution of MS154 for a fixed time (e.g., 16 or 24 hours).[1] After cell lysis, quantify EGFR protein levels relative to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining EGFR against the log of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax.[5]

Q4: What are typical DC50 values for this compound (MS154)?

A4: Reported DC50 values for MS154 after a 16-hour treatment are approximately 11 nM in HCC-827 cells and 25 nM in H3255 cells.[1] It's important to note that these values can vary depending on experimental conditions such as cell line, treatment duration, and specific assay parameters.

Q5: How can I confirm that the observed EGFR degradation is proteasome-dependent?

A5: To confirm that degradation is mediated by the ubiquitin-proteasome system, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If the degradation of EGFR is blocked or reduced in the presence of the proteasome inhibitor, it confirms that the process is proteasome-dependent.

Q6: How do I perform an IC50 (half-maximal inhibitory concentration) assay for this PROTAC?

A6: An IC50 assay measures the effect of the PROTAC on cell viability or proliferation. This is typically done using an MTT or CellTiter-Glo® assay. Seed cells in a 96-well plate and treat them with a serial dilution of the PROTAC for a longer duration (e.g., 72 or 96 hours). After the incubation period, add the assay reagent and measure the signal (absorbance or luminescence) to determine the percentage of viable cells relative to a vehicle-treated control. The IC50 is the concentration of the PROTAC that causes a 50% reduction in cell viability.[5]

Data Presentation

Table 1: Degradation Performance of this compound (MS154)

Cell LineEGFR MutationTreatment Duration (hours)DC50 (nM)Dmax (%)Reference
HCC-827Exon 19 deletion1611>95% at 50 nM[1]
H3255L858R1625>95% at 50 nM[1]

Table 2: Binding Affinity of this compound (MS154) Components

CompoundTargetKd (nM)Reference
MS154EGFR WT1.8 ± 4[1]
MS154EGFR L858R mutant3.8 ± 5[1]
GefitinibEGFR WT1.1 ± 2[1]
GefitinibEGFR L858R mutant0.8 ± 2[1]
MS154CRBN-DDB1Ki: 37[4][5][6][7]

Experimental Protocols

Protocol: Determination of EGFR Degradation Kinetics (DC50/Dmax) by Western Blot

This protocol outlines the steps to quantify the degradation of EGFR following treatment with this compound.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HCC-827) in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in fresh culture medium. A typical concentration range would be 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the old medium and treat the cells with the PROTAC dilutions for a specified time (e.g., 16 or 24 hours).

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total EGFR overnight at 4°C.

    • In a separate blot or after stripping, probe for a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST as described above.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the EGFR band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining EGFR relative to the vehicle-treated control.

    • Plot the percentage of EGFR remaining versus the log of the PROTAC concentration and use non-linear regression to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism cluster_1 Cellular Machinery PROTAC Gefitinib-Linker-CRBN Ligand CRBN E3 Ligase (CRBN) PROTAC->CRBN EGFR Target Protein (EGFR) EGFR->PROTAC Proteasome Proteasome Ub Ubiquitin Ternary EGFR-PROTAC-CRBN (Ternary Complex) Ub->Ternary Ternary->Proteasome Workflow start Start: Hypothesis culture 1. Seed Cells (e.g., HCC-827) start->culture treat 2. Treat with PROTAC (Dose-Response & Time-Course) culture->treat lyse 3. Cell Lysis & Protein Quantification treat->lyse wb 4. Western Blot for EGFR & Loading Control lyse->wb analyze 5. Densitometry & Data Analysis wb->analyze end End: Determine DC50 & Dmax analyze->end Troubleshooting start Problem: No/Weak EGFR Degradation check_conc Is dose-response curve performed? start->check_conc check_time Is time-course optimized? check_conc->check_time Yes sol_conc Solution: Perform wide dose-response (0.1 nM - 10 µM) check_conc->sol_conc No check_ligase Is CRBN expressed in cell line? check_time->check_ligase Yes sol_time Solution: Run time-course (e.g., 2-24h) check_time->sol_time No check_controls Are positive/negative controls included? check_ligase->check_controls Yes sol_ligase Solution: Verify CRBN expression or change cell line check_ligase->sol_ligase No sol_controls Solution: Use proteasome inhibitor (e.g., MG132) check_controls->sol_controls No

References

Preventing lysosomal inhibition of "PROTAC EGFR degrader 10"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) for experiments involving "PROTAC EGFR degrader 10". The content is tailored to address potential issues, particularly concerning the prevention of lysosomal inhibition and ensuring efficient degradation of the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of EGFR. It functions by simultaneously binding to the target protein (EGFR) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the ubiquitination of EGFR, marking it for degradation primarily through the ubiquitin-proteasome system (UPS).[1] However, emerging evidence for other EGFR PROTACs suggests that the autophagy-lysosome pathway may also contribute to the degradation process.[2][3]

Q2: I am observing incomplete degradation of EGFR. What are the potential causes?

A2: Incomplete degradation can arise from several factors:

  • Suboptimal PROTAC Concentration: The concentration of this compound is critical. A "hook effect" can be observed at very high concentrations, where the formation of binary complexes (PROTAC-EGFR or PROTAC-CRBN) is favored over the productive ternary complex (EGFR-PROTAC-CRBN), leading to reduced degradation.

  • Lysosomal Sequestration: The PROTAC or the PROTAC-EGFR complex may be sequestered into lysosomes, preventing efficient delivery to the proteasome.

  • Cell Line Specific Differences: The expression levels of CRBN, EGFR, and components of the UPS and autophagy pathways can vary between cell lines, affecting degradation efficiency.

  • Experimental Conditions: Factors such as cell confluence, treatment duration, and serum concentration can influence the outcome.

Q3: How can I determine if lysosomal inhibition is affecting the efficacy of my this compound experiment?

A3: To investigate the involvement of the lysosomal pathway, you can co-treat your cells with this compound and a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine. A rescue of EGFR protein levels in the presence of the lysosomal inhibitor would suggest that this pathway contributes to the degradation process.

Q4: What are the recommended positive and negative controls for my experiments?

A4:

  • Positive Controls:

    • A known potent EGFR degrader with a well-characterized proteasomal degradation pathway.

    • For ubiquitination assays, a proteasome inhibitor like MG132 can be used to show the accumulation of ubiquitinated EGFR.

  • Negative Controls:

    • Vehicle control (e.g., DMSO).

    • A structurally similar but inactive version of the PROTAC that does not bind to either EGFR or CRBN.

Troubleshooting Guides

Issue 1: Reduced or No EGFR Degradation
Possible Cause Troubleshooting Steps
Incorrect PROTAC Concentration (Hook Effect) Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration (DC50).
Lysosomal Sequestration/Degradation 1. Co-treat cells with this compound and a lysosomal inhibitor (e.g., 50 nM Bafilomycin A1 or 25 µM Chloroquine). 2. Analyze EGFR levels by Western Blot. An increase in EGFR levels compared to PROTAC-only treatment suggests lysosomal involvement.
Low E3 Ligase Expression Confirm the expression of CRBN in your cell line of interest via Western Blot or qPCR. If expression is low, consider using a different cell line.
Cellular Stress Ensure cells are healthy and not overly confluent at the time of treatment. Serum starvation can sometimes enhance PROTAC efficacy.[4]
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Variability in Cell Culture Standardize cell passage number, seeding density, and confluence at the time of treatment.
PROTAC Stock Solution Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles.
Inconsistent Incubation Times Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide illustrative data for experiments investigating lysosomal inhibition.

Table 1: Reported Activity of this compound

ParameterValueCell LineReference
DC50 <100 nMNot Specified[1]
IC50 <150 nMBaF3 (WT and EGFR mutants)[1]
Ki (for CRBN-DDB1) 37 nMBiochemical Assay[1]

Table 2: Illustrative Data for Investigating Lysosomal Inhibition

This is hypothetical data based on typical experimental outcomes for similar compounds.

TreatmentEGFR Protein Level (% of Vehicle Control)
Vehicle (DMSO)100%
This compound (100 nM)20%
Bafilomycin A1 (50 nM)95%
This compound (100 nM) + Bafilomycin A1 (50 nM)60%
Chloroquine (25 µM)98%
This compound (100 nM) + Chloroquine (25 µM)65%

Key Experimental Protocols

Protocol 1: Western Blotting for EGFR Degradation
  • Cell Culture and Treatment: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight. Treat with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize EGFR levels to the loading control.

Protocol 2: Lysosomal Co-localization Assay
  • Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with this compound for the desired time.

  • Lysosomal Staining: In the last 30-60 minutes of treatment, add a lysosomal marker (e.g., LysoTracker Red) to the culture medium.

  • Immunofluorescence:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with a detergent (e.g., Triton X-100).

    • Block with a suitable blocking buffer.

    • Incubate with a primary antibody against EGFR.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining.

  • Imaging and Analysis: Visualize the localization of EGFR and lysosomes using a confocal microscope. Co-localization can be quantified using appropriate software.

Visualizations

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Lysosome Autophagy-Lysosome Pathway cluster_PROTAC PROTAC Action Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub_EGFR Ubiquitinated EGFR Ub_EGFR->Proteasome Degradation Lysosome Lysosome Autophagosome Autophagosome Autophagosome->Lysosome Fusion & Degradation EGFR_in_Autophagosome EGFR PROTAC PROTAC EGFR degrader 10 Ternary_Complex EGFR-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex EGFR EGFR EGFR->EGFR_in_Autophagosome Sequestration EGFR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ternary_Complex->Ub_EGFR Ubiquitination

Caption: Mechanism of Action for this compound.

Troubleshooting_Workflow Start Start: Incomplete EGFR Degradation Dose_Response Perform Dose-Response (0.1 nM - 10 µM) Start->Dose_Response Optimal_Conc Degradation Improved? Dose_Response->Optimal_Conc Lysosomal_Inhibitor Co-treat with Lysosomal Inhibitor (Bafilomycin A1 / Chloroquine) Optimal_Conc->Lysosomal_Inhibitor No Success Problem Resolved Optimal_Conc->Success Yes Rescue_Observed EGFR Levels Rescued? Lysosomal_Inhibitor->Rescue_Observed Check_CRBN Check CRBN Expression (Western Blot / qPCR) Rescue_Observed->Check_CRBN No Lysosome_Involvement Conclusion: Lysosomal Pathway is Involved. Consider alternative strategies. Rescue_Observed->Lysosome_Involvement Yes Optimize_Conditions Optimize Other Conditions (Time, Serum, etc.) Check_CRBN->Optimize_Conditions Further_Troubleshooting Further Troubleshooting Needed Optimize_Conditions->Further_Troubleshooting

References

Technical Support Center: Troubleshooting Incomplete Protein Degradation by PROTAC EGFR Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding experiments involving "PROTAC EGFR degrader 10" (also known as MS154). The content is structured to address common challenges, particularly incomplete protein degradation, through detailed FAQs, troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). It consists of a ligand that binds to EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing EGFR and CRBN into close proximity, the PROTAC facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. This targeted protein degradation offers a distinct mechanism from traditional EGFR inhibitors, which only block its kinase activity.

Q2: I am observing high efficacy in degrading mutant EGFR, but not wild-type (WT) EGFR. Is this expected?

A2: Yes, this is a known characteristic of this compound and similar gefitinib-based degraders. These molecules are highly effective at degrading specific EGFR mutants (e.g., those with exon 19 deletions or the L858R mutation) but show minimal degradation of WT EGFR.[1][2][3] This selectivity is a key area of investigation in the field.

Q3: Why is this compound less effective against wild-type EGFR?

A3: The primary reason for the lack of WT EGFR degradation is the inability to form a stable ternary complex, which consists of the PROTAC molecule, the target protein (EGFR), and the E3 ligase (CRBN).[1][3] The formation of this complex is crucial for efficient ubiquitination and subsequent degradation. For WT EGFR, the conformation of the binding pocket may not allow for the cooperative interactions necessary to stabilize this ternary structure.

Q4: What is the "hook effect" and could it explain incomplete degradation?

A4: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations. This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of binary complexes (PROTAC-EGFR or PROTAC-CRBN) rather than the productive ternary complex. This can result in a bell-shaped dose-response curve. While possible, if you are observing a consistent lack of degradation across a range of concentrations, other factors like ternary complex instability are more likely culprits, especially in the case of WT EGFR.

Troubleshooting Guide for Incomplete EGFR Degradation

This guide provides a systematic approach to diagnosing and resolving issues of incomplete or absent EGFR degradation when using this compound.

Problem 1: Suboptimal Degradation in Mutant EGFR-Expressing Cells

If you are observing less than expected degradation in cell lines where this compound is reported to be effective (e.g., HCC827, H3255), consider the following:

Potential Cause Recommended Action
Suboptimal PROTAC Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to assess for a potential "hook effect".
Inappropriate Treatment Duration Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment time for maximal degradation. The kinetics of degradation can vary between cell lines.
Poor Cell Permeability Although this compound has shown cellular activity, permeability can be a limiting factor for some PROTACs. Consider using a positive control PROTAC with known good permeability to validate your experimental setup.
Low E3 Ligase Expression Confirm the expression of CRBN in your cell line using Western blotting or qPCR. If CRBN expression is low, consider using a different cell line with higher endogenous expression.
Issues with Experimental Protocol Review your Western blotting protocol, ensuring efficient protein extraction, accurate protein quantification, and the use of a validated primary antibody for EGFR.
Problem 2: Lack of Degradation in Wild-Type EGFR-Expressing Cells

As previously mentioned, this is an expected outcome. However, if your research goal is to induce degradation of WT EGFR, here are some advanced strategies:

Potential Cause Recommended Action
Inability to Form a Stable Ternary Complex This is the most likely cause. You can experimentally verify this using a co-immunoprecipitation (Co-IP) assay (see Protocol 2).
Cellular Signaling Context It has been reported that inhibition of the PI3K pathway can sensitize WT EGFR to PROTAC-induced degradation by promoting the formation of the ternary complex.[1][3] Consider co-treatment with a PI3K inhibitor.
Alternative Degradation Pathways While this compound primarily utilizes the ubiquitin-proteasome system, some studies suggest the involvement of the autophagy-lysosome pathway for certain EGFR PROTACs.[4] You can investigate this by using inhibitors of autophagy (e.g., chloroquine) or the proteasome (e.g., MG132).

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound (MS154) in various cell lines.

Table 1: Degradation Potency (DC50) of this compound

Cell LineEGFR Mutation StatusDC50 (nM)Reference
HCC827Exon 19 Deletion11[2]
H3255L858R25[2]

Table 2: Anti-proliferative Activity (IC50) of a similar PROTAC EGFR Degrader

Cell LineEGFR Mutation StatusIC50 (nM)Reference
HCC827Exon 19 Deletion180[5]

Key Experimental Protocols

Here are detailed protocols for essential experiments to troubleshoot and characterize the activity of this compound.

Protocol 1: Western Blotting for EGFR Degradation

Objective: To quantify the levels of EGFR protein following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound (MS154)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EGFR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or DMSO for the specified duration.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize EGFR band intensity to the loading control.

    • Calculate the percentage of EGFR remaining relative to the vehicle-treated control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To determine if this compound induces the formation of a ternary complex between EGFR and CRBN.

Materials:

  • Cell culture reagents and treatment compounds

  • IP lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)

  • Primary antibodies: anti-EGFR, anti-CRBN, or relevant tag antibodies

  • Protein A/G magnetic beads

  • Wash buffer (e.g., IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli buffer)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle for a short duration (e.g., 1-4 hours).

    • Lyse cells in non-denaturing IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-EGFR antibody (or anti-CRBN) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads 3-5 times with wash buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by adding Laemmli buffer and heating at 95°C for 5 minutes.

    • Perform Western blotting on the eluted samples, probing for both EGFR and CRBN.

Expected Outcome: An increase in the amount of CRBN co-immunoprecipitated with EGFR in the presence of this compound indicates the formation of the ternary complex.

Protocol 3: In-Cell Ubiquitination Assay

Objective: To detect the ubiquitination of EGFR induced by this compound.

Materials:

  • Same as Co-IP protocol, with the addition of a proteasome inhibitor (e.g., MG132)

  • Primary antibody: anti-ubiquitin

Procedure:

  • Cell Treatment:

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow for the accumulation of ubiquitinated proteins.

    • Add this compound and incubate for the desired time.

  • Immunoprecipitation of EGFR:

    • Lyse the cells in a stringent buffer like RIPA.

    • Perform immunoprecipitation for EGFR as described in the Co-IP protocol.

  • Western Blotting for Ubiquitin:

    • Elute the immunoprecipitated proteins and perform Western blotting.

    • Probe the membrane with an anti-ubiquitin antibody.

Expected Outcome: The appearance of a high-molecular-weight smear or laddering pattern in the lane corresponding to the PROTAC-treated sample indicates poly-ubiquitination of EGFR.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_workflow This compound Workflow PROTAC PROTAC EGFR Degrader 10 EGFR EGFR PROTAC->EGFR Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Recruits TernaryComplex EGFR-PROTAC-CRBN Ternary Complex EGFR->TernaryComplex CRBN->TernaryComplex Ubiquitination Poly-ubiquitination of EGFR TernaryComplex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation EGFR Degradation Proteasome->Degradation Results in

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Incomplete Degradation Start Incomplete/No EGFR Degradation Check_Conc Optimize PROTAC Concentration & Time? Start->Check_Conc Check_E3 Sufficient CRBN Expression? Check_Conc->Check_E3 Yes Fail_Permeability Issue: Poor Permeability or Compound Stability Check_Conc->Fail_Permeability No Check_Ternary Ternary Complex Formation? Check_E3->Check_Ternary Yes Check_E3->Fail_Permeability No Check_Ub EGFR Ubiquitination? Check_Ternary->Check_Ub Yes Fail_Ternary Issue: Ternary Complex Instability (e.g., WT EGFR) Check_Ternary->Fail_Ternary No Success Successful Degradation Check_Ub->Success Yes Fail_Ub Issue: Impaired Ubiquitination Machinery Check_Ub->Fail_Ub No

Caption: A logical workflow for troubleshooting incomplete EGFR degradation.

EGFR_Signaling cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified overview of the EGFR signaling cascade.

References

"PROTAC EGFR degrader 10" experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC EGFR degrader 10.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental use of this compound.

Observation Potential Cause Recommended Solution & Experimental Controls
No or low EGFR degradation observed. 1. Suboptimal Compound Concentration: The concentration of this compound may be too low or exhibiting a "hook effect" at high concentrations.Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and identify the DC50.[1] Control: Include a known effective concentration as a positive control.
2. Insufficient Treatment Time: The incubation time may not be long enough for the PROTAC to induce degradation.Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[2] Control: Use a time point known to be effective from previous experiments or literature.
3. Poor Cell Permeability: The compound may not be efficiently entering the cells.[3]Solution: While this compound has demonstrated cellular activity, ensure proper handling and dissolution. Consider using formulation strategies if working in challenging in vivo models.[4] Control: Use a positive control compound with known good cell permeability.
4. Low E3 Ligase Expression: The cell line used may have low expression of Cereblon (CRBN), the E3 ligase recruited by this compound.[1][5]Solution: Confirm CRBN expression in your cell line via Western Blot or qPCR. If expression is low, consider using a different cell line with higher CRBN levels. Control: Use a cell line known to have robust CRBN expression.
5. Proteasome Inactivity: The ubiquitin-proteasome system (UPS) may be compromised in the experimental cells.Solution: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated EGFR would confirm the degradation is proteasome-dependent.[2][3] Control: A vehicle-treated control and a proteasome inhibitor-only control.
High background or off-target effects observed. 1. Non-specific activity of the compound. Solution: Use an inactive control molecule that is structurally similar to this compound but does not bind to the E3 ligase.[1][6] This helps to confirm that the observed effects are due to the PROTAC mechanism. Control: An E3 ligase binding-deficient control is a critical negative control.[6]
2. Off-target protein degradation. Solution: Perform global proteomic analysis to assess the selectivity of this compound.[1] Control: Compare the proteomic profile of cells treated with the active PROTAC to those treated with an inactive control and vehicle.
Inconsistent results between experiments. 1. Compound Instability: The PROTAC may be unstable in the experimental medium or subject to degradation during storage.Solution: Prepare fresh dilutions of the PROTAC for each experiment from a frozen stock. Assess compound stability in your specific cell culture medium over the experimental time course.[3] Control: Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4]
2. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration can affect experimental outcomes.Solution: Standardize cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. Control: Maintain a consistent experimental setup across all replicates and experiments.
Compound precipitation observed in media. 1. Poor Aqueous Solubility: PROTACs are often large molecules with limited solubility in aqueous solutions.[4]Solution: Prepare a high-concentration stock solution in 100% DMSO. Dilute the stock directly into pre-warmed cell culture media with rapid mixing to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent toxicity.[4] Control: A vehicle control with the same final DMSO concentration.

Frequently Asked Questions (FAQs)

A list of common questions regarding the use of this compound.

1. What is this compound and what is its mechanism of action?

This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[5] It functions by simultaneously binding to EGFR and the E3 ubiquitin ligase Cereblon (CRBN).[5] This induced proximity facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome.[2][7]

2. What are the key experimental controls to include when using this compound?

  • Vehicle Control: To control for the effects of the solvent (e.g., DMSO).

  • Inactive Control: A structurally similar molecule that does not bind to the E3 ligase (CRBN) is crucial to demonstrate that the degradation is dependent on the PROTAC mechanism.[1][6]

  • Positive Control: A known EGFR inhibitor or another well-characterized EGFR degrader can be used to validate the experimental system.

  • Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor like MG132 can confirm that the degradation is mediated by the ubiquitin-proteasome system.[2]

3. How do I confirm that this compound is working as intended?

The primary method to confirm its activity is to measure the reduction in EGFR protein levels via Western Blotting.[2] Additionally, you can perform a ubiquitination assay by immunoprecipitating EGFR and probing with an anti-ubiquitin antibody to show an increase in ubiquitinated EGFR upon treatment with the PROTAC and a proteasome inhibitor.[2]

4. What is the "hook effect" and how can I avoid it?

The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations. This is thought to be due to the formation of binary complexes (PROTAC-EGFR or PROTAC-E3 ligase) that are unproductive for degradation, rather than the necessary ternary complex (EGFR-PROTAC-E3 ligase).[1] To avoid this, it is important to perform a full dose-response curve to identify the optimal concentration range for degradation.

5. In which cell lines has this compound been shown to be effective?

This compound has been shown to effectively reduce mutant EGFR protein levels in non-small cell lung cancer (NSCLC) cell lines such as HCC-827 (bearing an exon 19 deletion) and H3255 (bearing a L858R point mutation).[1]

Quantitative Data Summary

The following table summarizes key performance data for this compound and other relevant EGFR PROTACs. Note that experimental conditions may vary between studies.

CompoundTarget EGFR MutantCell LineDC₅₀ (nM)IC₅₀ (nM)E3 Ligase RecruitedReference
This compound (MS154) Exon 19 deletionHCC-82711Not ReportedCRBN[1]
This compound (MS154) L858RH325525Not ReportedCRBN[1]
Compound 6 (MS39)Exon 19 deletionHCC-8275.0Not ReportedVHL[1]
Compound 6 (MS39)L858RH32553.3Not ReportedVHL[1]
Compound 14Del19HCC8270.264.91 (96h)CRBN[8][9]
Compound 14L858RNot Reported20.57Not ReportedCRBN[8][9]
VHL-based PROTAC 10Del19HCC82734.8220VHL[8]
CRBN-based PROTAC 2Del19HCC82745.2180CRBN[8]

Experimental Protocols

Western Blotting for EGFR Degradation

This protocol is a standard method to quantify the degradation of EGFR protein levels following treatment with this compound.

  • Cell Culture and Treatment: Plate cells (e.g., HCC-827) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or controls (e.g., DMSO, inactive control) for a specified time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

    • Quantify the band intensities using densitometry software and normalize the EGFR signal to the loading control.[2]

Cell Viability Assay (MTT Assay)

This assay measures the effect of EGFR degradation on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or controls for a specified period (e.g., 72 or 96 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from a dose-response curve.[2]

Visualizations

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Growth Nucleus->Proliferation PROTAC_Mechanism PROTAC PROTAC EGFR degrader 10 EGFR EGFR Target Protein PROTAC->EGFR Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ternary_Complex Ternary Complex (EGFR-PROTAC-CRBN) EGFR->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_EGFR Polyubiquitinated EGFR Ubiquitination->Ub_EGFR Tags EGFR Proteasome Proteasome Ub_EGFR->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Troubleshooting_Workflow Start No/Low EGFR Degradation Check_Conc Optimize Concentration (Dose-Response) Start->Check_Conc Step 1 Check_Time Optimize Treatment Time (Time-Course) Check_Conc->Check_Time If no improvement Success Degradation Observed Check_Conc->Success If successful Check_E3 Confirm CRBN Expression (Western Blot/qPCR) Check_Time->Check_E3 If no improvement Check_Time->Success If successful Check_Proteasome Test Proteasome Activity (MG132 Co-treatment) Check_E3->Check_Proteasome If no improvement Check_E3->Success If expression is sufficient Check_Controls Verify Controls (Inactive PROTAC) Check_Proteasome->Check_Controls If confirmed Check_Proteasome->Success If degradation is rescued Re_evaluate Re-evaluate Hypothesis/ Compound Integrity Check_Controls->Re_evaluate If controls fail

References

Validation & Comparative

Validating EGFR Degradation by "PROTAC EGFR degrader 10": A Comparative Proteomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, validating the efficacy and specificity of novel protein degraders is paramount. This guide provides a comprehensive comparison of "PROTAC EGFR degrader 10" with alternative approaches for downregulating Epidermal Growth Factor Receptor (EGFR), a key target in oncology. We present supporting experimental data from proteomics studies, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying biological pathways and experimental workflows.

Quantitative Performance Comparison

"this compound," also identified in literature as compound MS154 , is a potent and selective degrader of EGFR. It operates by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Its performance, particularly when compared to other EGFR-targeting compounds, highlights the unique advantages of the PROTAC modality.

Below is a summary of the quantitative data comparing "this compound" with an alternative VHL-recruiting EGFR degrader (MS39, compound 6) and the parental EGFR inhibitor, Gefitinib.

CompoundTarget E3 LigaseCell LineDC50 (nM) [a]Dmax (%) [b]Selectivity
This compound (MS154) CRBNHCC-827 (EGFR del19)11>95High selectivity for EGFR observed in global proteomics.
This compound (MS154) CRBNH3255 (EGFR L858R)25>95High selectivity for EGFR observed in global proteomics.
PROTAC EGFR degrader (MS39)VHLHCC-827 (EGFR del19)5.0>95High selectivity for EGFR observed in global proteomics.
PROTAC EGFR degrader (MS39)VHLH3255 (EGFR L858R)3.3>95High selectivity for EGFR observed in global proteomics.
Gefitinib (Parental Inhibitor)N/AHCC-827 (EGFR del19)N/ANo degradationInhibits EGFR kinase activity.

[a] DC50 is the concentration of the degrader required to induce 50% degradation of the target protein. [b] Dmax is the maximum percentage of protein degradation achieved.

Note: While a direct head-to-head global proteomics comparison between "this compound" and a traditional EGFR inhibitor like Gefitinib was not found in the reviewed literature, the conceptual difference is clear. Inhibitors like Gefitinib block the kinase activity of EGFR, while PROTACs physically eliminate the entire protein.[2][3] This distinction is crucial, as degradation can overcome resistance mechanisms associated with kinase inhibition and can have a more sustained effect on downstream signaling.[3]

Signaling Pathways and Experimental Workflows

To better understand the biological context and the methods used to validate EGFR degradation, the following diagrams illustrate the EGFR signaling pathway, the mechanism of action of an EGFR PROTAC, and a typical quantitative proteomics workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_gamma PLCγ Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K PLCG PLCγ EGFR->PLCG RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors1 Transcription Factors ERK->Transcription_Factors1 Proliferation Proliferation Transcription_Factors1->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_Factors2 Transcription Factors mTOR->Transcription_Factors2 Survival Survival Transcription_Factors2->Survival IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Proliferation

Figure 1: Simplified EGFR Signaling Pathway.

PROTAC_Mechanism cluster_workflow PROTAC-mediated EGFR Degradation EGFR EGFR (Target Protein) Ternary_Complex Ternary Complex (EGFR-PROTAC-CRBN) EGFR->Ternary_Complex Proteasome Proteasome EGFR->Proteasome Recognition PROTAC PROTAC EGFR degrader 10 PROTAC->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Degraded_EGFR Degraded EGFR (Peptides) Proteasome->Degraded_EGFR Degradation

Figure 2: Mechanism of Action for this compound.

Proteomics_Workflow cluster_proteomics Quantitative Proteomics Workflow Cell_Culture Cell Culture (e.g., HCC-827) Treatment Treatment (PROTAC vs. Control) Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Extraction Treatment->Cell_Lysis Digestion Protein Digestion (Trypsin) Cell_Lysis->Digestion Labeling Peptide Labeling (e.g., TMT or SILAC) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis Results Results (Protein Abundance Changes) Data_Analysis->Results

Figure 3: Experimental Workflow for Proteomics Analysis.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are condensed protocols for cell treatment and sample preparation for quantitative proteomics, based on established methods.

Cell Culture and Treatment
  • Cell Seeding: Plate human non-small cell lung cancer (NSCLC) cells (e.g., HCC-827 or H3255) in appropriate culture dishes and grow to 70-80% confluency.

  • Treatment Preparation: Prepare stock solutions of "this compound" and control compounds (e.g., DMSO vehicle, alternative degrader, or EGFR inhibitor) in a suitable solvent like DMSO.

  • Dosing: Treat the cells with the desired concentrations of the compounds for a specified time course (e.g., 2, 4, 8, 16, 24 hours). A dose-response experiment with serial dilutions is recommended to determine the DC50.

  • Cell Harvest: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization. Centrifuge to pellet the cells and store at -80°C until further processing.

Sample Preparation for TMT-based Quantitative Proteomics
  • Cell Lysis and Protein Quantification: Lyse the cell pellets in a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each sample using a BCA assay.

  • Reduction, Alkylation, and Digestion:

    • Take an equal amount of protein from each sample (e.g., 100 µg).

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT).

    • Alkylate cysteine residues with iodoacetamide (B48618) (IAA).

    • Digest the proteins into peptides overnight with trypsin.

  • TMT Labeling:

    • Label the peptide digests from each experimental condition with a different isobaric Tandem Mass Tag (TMT) reagent according to the manufacturer's instructions.

    • Quench the labeling reaction with hydroxylamine.

  • Sample Pooling and Cleanup:

    • Combine the TMT-labeled samples in a 1:1 ratio.

    • Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge to remove impurities.

  • Fractionation (Optional but Recommended): For complex samples, fractionate the pooled peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze the desalted (and fractionated) peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is programmed to isolate and fragment the pooled peptide ions and then measure the abundance of the reporter ions from the TMT tags.

  • Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify the peptides and proteins and to quantify the relative abundance of each protein across the different experimental conditions based on the reporter ion intensities.

This guide provides a framework for understanding and validating the effects of "this compound" using proteomics. The provided data and protocols should enable researchers to design and execute robust experiments to compare its performance against other EGFR-targeting agents. The unique mechanism of action of PROTACs, leading to the complete removal of the target protein, offers a promising therapeutic strategy, and rigorous validation is key to its successful development.

References

A Head-to-Head Comparison: PROTAC EGFR Degrader 10 vs. Gefitinib in EGFR-Mutated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, two distinct strategies have emerged: inhibition and degradation. This guide provides a detailed comparison between gefitinib (B1684475), a first-generation EGFR tyrosine kinase inhibitor (TKI), and PROTAC EGFR degrader 10 (also known as MS154 or Compound B56), a novel therapeutic agent designed to induce the complete degradation of the EGFR protein.[1][2] This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies.

Mechanism of Action: Inhibition vs. Degradation

The fundamental difference between gefitinib and this compound lies in their mechanism of action. Gefitinib functions as an inhibitor, while the PROTAC molecule acts as a degrader.

Gefitinib: As a tyrosine kinase inhibitor, gefitinib competitively binds to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular kinase domain of EGFR.[3][4][5] This reversible binding prevents EGFR from phosphorylating itself (autophosphorylation), thereby blocking the initiation of downstream signaling cascades, such as the PI3K-AKT and RAS-MAPK pathways, which are crucial for cancer cell proliferation and survival.[3][4][6]

This compound: This molecule operates through an event-driven mechanism known as Proteolysis Targeting Chimeras (PROTAC).[7][8] It is a heterobifunctional molecule comprising three key parts: a ligand that binds to the target protein (EGFR), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN), and a linker connecting the two.[1][2][7] By simultaneously binding to both EGFR and the E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to tag the EGFR protein with ubiquitin molecules, marking it for destruction by the cell's natural protein disposal system, the proteasome.[7][8] This results in the complete elimination of the EGFR protein, rather than just inhibiting its function.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data comparing the performance of this compound and gefitinib in preclinical models.

Table 1: In Vitro Activity in EGFR Mutant Cell Lines

ParameterCell LineEGFR MutationThis compound (MS154)GefitinibReference
IC₅₀ (Proliferation) HCC827Exon 19 Deletion~180 nM~4.91 nM (96h)[9]
H3255L858RNot specifiedNot specified
DC₅₀ (Degradation) HCC827Exon 19 Deletion~11 nMNot Applicable[9]
H3255L858R~25 nMNot Applicable[9]
Binding Affinity (Kd) EGFR L858RL858RWeaker than gefitinib0.8 ± 2 nM[2]
EGFR WTWild-TypeWeaker than gefitinib1.1 ± 2 nM[2]

Note: IC₅₀ (half-maximal inhibitory concentration) measures the potency of a drug in inhibiting a biological function. DC₅₀ (half-maximal degradation concentration) measures the concentration of a degrader required to induce 50% degradation of the target protein. Data for this compound can vary based on the specific compound structure and experimental conditions.

Table 2: Effects on Downstream Signaling

Cell Line (Mutation)Treatmentp-EGFR Levelp-AKT LevelTotal EGFR LevelTotal AKT LevelReference
HCC827 (Exon 19 Del)This compoundPotently InhibitedPotently InhibitedPotently DegradedUnchanged[2]
H3255 (L858R)This compoundPotently InhibitedPotently InhibitedPotently DegradedUnchanged[2]
EGFR Mutant CellsGefitinibInhibitedInhibitedUnchangedUnchanged[10]

Table 3: In Vivo Performance

CompoundModelDosingTumor Growth Inhibition (TGI)Reference
Gefitinib-based PROTACH3255 NSCLC Xenograft5 mg/kgBetter than gefitinib[11]
GefitinibH3255 NSCLC XenograftNot specifiedLess than PROTAC[11]

Visualizations of Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds GRB2_SOS GRB2/SOS P->GRB2_SOS PI3K PI3K P->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway.

Gefitinib_Mechanism Gefitinib Gefitinib EGFR_Kinase EGFR Kinase Domain (ATP Binding Site) Gefitinib->EGFR_Kinase Binds & Blocks Phosphorylation Autophosphorylation EGFR_Kinase->Phosphorylation ATP ATP ATP->EGFR_Kinase Downstream Downstream Signaling Phosphorylation->Downstream Block->Phosphorylation

Caption: Gefitinib's inhibitory mechanism.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC This compound EGFR EGFR PROTAC->EGFR Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Binds Ub_EGFR Ubiquitinated EGFR Ub Ubiquitin CRBN->Ub Transfers Ub->EGFR Tags Proteasome Proteasome Ub_EGFR->Proteasome Enters Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: this compound mechanism.

Experimental_Workflow start Seed EGFR Mutant Cells (e.g., HCC827) treatment Treat with: 1. Vehicle Control 2. Gefitinib (various conc.) 3. PROTAC Degrader 10 (various conc.) start->treatment incubation Incubate for Specified Time (e.g., 24, 48, 72h) treatment->incubation harvest Harvest Cells incubation->harvest split harvest->split viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) split->viability For Viability lysis Cell Lysis & Protein Quantification split->lysis For Protein analysis_via Calculate IC₅₀ viability->analysis_via wb Western Blot Analysis (Total/p-EGFR, Total/p-AKT) lysis->wb analysis_wb Quantify Protein Levels (Calculate DC₅₀) wb->analysis_wb

Caption: In vitro experimental workflow.

Detailed Experimental Protocols

For reproducibility and clarity, the following are standard protocols for the key experiments cited.

A. Cell Viability Assay (MTT Protocol)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate EGFR mutant cells (e.g., HCC827) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of gefitinib or this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.[12][13]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]

  • Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.

B. Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the viability assay.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[14][15]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.[14][15]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[14]

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel (e.g., 8% acrylamide (B121943) for a large protein like EGFR) and separate the proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.[14]

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again and apply an ECL substrate. Capture the chemiluminescent signal using a digital imager or X-ray film.[14][15]

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal, and then to the loading control.[14]

C. Mouse Xenograft Model (Orthotopic Lung Cancer)

This in vivo model assesses the anti-tumor efficacy of compounds in a living organism.

  • Cell Preparation: Culture human NSCLC cells (e.g., HCC827). On the day of injection, harvest and resuspend the cells in a mixture of PBS and Matrigel® on ice.[17]

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice).[17]

  • Orthotopic Injection: Anesthetize the mouse. Make a small incision to expose the thoracic cavity and directly inject the cell suspension (e.g., 1 x 10⁶ cells in 30 µL) into the lung parenchyma. Suture the incision.[17][18]

  • Tumor Growth: Monitor the mice for tumor development. This can be tracked using imaging techniques like bioluminescence imaging (if cells are engineered to express luciferase) or by monitoring for clinical signs.

  • Compound Administration: Once tumors are established (e.g., reach a palpable size or a certain imaging signal), randomize the mice into treatment groups (vehicle, gefitinib, this compound). Administer the compounds via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.[11]

  • Efficacy Measurement: Measure tumor volume with calipers (for subcutaneous models) or monitor by imaging throughout the study. Monitor mouse body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., western blotting or immunohistochemistry) to confirm target engagement and degradation in vivo.

Conclusion

This compound and gefitinib represent two distinct and powerful approaches to targeting EGFR in mutant cancer cells.

  • Gefitinib acts as a classic inhibitor , effectively blocking the kinase activity that drives oncogenic signaling. Its advantages include a well-understood mechanism and established clinical use. However, its efficacy can be limited by resistance mutations that alter the drug binding site or activate bypass pathways, while leaving the EGFR protein intact.

  • This compound offers a novel degradation strategy. By hijacking the cell's own machinery to eliminate the EGFR protein, it removes both the kinase and non-kinase scaffolding functions of the receptor.[7] This approach has the potential to overcome certain forms of resistance to traditional inhibitors and may lead to a more profound and durable response.[19] While gefitinib-based PROTACs have shown potent degradation of mutant EGFR, they often spare the wild-type version, potentially leading to a wider therapeutic window.[2][9][20]

The choice between these strategies depends on the specific context of the EGFR mutation, the potential for resistance, and the desired therapeutic outcome. The continued development and study of EGFR degraders like this compound represent a promising frontier in the fight against EGFR-driven cancers.

References

A Comparative Guide: PROTAC EGFR Degraders Versus Osimertinib for T790M-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two therapeutic strategies for overcoming T790M-mediated resistance in Epidermal Growth Factor Receptor (EGFR)-mutant Non-Small Cell Lung Cancer (NSCLC): the third-generation tyrosine kinase inhibitor (TKI) osimertinib (B560133) and the emerging class of Proteolysis Targeting Chimera (PROTAC) EGFR degraders. While "PROTAC EGFR degrader 10" is not a uniquely identified agent in the current literature, this guide will focus on well-characterized preclinical PROTAC candidates with demonstrated activity against T790M-mutant EGFR, such as the compounds designated as 13a and 13b in recent studies, to provide a representative comparison.

Mechanism of Action: Inhibition vs. Degradation

Osimertinib and PROTAC EGFR degraders employ fundamentally different mechanisms to counteract the effects of the T790M "gatekeeper" mutation, which confers resistance to earlier-generation EGFR TKIs.[1]

Osimertinib is an irreversible, third-generation EGFR TKI that selectively targets both activating EGFR mutations and the T790M resistance mutation.[1] It forms a covalent bond with the C797 residue in the ATP-binding site of the mutant EGFR, thereby blocking its kinase activity and inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[2]

PROTAC EGFR degraders , on the other hand, are heterobifunctional molecules designed to eliminate the EGFR protein entirely. A PROTAC consists of a ligand that binds to the target protein (EGFR), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination of the EGFR protein, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.

Mechanism_of_Action Figure 1: Mechanism of Action - Osimertinib vs. PROTAC EGFR Degrader cluster_Osimertinib Osimertinib (Inhibition) cluster_PROTAC PROTAC EGFR Degrader (Degradation) Osimertinib Osimertinib EGFR_T790M_O EGFR (T790M) Osimertinib->EGFR_T790M_O Covalent Binding to C797 Downstream_O Downstream Signaling (e.g., PI3K/AKT, RAS/RAF/MEK/ERK) EGFR_T790M_O->Downstream_O Inhibited ATP_O ATP ATP_O->EGFR_T790M_O Blocked Proliferation_O Tumor Cell Proliferation & Survival Downstream_O->Proliferation_O Inhibited PROTAC PROTAC (EGFR Ligand + Linker + E3 Ligand) EGFR_T790M_P EGFR (T790M) PROTAC->EGFR_T790M_P E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Ternary_Complex Ternary Complex (EGFR-PROTAC-E3) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation EGFR Degradation Proteasome->Degradation

Caption: Comparative mechanisms of Osimertinib and PROTAC EGFR degraders.

Quantitative Performance Data

The following tables summarize the preclinical performance of representative PROTAC EGFR degraders (13a and 13b) against osimertinib in cell lines harboring the T790M mutation. The NCI-H1975 cell line, which expresses both the L858R activating mutation and the T790M resistance mutation, is a standard model for these studies.

Table 1: In Vitro Activity Against T790M-Mutant NSCLC Cells (NCI-H1975)
CompoundTypeTargetIC50 (µM)DC50 (nM)Dmax (%)
Osimertinib TKIEGFR L858R/T790M~0.015[3]N/AN/A
PROTAC 13a DegraderEGFR L858R/T790M0.058135.5>90
PROTAC 13b DegraderEGFR L858R/T790M0.046813.2>90

IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. N/A: Not Applicable. Data for PROTACs 13a and 13b sourced from[1].

Table 2: In Vivo Efficacy in T790M-Mutant Xenograft Models (NCI-H1975)
CompoundDoseAdministrationTumor Growth Inhibition (TGI) (%)
Osimertinib 5 mg/kg/dayOralProfound tumor shrinkage[4]
PROTAC 13a 10 mg/kg/dayIntraperitoneal55.2
PROTAC 13b 10 mg/kg/dayIntraperitoneal63.7

Data for PROTACs 13a and 13b sourced from[1].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of the compounds.

  • Cell Seeding: NCI-H1975 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.[5]

  • Compound Treatment: A serial dilution of the test compounds (Osimertinib or PROTACs) is prepared in the culture medium. The medium from the wells is removed and replaced with 100 µL of the compound dilutions. A vehicle control (e.g., DMSO) is also included.[5]

  • Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well to achieve a final concentration of 0.45 mg/mL.[6]

  • Formazan (B1609692) Formation: The plates are incubated for 1 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[6]

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined using non-linear regression analysis.

Western Blot for EGFR Degradation and Phosphorylation

This protocol is used to determine DC50, Dmax, and the inhibition of EGFR signaling.

  • Cell Treatment: NCI-H1975 cells are seeded in 6-well plates. Once they reach 70-80% confluency, they are treated with various concentrations of the PROTACs or osimertinib for a specified duration (e.g., 2 to 24 hours).[7][8]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[7]

  • Sample Preparation: Lysates are normalized for protein concentration, mixed with Laemmli sample buffer, and boiled at 95-100°C for 5 minutes.[2]

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.[2]

  • Blocking and Antibody Incubation: The membrane is blocked with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR, e.g., Tyr1068), and a loading control (e.g., GAPDH or β-actin).[7]

  • Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.[8]

  • Analysis: Band intensities are quantified using densitometry software. For degradation analysis, the EGFR band intensity is normalized to the loading control, and the percentage of remaining EGFR relative to the vehicle control is calculated to determine DC50 and Dmax. For signaling inhibition, the p-EGFR signal is normalized to the total EGFR signal.[8]

In Vivo Xenograft Model

This protocol is used to assess the in vivo anti-tumor efficacy of the compounds.

  • Animal Model: Female athymic BALB/c nude mice (10-12 weeks old) are used.[9] All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[10]

  • Tumor Implantation: NCI-H1975 cells (e.g., one million cells mixed with Matrigel) are injected subcutaneously into the flank of each mouse.[9]

  • Tumor Growth and Randomization: Tumors are allowed to grow, and their volume is measured regularly with calipers. When tumors reach an average size of 120-150 mm³, the mice are randomized into treatment and control groups.[9]

  • Compound Administration: The test compounds (Osimertinib or PROTACs) are administered at the specified doses and routes (e.g., oral gavage for osimertinib, intraperitoneal injection for PROTACs) according to the study schedule. The control group receives a vehicle solution.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., three times a week) throughout the study.[9]

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing Pathways and Workflows

EGFR Signaling Pathway in T790M-Mutant NSCLC

EGFR_Signaling_Pathway Figure 2: EGFR Signaling in T790M-Mutant NSCLC cluster_PI3K_AKT PI3K/AKT Pathway cluster_RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Outcomes Cell Proliferation, Survival, & Growth mTOR->Cell_Outcomes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Outcomes

Caption: Key downstream signaling pathways activated by mutant EGFR.

Experimental Workflow for Compound Evaluation

Experimental_Workflow Figure 3: Preclinical Evaluation Workflow start Compound Synthesis (Osimertinib or PROTAC) in_vitro In Vitro Studies (NCI-H1975 Cells) start->in_vitro cell_viability Cell Viability Assay (Determine IC50) in_vitro->cell_viability western_blot Western Blot (Determine DC50/Dmax, Assess Signaling) in_vitro->western_blot in_vivo In Vivo Studies (Xenograft Model) cell_viability->in_vivo western_blot->in_vivo efficacy_study Efficacy Study (Measure TGI) in_vivo->efficacy_study pk_pd Pharmacokinetics (PK)/ Pharmacodynamics (PD) in_vivo->pk_pd data_analysis Data Analysis & Comparison efficacy_study->data_analysis pk_pd->data_analysis

Caption: A typical workflow for comparing anti-cancer compounds.

Conclusion

Osimertinib is a clinically validated and highly effective inhibitor of T790M-mutant EGFR, representing the standard of care for this patient population.[11] Its mechanism of action is well-understood, and it has demonstrated significant efficacy in inducing tumor regression.[4]

PROTAC EGFR degraders represent a novel and promising therapeutic strategy. By inducing the degradation of the EGFR protein rather than just inhibiting its kinase activity, PROTACs may offer several potential advantages, including:

  • Overcoming kinase-domain mutations: As PROTACs eliminate the entire protein, they may be less susceptible to resistance mechanisms that arise from further mutations in the EGFR kinase domain.

  • Prolonged duration of action: The catalytic nature of PROTACs and the time required for the cell to resynthesize the target protein could lead to a more sustained therapeutic effect.

  • Activity against non-catalytic functions: By removing the entire protein, PROTACs can abrogate any scaffolding or other non-enzymatic functions of EGFR.

The preclinical data for PROTACs like 13a and 13b are encouraging, demonstrating potent degradation of T790M-mutant EGFR and significant anti-tumor activity in vivo.[1] However, challenges such as optimizing pharmacokinetic properties (e.g., oral bioavailability, plasma protein binding) and further in vivo validation are key areas of ongoing research for this class of molecules.[1] Continued development and clinical investigation will be crucial to determine the ultimate therapeutic potential of PROTAC EGFR degraders in the landscape of T790M-resistant NSCLC.

References

A Head-to-Head Comparison of PROTAC EGFR Degrader 10 and Other Leading EGFR PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continuously evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome resistance to traditional enzyme inhibitors. This guide provides a detailed, data-driven comparison of "PROTAC EGFR degrader 10" against other significant Epidermal Growth Factor Receptor (EGFR) PROTACs. The data presented is collated from various studies, and while direct comparisons should be made with caution due to potentially different experimental conditions, this guide offers a valuable overview for researchers in the field.

Mechanism of Action: EGFR Degradation via PROTACs

EGFR PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. One end of the PROTAC binds to the EGFR protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple EGFR proteins, offering a significant advantage over traditional inhibitors that require sustained occupancy of the active site.

EGFR_PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation EGFR EGFR Protein EGFR_PROTAC EGFR PROTAC EGFR PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_in_complex E3 Ligase PROTAC_in_complex PROTAC EGFR_PROTAC->PROTAC_in_complex PROTAC_in_complex->E3_in_complex Ubiquitin Ubiquitin (Ub) Ub_EGFR Poly-ubiquitinated EGFR Ubiquitin->Ub_EGFR Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments cluster_ternary cluster_ternary cluster_ternary->Ub_EGFR E2 Ligase

Caption: General mechanism of action of an EGFR PROTAC.

Quantitative Performance Comparison

The efficacy of EGFR PROTACs is primarily assessed by their ability to induce degradation of the target protein, measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation), and their anti-proliferative activity, measured by the IC50 (concentration for 50% inhibition of cell growth). The following table summarizes key performance data for this compound and other well-characterized EGFR PROTACs.

PROTAC NameE3 Ligase LigandTarget EGFR Mutation(s)Cell LineDC50 (nM)Dmax (%)IC50 (nM)
This compound CRBN WT and Mutants BaF3 <100 N/A <150
MS39 (Compound 6)VHLDel19, L858RHCC8275.0N/AN/A
H32553.3N/APotent
MS154 (Compound 10)CRBNDel19, L858RH3255N/AN/APotent
CP17VHLDel19HCC8270.49N/A1.6
L858R/T790MH19751.56N/AN/A
PROTAC 5VHLDel19, L858RHCC8275.0N/AN/A
H32553.3N/AN/A
PROTAC 17CRBNDel19, L858RHCC82711N/AN/A
H325525N/AN/A
PROTAC 18N/AN/AA54932.996N/A
HJM-561 (PROTAC 23)CRBNDel19/T790M/C797SN/A9.2N/AN/A
L858R/T790M/C797SN/A5.8N/AN/A
SJF-1528 (PROTAC 1)VHLWTOVCAR839.2N/AN/A
Exon 20 InsHeLa736.2N/AN/A
Compound 13 (Shi et al.)CRBNDel19HCC8273.57916
Compound 13b (Zhang et al.)CRBNL858R/T790MNCI-H197513.2N/A46.8

N/A: Data not available from the searched sources. Data is compiled from multiple publications and direct comparison should be approached with caution.[1][2][3][4][5][6]

Experimental Protocols

Standardized protocols are crucial for the evaluation and comparison of PROTAC performance. Below are detailed methodologies for key experiments.

Western Blot for EGFR Degradation (DC50 and Dmax Determination)

This assay quantifies the amount of EGFR protein remaining in cells after treatment with a PROTAC.

  • Cell Culture and Treatment: Seed cancer cells (e.g., HCC827, H1975) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the EGFR PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against EGFR and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[7]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[7]

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

    • Quantify band intensities using densitometry software. Normalize the EGFR band intensity to the loading control.

    • The DC50 value is calculated from a dose-response curve plotting the percentage of remaining EGFR against the PROTAC concentration. Dmax is the maximum percentage of degradation observed.[7]

Cell Viability Assay (IC50 Determination)

This assay measures the effect of the PROTAC on cell proliferation and viability.

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.[7]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • MTT or CellTiter-Glo® Assay:

    • For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • For CellTiter-Glo®: Add the reagent to measure ATP levels as an indicator of cell viability.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[7]

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., HCC827, H1975) Degradation_Assay Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Viability_Assay Viability Assay (MTT / CellTiter-Glo) Cell_Culture->Viability_Assay PROTAC_Prep PROTAC Stock Preparation & Dilution PROTAC_Prep->Degradation_Assay PROTAC_Prep->Viability_Assay DC50_Dmax DC50 & Dmax Calculation Degradation_Assay->DC50_Dmax IC50 IC50 Calculation Viability_Assay->IC50

Caption: Typical experimental workflow for evaluating EGFR PROTACs.

Concluding Remarks

"this compound" demonstrates efficacy in degrading EGFR and inhibiting cell proliferation.[6] When compared to other published EGFR PROTACs, such as the highly potent covalent PROTAC CP17 or the well-characterized MS39, it is evident that the field is rapidly advancing, with new compounds showing remarkable potency and selectivity for specific EGFR mutations.[4][8][9] The choice of E3 ligase ligand (CRBN vs. VHL) and the nature of the linker significantly influence the degradation efficiency and selectivity profile of the PROTAC.[1] This comparative guide serves as a resource for researchers to navigate the growing landscape of EGFR degraders and to inform the design and development of next-generation therapies for EGFR-driven cancers.

References

A Paradigm Shift in EGFR-Targeted Therapy: A Comparative Guide to PROTAC EGFR Degrader 10 and Traditional Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of targeted cancer therapy is continuously evolving, with a primary focus on overcoming the persistent challenge of drug resistance. For cancers driven by the epidermal growth factor receptor (EGFR), a new class of therapeutics, Proteolysis Targeting Chimeras (PROTACs), offers a revolutionary approach compared to traditional EGFR tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparison of PROTAC EGFR degrader 10 and conventional EGFR inhibitors, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Introduction to EGFR-Targeted Therapies

Traditional EGFR Inhibitors: These small molecules function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways that are crucial for cell proliferation and survival.[1][2] While effective, their efficacy is often limited by the development of resistance, primarily through secondary mutations in the EGFR gene (e.g., T790M and C797S) or the activation of bypass signaling pathways.[3][4][5]

This compound: This novel therapeutic agent operates on a fundamentally different principle. It is a heterobifunctional molecule that acts as a bridge between the EGFR protein and an E3 ubiquitin ligase.[6][7] This induced proximity triggers the ubiquitination of EGFR, marking it for degradation by the cell's natural protein disposal system, the proteasome.[7][8] This event-driven mechanism, as opposed to the occupancy-driven action of inhibitors, presents several key advantages.[8]

Core Advantages of this compound

The primary advantages of this compound over traditional inhibitors stem from its unique mechanism of action:

  • Overcoming Resistance: By targeting the entire EGFR protein for degradation, PROTACs can be effective against mutant forms of EGFR that are resistant to traditional inhibitors.[7][9] Point mutations that prevent inhibitor binding may not affect the binding of the PROTAC's EGFR-targeting moiety, allowing for continued degradation of the oncogenic protein.[7]

  • Catalytic Activity: A single PROTAC molecule can induce the degradation of multiple target proteins, as it is released and recycled after each ubiquitination cycle.[7] This catalytic nature can lead to a more potent and sustained biological response at lower drug concentrations.[7]

  • Elimination of Scaffolding Functions: EGFR possesses both kinase-dependent and independent (scaffolding) functions. While inhibitors only block the kinase activity, PROTACs eliminate the entire protein, thereby abrogating all its functions and potentially leading to a more profound anti-cancer effect.[10]

  • Improved Selectivity: PROTACs can exhibit enhanced selectivity for mutant over wild-type EGFR, potentially leading to a wider therapeutic window and reduced off-target effects.[11]

Quantitative Performance Comparison

The following tables summarize the key performance metrics for this compound and traditional EGFR inhibitors. It is important to note that direct head-to-head comparative studies for "this compound" are limited in publicly available literature. The data presented for this compound is based on available product information and is juxtaposed with representative data for traditional inhibitors from various studies.

Parameter This compound (Compound B56)Traditional EGFR Inhibitors (Representative)Reference
Mechanism of Action Induces proteasomal degradation of EGFRInhibits EGFR kinase activity[1][6][7]
Target EGFR (Wild-type and mutants), FAK, RSK1EGFR (Wild-type and specific mutants)[6][12]

Table 1: General Comparison of this compound and Traditional EGFR Inhibitors

Compound Cell Line IC50 (nM)Reference
This compoundBaF3 (Wild-type and EGFR mutants)<150[6]
OsimertinibHCC827 (EGFR del19)1.3[12]
GefitinibHCC827 (EGFR del19)12[12]
ErlotinibHCC827 (EGFR del19)5[12]

Table 2: Comparative Anti-proliferative Activity (IC50)

Compound DC50 (nM)Reference
This compound<100[6]

Table 3: Degradation Potency of this compound (DC50)

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and the distinct mechanisms of action of traditional EGFR inhibitors and this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Mechanism_of_Action cluster_inhibitor Traditional EGFR Inhibitor cluster_protac This compound Inhibitor EGFR Inhibitor EGFR_Inhibitor EGFR Inhibitor->EGFR_Inhibitor Binds to ATP pocket Downstream Signaling Downstream Signaling EGFR_Inhibitor->Downstream Signaling Inhibition PROTAC PROTAC EGFR Degrader 10 EGFR_PROTAC EGFR PROTAC->EGFR_PROTAC Binds to EGFR E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ub Ubiquitin EGFR_PROTAC->Ub Ubiquitination Proteasome Proteasome EGFR_PROTAC->Proteasome Degradation E3_Ligase->Ub Ub->EGFR_PROTAC

Caption: Mechanisms of Action Comparison.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate and compare EGFR-targeted therapies.

Western Blot for EGFR Degradation

This assay is fundamental for quantifying the reduction in EGFR protein levels following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HCC827, NCI-H1975) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Immunoblotting:

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the EGFR band intensity to the loading control.

  • Calculate the percentage of EGFR degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 value.

Western_Blot_Workflow A Cell Seeding and Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Imaging and Data Analysis E->F

Caption: Western Blot Experimental Workflow.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxic effect of a compound.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow cells to attach overnight.

2. Compound Treatment:

  • Treat cells with a serial dilution of the test compound (this compound or a traditional inhibitor) for a specified period (e.g., 72 hours). Include a vehicle control.

3. MTT Addition and Incubation:

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

4. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

1. Cell Implantation:

  • Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H1975) into the flank of immunodeficient mice.

2. Tumor Growth and Randomization:

  • Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

3. Drug Administration:

  • Administer the test compound (e.g., this compound) or vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection) and schedule.

4. Monitoring and Data Collection:

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, excise the tumors for further analysis (e.g., Western blotting to confirm target degradation).

5. Data Analysis:

  • Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy.

Conclusion

This compound represents a promising new frontier in the treatment of EGFR-driven cancers. Its unique mechanism of inducing protein degradation offers significant advantages over traditional EGFR inhibitors, particularly in overcoming drug resistance. The ability to catalytically eliminate the entire EGFR protein, including its scaffolding functions, suggests the potential for a more potent and durable anti-tumor response. While further direct comparative studies are needed to fully elucidate the clinical potential of this compound, the preclinical data and the underlying scientific principles strongly support its continued investigation as a next-generation therapeutic for EGFR-mutant cancers. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further characterizing this exciting new class of anti-cancer agents.

References

PROTAC EGFR Degrader 10: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology offers a promising strategy to overcome resistance to traditional enzyme inhibitors. This guide provides a comparative analysis of "PROTAC EGFR degrader 10" (also known as MS154), focusing on its selectivity for the Epidermal Growth Factor Receptor (EGFR) over other kinases. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to facilitate a comprehensive understanding of its performance profile.

High Selectivity of this compound for EGFR

"this compound" is a first-in-class, cereblon (CRBN)-recruiting PROTAC designed to induce the degradation of EGFR.[1] Experimental evidence from global proteomic analysis demonstrates its high selectivity for EGFR. In a study by Cheng et al. (2020), treatment of the EGFR-mutant lung cancer cell line HCC-827 with "this compound" resulted in a significant reduction in EGFR levels, with a log2 fold change of approximately -2 compared to the control. This reduction was the most significant among the 4,446 proteins identified, highlighting the degrader's exquisite selectivity.[1]

While highly selective for EGFR, it is important to note that "this compound" has also been observed to degrade Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1).[2] This underscores the importance of comprehensive selectivity profiling in the development of PROTAC degraders.

For comparison, a similar gefitinib-based PROTAC, MS39 (compound 6), which recruits the von Hippel-Lindau (VHL) E3 ligase, also exhibits high selectivity for EGFR, as demonstrated by global proteomics.[1] Both degraders potently induce the degradation of mutant EGFR while sparing the wild-type (WT) form.[1][3]

Quantitative Data Summary

The following table summarizes the degradation potency and selectivity of "this compound" and a comparator, MS39.

Compound NameAliasesE3 Ligase RecruitedTargetCell LineDC₅₀ (nM)Selectivity Profile
This compound MS154, Compound 10Cereblon (CRBN)Mutant EGFR (del19)HCC-82711Highly selective for EGFR based on global proteomics. Also degrades FAK and RSK1.[1][2]
MS39 Compound 6von Hippel-Lindau (VHL)Mutant EGFR (del19)HCC-8275.0Highly selective for EGFR based on global proteomics.[1]

DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of selectivity data, detailed experimental protocols are crucial. Below are methodologies for key experiments used to assess the selectivity of PROTAC EGFR degraders.

Global Proteomics using Label-Free Quantification (LFQ)

This method provides an unbiased, proteome-wide assessment of a PROTAC's selectivity.

Protocol:

  • Cell Culture and Treatment: Culture HCC-827 cells to 70-80% confluency. Treat cells with "this compound" (e.g., at 1 µM) or DMSO as a vehicle control for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.

  • Protein Digestion: Reduce the protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide. Digest the proteins into peptides overnight using sequencing-grade trypsin.

  • Peptide Desalting: Desalt the peptide samples using C18 solid-phase extraction cartridges to remove salts and detergents that can interfere with mass spectrometry.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system. The mass spectrometer will be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 survey scans and MS2 fragmentation spectra.

  • Data Analysis: Process the raw mass spectrometry data using a software platform like MaxQuant. This involves peptide identification by searching the spectra against a human protein database and label-free quantification (LFQ) of proteins based on the intensity of their corresponding peptides. The relative protein abundance between the PROTAC-treated and control samples is then calculated to identify proteins that are significantly downregulated.

KINOMEscan™ Profiling (Competition Binding Assay)

This assay assesses the binding of a compound to a large panel of kinases, providing a quantitative measure of its selectivity.

Protocol:

  • Assay Principle: The KINOMEscan™ assay is based on a competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR). If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

  • Compound Preparation: Dissolve the test compound (e.g., "this compound") in DMSO to create a stock solution.

  • Binding Assay: In a multi-well plate, combine the test compound, a specific kinase from the panel, and the immobilized ligand beads. Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads to remove any unbound kinase and compound.

  • Elution and Quantification: Elute the bound kinase from the beads and quantify the amount of the associated DNA tag using qPCR.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. This can be used to generate a selectivity profile across the entire kinase panel. The dissociation constant (Kd) can also be determined by running the assay with a range of compound concentrations.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, such as "this compound," induces the degradation of its target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC EGFR degrader 10 EGFR EGFR PROTAC->EGFR Binds to EGFR E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits E3 Ligase EGFR_PROTAC_E3 EGFR-PROTAC-E3 Complex Proteasome Proteasome EGFR->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades EGFR Ub Ubiquitin Ub->EGFR_PROTAC_E3 EGFR_PROTAC_E3->EGFR Ubiquitination

Caption: Mechanism of action of this compound.

This guide provides a focused comparison of "this compound" and its selectivity for EGFR. The presented data and protocols are intended to aid researchers in their evaluation and application of this and similar targeted protein degraders.

References

Unveiling the Selectivity Profile of PROTAC EGFR Degrader 10: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the cross-reactivity profile of "PROTAC EGFR degrader 10" (also known as Compound B56) against other EGFR-targeting PROTACs. This analysis is supported by available experimental data and detailed methodologies to offer a clear perspective on its selectivity.

This compound has emerged as a potent molecule for targeting epidermal growth factor receptor (EGFR), a key player in various cancers. However, a critical aspect of its therapeutic potential lies in its selectivity – its ability to degrade the intended target without affecting other proteins, which could lead to off-target effects and toxicity. This guide delves into the known cross-reactivity of this compound and provides a framework for its comparative evaluation.

Comparative Selectivity Profile

Initial characterization of this compound has revealed that in addition to its primary target, EGFR, it also induces the degradation of Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1). This cross-reactivity is a crucial consideration for its development and application. The molecule demonstrates a binding affinity (Ki) of 37 nM for the CRBN-DDB1 complex, a component of the E3 ubiquitin ligase machinery it hijacks to induce protein degradation.

To provide a comprehensive understanding of its selectivity, the following table summarizes the known degradation profile of this compound and compares it with other experimental EGFR PROTACs.

Degrader Primary Target(s) Known Off-Target(s) E3 Ligase Recruited Reference
This compound (Compound B56) EGFRFAK, RSK1CRBN[1]
Gefitinib-based PROTAC (Compound 3) EGFR (mutant)Not specifiedVHL
Osimertinib-based PROTAC (Compound 19) EGFR (mutant)Not specifiedCRBN
Canertinib-based PROTACs (31 & 32) EGFR (mutant)Not specifiedNot specified

Note: Comprehensive, publicly available quantitative data from broad kinase selectivity screens (e.g., KinomeScan) or global proteomic analyses for this compound is limited. The information presented is based on initial characterizations.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize PROTACs, the following diagrams are provided.

cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein (EGFR) Target Protein (EGFR) Target Protein (EGFR)->Ternary Complex E3 Ubiquitin Ligase (CRBN) E3 Ubiquitin Ligase (CRBN) E3 Ubiquitin Ligase (CRBN)->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

cluster_1 Kinase Selectivity Profiling Workflow PROTAC Compound PROTAC Compound Kinase Panel Screen (e.g., KinomeScan) Kinase Panel Screen (e.g., KinomeScan) PROTAC Compound->Kinase Panel Screen (e.g., KinomeScan) Data Analysis Data Analysis Kinase Panel Screen (e.g., KinomeScan)->Data Analysis Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile Off-Target Identification Off-Target Identification Data Analysis->Off-Target Identification

Caption: Workflow for kinase selectivity profiling.

cluster_2 Global Proteomics Workflow for Off-Target Analysis Cell Culture + PROTAC Treatment Cell Culture + PROTAC Treatment Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Cell Culture + PROTAC Treatment->Cell Lysis & Protein Extraction Protein Digestion & Peptide Labeling (e.g., TMT) Protein Digestion & Peptide Labeling (e.g., TMT) Cell Lysis & Protein Extraction->Protein Digestion & Peptide Labeling (e.g., TMT) LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion & Peptide Labeling (e.g., TMT)->LC-MS/MS Analysis Data Analysis (Protein Quantification) Data Analysis (Protein Quantification) LC-MS/MS Analysis->Data Analysis (Protein Quantification) Identification of Degraded Proteins Identification of Degraded Proteins Data Analysis (Protein Quantification)->Identification of Degraded Proteins

Caption: Workflow for global proteomics-based off-target analysis.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC selectivity. Below are generalized protocols for key experiments used in cross-reactivity profiling.

Kinase Selectivity Profiling (e.g., KinomeScan)

This method assesses the binding of a compound to a large panel of kinases, providing a broad view of its selectivity.

  • Compound Preparation: The PROTAC is dissolved in a suitable solvent (e.g., DMSO) to a stock concentration.

  • Assay Principle: The assay is typically a competition binding assay. An immobilized active site-directed ligand for each kinase is used. The PROTAC is tested for its ability to compete with this ligand for binding to the kinase.

  • Incubation: The PROTAC is incubated with the kinase-phage construct.

  • Quantification: The amount of PROTAC bound to the kinase is measured, often using quantitative PCR to amplify a DNA tag associated with the kinase. The results are typically reported as the percentage of the kinase that is bound by the PROTAC at a specific concentration.

  • Data Analysis: The data is analyzed to determine the binding affinity (Kd) or the percent inhibition for each kinase in the panel. A lower Kd or higher percent inhibition indicates stronger binding.

Global Proteomics using Quantitative Mass Spectrometry (e.g., TMT-based LC-MS/MS)

This unbiased approach identifies and quantifies changes in protein abundance across the entire proteome upon PROTAC treatment.

  • Cell Culture and Treatment: A relevant cell line is cultured and treated with the PROTAC at various concentrations and for different durations. A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis and Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Protein Digestion and Peptide Labeling: Proteins are reduced, alkylated, and digested into peptides using an enzyme like trypsin. The resulting peptides from each condition are then labeled with isobaric tags (e.g., Tandem Mass Tags - TMT).

  • Sample Pooling and Fractionation: The labeled peptide samples are pooled and often fractionated using high-pH reversed-phase chromatography to increase the depth of proteome coverage.

  • LC-MS/MS Analysis: The fractionated peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify the relative abundance of thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control are identified as potential off-targets.

Conclusion

This compound is a potent molecule for targeting EGFR. However, its known cross-reactivity with FAK and RSK1 highlights the importance of comprehensive selectivity profiling. While direct, extensive comparative data for this specific molecule is not yet widely available, the established workflows for kinase screening and global proteomics provide a robust framework for its evaluation. As research progresses, a more detailed understanding of its selectivity will be crucial for its continued development as a potential therapeutic agent. Researchers are encouraged to utilize the described methodologies to generate and compare data for a thorough assessment of on- and off-target effects.

References

A Comparative Guide to the Efficacy of PROTAC EGFR Degrader 10 in Gefitinib-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PROTAC EGFR degrader 10's performance against other alternative EGFR-targeting PROTACs in non-small cell lung cancer (NSCLC) cell lines that have developed resistance to the first-generation EGFR inhibitor, gefitinib. The primary mechanism of this resistance is the acquisition of the T790M mutation in the EGFR kinase domain. This document summarizes key experimental data, outlines methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to offer an objective assessment for research and development purposes.

Introduction to Gefitinib Resistance and PROTAC Technology

Gefitinib, a tyrosine kinase inhibitor (TKI), targets the epidermal growth factor receptor (EGFR) and is a first-line treatment for NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation). However, the majority of patients eventually develop resistance, with the T790M "gatekeeper" mutation accounting for approximately 50% of these cases.[1][2] This mutation increases the ATP affinity of the EGFR kinase domain, thereby reducing the binding efficacy of gefitinib.[1]

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy to overcome such resistance. These heterobifunctional molecules are designed to induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (e.g., EGFR), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein, offering a distinct advantage over traditional inhibitors that only block the protein's function.

This compound (MS154): An Overview

This compound, also known as MS154, is a first-in-class, gefitinib-based PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] It is designed to selectively target and degrade mutant forms of EGFR.

Quantitative Performance Comparison of EGFR PROTACs

The following tables summarize the efficacy of this compound and its alternatives in both gefitinib-sensitive and gefitinib-resistant NSCLC cell lines. The data is presented to facilitate a direct comparison of their degradation capabilities (DC50 and Dmax) and their anti-proliferative activity (IC50).

Table 1: Efficacy in Gefitinib-Sensitive NSCLC Cell Lines

Compound NameTarget LigandE3 Ligase RecruitedCell LineEGFR MutationDC50 (nM)Dmax (%)IC50 (nM)
This compound (MS154) GefitinibCRBNHCC-827delE746-A75011>95Not Reported
H3255L858R25>95Not Reported
MS39 GefitinibVHLHCC-827delE746-A7505.0Not ReportedNot Reported
H3255L858R3.3Not ReportedNot Reported
Gefitinib-based PROTAC 3 GefitinibVHLHCC-827delE746-A75011.7Not ReportedNot Reported
H3255L858R22.3Not ReportedNot Reported

Table 2: Efficacy in Gefitinib-Resistant NSCLC Cell Lines

Compound NameTarget LigandE3 Ligase RecruitedCell LineEGFR MutationDC50 (nM)Dmax (%)IC50 (nM)
This compound (MS154) GefitinibCRBNH1975L858R/T790MNo degradation up to 1 µM Not ApplicableNo effect on viability up to 1 µM [4]
Afatinib-based PROTAC AfatinibVHLH1975L858R/T790MDegradation observedNot ReportedNot Reported
SIAIS164018 BrigatinibCRBNH1975L858R/T790M<100Not Reported42
Compound P3 Purine-based EGFR inhibitorNot SpecifiedH1975L858R/T790MEffective degradationNot ReportedNot Reported

Note: "Not Reported" indicates that the specific data point was not found in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for EGFR Degradation

This assay is fundamental to quantify the reduction in EGFR protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate gefitinib-resistant cells (e.g., NCI-H1975) at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the EGFR PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins via electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the corresponding loading control. The DC50 and Dmax values can then be calculated.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the anti-proliferative effects of the PROTACs.

  • Cell Seeding: Seed gefitinib-resistant cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the EGFR PROTAC for a specified period (e.g., 72 or 96 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting the viability data against the log of the PROTAC concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (in sensitive cells) T790M T790M Mutation T790M->EGFR Causes Resistance to Gefitinib

Caption: Simplified EGFR Signaling Pathway and the Impact of Gefitinib and the T790M Mutation.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule PROTAC PROTAC EGFR EGFR Protein (Target) PROTAC->EGFR Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Ternary_Complex Ternary Complex (EGFR-PROTAC-E3) EGFR_Ligand EGFR Ligand (e.g., Gefitinib) Linker Linker E3_Ligand E3 Ligase Ligand (e.g., for CRBN) Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_EGFR->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Experimental_Workflow cluster_assays Efficacy Assays cluster_analysis Data Analysis start Start: Gefitinib-Resistant NSCLC Cells (e.g., H1975) treat Treat with PROTACs (Dose-Response) start->treat incubate Incubate (e.g., 24-96 hours) treat->incubate western Western Blot (for Protein Degradation) incubate->western viability Cell Viability Assay (e.g., MTT) incubate->viability dc50 Calculate DC50 & Dmax western->dc50 ic50 Calculate IC50 viability->ic50 compare Compare Efficacy of Different PROTACs dc50->compare ic50->compare end End: Identify Lead Candidates compare->end

References

A Comparative Analysis of PROTAC EGFR Degrader 10 and Novel EGFR Degraders for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, "PROTAC EGFR degrader 10," also known as Compound B56, has emerged as a significant tool for researchers in oncology and drug development. This guide provides a comprehensive benchmark of its performance against a curated selection of novel and next-generation EGFR degraders. The following sections present comparative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to assist researchers in making informed decisions for their discovery programs.

Performance Benchmarking: Quantitative Analysis

The efficacy of "this compound" and its counterparts is primarily assessed by their ability to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) and inhibit cancer cell proliferation. These metrics are quantified as the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50). The data summarized below has been compiled from various preclinical studies.

DegraderE3 Ligase LigandTarget EGFR Mutation(s)Cell LineDC50 (nM)Dmax (%)IC50 (nM)
This compound (Compound B56) CRBNWT and mutantsBaF3< 100[1]Not Reported< 150[1]
P3VHLdel19HCC8270.51[2]80.40.83[3]
MS39VHLdel19, L858RHCC-827, H32555.0, 3.3[2][4]> 95Not Reported
MS154CRBNdel19, L858RHCC-827, H325511, 25[2][4]> 95Not Reported
CP17VHLdel19, L858R/T790MHCC8270.49[2]Not Reported1.6[2]
SIAIS125CRBNdel19PC9100[2]Not Reported2.6[2]
Compound 13VHLdel19HCC8273.57[2]916[5]
Compound 14CRBNdel19, L858RHCC8270.26, 20.57[2]Not Reported4.91[2]

Note: The presented values are subject to variations based on experimental conditions, including cell lines, treatment durations, and assay methodologies. Direct comparison should be interpreted with caution.

Key Biological Pathways and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating EGFR degraders.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 conversion PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR

Diagram 1: Simplified EGFR Signaling Cascade.

Experimental_Workflow Experimental Workflow for EGFR Degrader Evaluation cluster_culture Cell Culture & Treatment cluster_degradation Degradation Assessment cluster_viability Cell Viability Assessment Seed_Cells Seed Cancer Cells (e.g., HCC827, A549) Treat_Cells Treat with PROTAC (Dose-Response) Seed_Cells->Treat_Cells Cell_Lysis Cell Lysis Treat_Cells->Cell_Lysis MTT_Assay MTT/XTT Assay Treat_Cells->MTT_Assay Western_Blot Western Blot for EGFR Cell_Lysis->Western_Blot Quantification Densitometry & DC50/Dmax Calculation Western_Blot->Quantification Absorbance_Reading Measure Absorbance MTT_Assay->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Diagram 2: General Experimental Workflow.

Detailed Experimental Protocols

For reproducible and reliable results, adherence to standardized experimental protocols is crucial. The following are detailed methodologies for the key assays used in the evaluation of EGFR degraders.

Western Blotting for EGFR Degradation

This protocol is designed to quantify the reduction in EGFR protein levels following treatment with a PROTAC degrader.[6][7]

a. Cell Culture and Treatment:

  • Seed cancer cells (e.g., HCC-827, A549) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treat the cells with a range of concentrations of the EGFR PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

c. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against EGFR (e.g., 1:1000 dilution) and a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

d. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the EGFR band intensity to the corresponding loading control.

  • Calculate the percentage of EGFR degradation relative to the vehicle-treated control for each PROTAC concentration.

  • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Cell Viability (MTT/XTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the PROTAC's IC50 value.[8][9]

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treat the cells with a serial dilution of the EGFR PROTAC and a vehicle control for a specified period (e.g., 72 or 96 hours).

b. MTT/XTT Reagent Addition and Incubation:

  • Following the treatment period, add MTT (to a final concentration of 0.5 mg/mL) or a commercially available XTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals (MTT) or a soluble formazan product (XTT).

c. Absorbance Measurement:

  • For the MTT assay, solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).

d. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the PROTAC concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

"this compound" demonstrates effective degradation of EGFR and inhibition of cell proliferation. However, the field of targeted protein degradation is advancing rapidly, with novel degraders such as P3 and MS39 exhibiting enhanced potency with lower DC50 values in specific mutant EGFR contexts. The choice of an appropriate degrader will depend on the specific research question, the EGFR mutation status of the model system, and the desired experimental outcome. The provided data and protocols serve as a valuable resource for researchers to design and execute their studies with rigor and precision.

References

A Head-to-Head Comparison: PROTAC EGFR Degrader 10 vs. RNAi for EGFR Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein modulation, the choice between different technologies for downregulating Epidermal Growth Factor Receptor (EGFR) is a critical decision. This guide provides an objective comparison of two prominent methods: the use of PROTAC EGFR degrader 10 (also known as MS154) and RNA interference (RNAi).

Both PROTACs and RNAi have emerged as powerful tools to reduce the cellular levels of EGFR, a key player in various cancers. However, they operate through fundamentally different mechanisms, leading to distinct pharmacological profiles. This comparison guide delves into their mechanisms of action, quantitative performance, and experimental considerations to aid in the selection of the most appropriate technique for specific research needs.

Mechanism of Action: A Tale of Two Strategies

This compound is a heterobifunctional molecule that co-opts the cell's own protein disposal machinery. It acts as a bridge, simultaneously binding to EGFR and an E3 ubiquitin ligase. This proximity facilitates the tagging of EGFR with ubiquitin, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple EGFR proteins.[1]

In contrast, RNAi operates at the post-transcriptional level. Small interfering RNAs (siRNAs) are introduced into the cell, where they associate with the RNA-Induced Silencing Complex (RISC). The siRNA guide strand then directs the RISC to the EGFR messenger RNA (mRNA), leading to its cleavage and subsequent degradation. This prevents the translation of the mRNA into EGFR protein.

cluster_PROTAC This compound cluster_RNAi RNAi (siRNA) PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-EGFR-E3) PROTAC->Ternary_Complex binds EGFR_Protein EGFR Protein EGFR_Protein->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targets for Degraded_EGFR Degraded EGFR Proteasome->Degraded_EGFR results in siRNA siRNA siRNA_RISC siRNA-RISC Complex siRNA->siRNA_RISC loads into RISC RISC RISC->siRNA_RISC EGFR_mRNA EGFR mRNA siRNA_RISC->EGFR_mRNA binds to Cleaved_mRNA Cleaved mRNA EGFR_mRNA->Cleaved_mRNA is cleaved No_Translation No Protein Translation Cleaved_mRNA->No_Translation

Figure 1: Mechanisms of EGFR knockdown.

Quantitative Performance Comparison

The efficacy of both this compound and EGFR-targeting siRNA has been demonstrated in various non-small cell lung cancer (NSCLC) cell lines. The following tables summarize key performance metrics based on published data.

Disclaimer: The data presented below is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Table 1: Efficacy of this compound (MS154)

MetricCell LineValueReference
DC50 HCC-827 (EGFR del19)11 nM[2][3]
H3255 (EGFR L858R)25 nM[2][3]
IC50 HCC-827 (EGFR del19)180 nM[2]
Ba/F3 (EGFR del19/T790M/C797S)Not Reported

Table 2: Efficacy of EGFR-targeting siRNA

MetricCell LineConcentrationEffectReference
Protein Knockdown A549, SPC-A1Not specified~71% reduction[4]
NCI-H292, HCC-827100 nM<40% of control[5]
IC50 (Cell Viability) PC-9 (EGFR del19)27 nM[6]
PC-334 nM[6]
IC50 (Chemosensitization) A549 (with cisplatin)Not specified0.50 µg/ml[4]
SPC-A1 (with cisplatin)Not specified0.43 µg/ml[4]

Kinetics and Specificity

Specificity and Off-Target Effects: this compound has been shown to be highly selective for EGFR in global proteomic analyses.[3] Potential off-target effects of PROTACs can arise from the binding of the warhead or the E3 ligase ligand to other proteins. For RNAi, off-target effects are a known concern, primarily due to the siRNA guide strand having partial complementarity to the mRNA of unintended genes.[7]

Experimental Protocols

Detailed protocols for key experiments are provided below to facilitate the evaluation of these two technologies.

Protocol 1: EGFR Degradation/Knockdown Analysis by Western Blot

Objective: To quantify the reduction in total EGFR protein levels following treatment with this compound or transfection with EGFR siRNA.

Materials:

  • Cell line of interest (e.g., HCC-827)

  • Complete growth medium

  • This compound (MS154)

  • EGFR-targeting siRNA and non-targeting control siRNA

  • Transfection reagent (for siRNA)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EGFR and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • For PROTAC treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-range of this compound for various time points (e.g., 4, 8, 16, 24 hours).

    • For siRNA transfection: Follow the detailed siRNA transfection protocol (Protocol 3). Harvest cells 48-72 hours post-transfection.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli buffer.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Detect protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize EGFR levels to the loading control.

Protocol 2: Cell Viability Assessment by MTT Assay

Objective: To determine the effect of EGFR knockdown on cell proliferation and viability.

Materials:

  • Cells treated with PROTAC or transfected with siRNA in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound or transfect with EGFR siRNA. Incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 3: siRNA Transfection for EGFR Knockdown in HCC-827 Cells

Objective: To efficiently deliver EGFR-targeting siRNA into HCC-827 cells to induce EGFR knockdown.

Materials:

  • HCC-827 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • EGFR-targeting siRNA and non-targeting control siRNA

  • Lipofectamine™ 3000 Transfection Reagent (or similar)

  • Opti-MEM™ I Reduced Serum Medium

Procedure:

  • Cell Seeding: The day before transfection, seed HCC-827 cells in a 6-well plate at a density of approximately 1.4 x 105 cells per well in 2 ml of complete growth medium to achieve 80-90% confluency on the day of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute the desired amount of siRNA (e.g., to a final concentration of 50-100 nM) in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analysis (e.g., Western blot or MTT assay).

Visualizing the Experimental Workflow

cluster_workflow Experimental Workflow Start Start: Choose Technology PROTAC_Path This compound Start->PROTAC_Path RNAi_Path EGFR siRNA Start->RNAi_Path Cell_Culture Cell Culture (e.g., HCC-827) PROTAC_Path->Cell_Culture RNAi_Path->Cell_Culture PROTAC_Treatment Treat with PROTAC Cell_Culture->PROTAC_Treatment siRNA_Transfection Transfect with siRNA Cell_Culture->siRNA_Transfection Incubation Incubation PROTAC_Treatment->Incubation siRNA_Transfection->Incubation Western_Blot Western Blot (EGFR Protein Levels) Incubation->Western_Blot MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis MTT_Assay->Data_Analysis

Figure 2: Workflow for comparing PROTAC and RNAi.

Conclusion

Both this compound and RNAi are effective technologies for reducing EGFR protein levels, each with its own set of advantages and considerations. PROTACs offer a rapid, catalytic, and post-translational mode of action, while RNAi provides a powerful tool for gene-level silencing. The choice between these two approaches will depend on the specific experimental goals, including the desired kinetics of knockdown, the importance of targeting the protein directly versus its synthesis, and the tolerance for potential off-target effects. This guide provides the foundational information and experimental framework to make an informed decision and effectively implement either technology in the laboratory.

References

On-Target Activity of PROTAC EGFR Degrader 10: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "PROTAC EGFR degrader 10" with other notable EGFR-targeting PROTACs. The aim is to offer an objective overview of its on-target activity, supported by available experimental data, to inform research and development decisions in the field of targeted protein degradation.

Proteolysis targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, inducing the degradation of target proteins rather than merely inhibiting their function.[1] This mechanism offers the potential to overcome resistance mechanisms associated with traditional inhibitors.[1] "this compound" is a molecule designed to specifically target the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers, for degradation via the ubiquitin-proteasome system.[2][3] This guide will delve into its performance alongside comparable EGFR degraders, presenting key data and experimental methodologies.

Quantitative Performance Comparison of EGFR PROTACs

The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, measured by the half-maximal degradation concentration (DC50), and their potency in inhibiting cell proliferation, indicated by the half-maximal inhibitory concentration (IC50). The following table summarizes the available data for "this compound" and other well-characterized EGFR PROTACs.

Disclaimer: The data presented below is compiled from various studies. Direct comparison should be approached with caution as experimental conditions such as cell lines, treatment durations, and assay methodologies may vary between publications.

PROTAC NameTarget LigandE3 Ligase LigandTarget Cell Line(s)DC50 (nM)IC50 (nM)Reference(s)
This compound (Compound B56) Not SpecifiedCRBNBaF3 (WT and EGFR mutants)< 100< 150[2][3]
MS39 (Compound 6) GefitinibVHLHCC-827 (EGFR del19)5.0Not Reported[4]
H3255 (EGFR L858R)3.3Not Reported[4]
MS154 (Compound 10) GefitinibCRBNHCC-827 (EGFR del19)11Not Reported[4]
H3255 (EGFR L858R)25Not Reported[4]
Compound 13 DacomitinibVHLHCC-827 (EGFR del19)3.576[5]
Compound 14 GefitinibCRBNHCC-827 (EGFR del19)0.2614.91 (96h)[5][6]
Ba/F3 (EGFR L858R)20.57Not Reported[5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and replication of experimental findings. Below are generalized protocols for key experiments used to characterize the on-target activity of EGFR PROTACs.

Western Blotting for EGFR Degradation

This assay is fundamental for quantifying the reduction in EGFR protein levels following PROTAC treatment.[7]

Protocol:

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., HCC-827, H3255) at a density that ensures 70-80% confluency at the time of harvest.[7] After overnight incubation, treat the cells with varying concentrations of the EGFR PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).[7]

  • Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[8]

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA protein assay to ensure equal loading.[8]

  • SDS-PAGE and Immunoblotting: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[7]

  • Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for EGFR overnight at 4°C. Subsequently, incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control, such as GAPDH or β-actin, should be probed on the same membrane to normalize for protein loading.[7]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.[7] Quantify the band intensities using densitometry software. The percentage of EGFR degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the degradation percentage against the logarithm of the PROTAC concentration.[7]

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the anti-proliferative potency of the PROTAC.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of the EGFR PROTAC for a specified duration (e.g., 72 or 96 hours).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation of EGFR occurs via the ubiquitin-proteasome pathway by detecting the ubiquitination of the target protein.[10]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the EGFR PROTAC, a proteasome inhibitor (e.g., MG132) as a positive control, and a vehicle control. Lyse the cells in a buffer containing deubiquitinase inhibitors.[8]

  • Immunoprecipitation: Incubate the cell lysates with an anti-EGFR antibody to capture EGFR and any associated proteins.[8] Use protein A/G beads to pull down the antibody-protein complexes.

  • Western Blotting: Elute the captured proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with an anti-ubiquitin antibody to detect ubiquitinated EGFR. A ladder of high-molecular-weight bands indicates polyubiquitination.[11]

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Proteasome Proteasome EGFR->Proteasome Ubiquitination Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Activation PROTAC PROTAC EGFR degrader 10 PROTAC->EGFR Degradation Degradation Proteasome->Degradation

Caption: EGFR signaling pathway and the intervention of this compound.

Experimental_Workflow cluster_cell_based_assays Cell-Based Assays cluster_western_blot Western Blot Analysis cluster_viability_assay Cell Viability Assay start Seed Cancer Cells (e.g., HCC-827) treatment Treat with PROTAC EGFR degrader 10 start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis viability_assay MTT/MTS Assay treatment->viability_assay Parallel Experiment sds_page SDS-PAGE lysis->sds_page Protein Lysate transfer Transfer to PVDF sds_page->transfer probing Antibody Probing (anti-EGFR, anti-Ub) transfer->probing detection Chemiluminescence Detection probing->detection analysis_wb Quantify Degradation (DC50) detection->analysis_wb readout Measure Absorbance viability_assay->readout analysis_via Calculate Viability (IC50) readout->analysis_via

References

Evaluating the Therapeutic Window of PROTAC EGFR Degrader 10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic window of "PROTAC EGFR degrader 10," also known as MS154, a promising molecule in the field of targeted protein degradation. By objectively comparing its performance with other epidermal growth factor receptor (EGFR)-targeted therapies and providing detailed experimental data and protocols, this document aims to equip researchers with the necessary information to make informed decisions for their drug development programs.

Executive Summary

This compound is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of EGFR. A key feature of this degrader is its selectivity for mutant forms of EGFR over the wild-type (WT) protein, a critical attribute for a favorable therapeutic window. This selectivity suggests a potential for minimizing on-target toxicities commonly associated with traditional EGFR inhibitors that also affect wild-type EGFR expressed in healthy tissues. This guide will delve into the quantitative data supporting this selectivity and compare it with alternative EGFR-targeting strategies, including other PROTACs and small molecule inhibitors.

Quantitative Performance Comparison

The therapeutic window of a drug is determined by its efficacy against the target (e.g., cancer cells) versus its toxicity towards normal cells and tissues. For EGFR-targeted therapies, a wider therapeutic window is often associated with higher selectivity for mutant EGFR over wild-type EGFR. The following tables summarize the in vitro performance of this compound and its alternatives.

Table 1: In Vitro Degradation and Proliferation Inhibition of this compound and Other EGFR PROTACs

CompoundTarget E3 LigaseCell LineEGFR MutationDC50 (nM)IC50 (nM)Reference
This compound (MS154) CRBNHCC827exon 19 deletion11-[1]
H3255L858R25-[1]
PROTAC EGFR degrader (MS39)VHLHCC827exon 19 deletion5.0-[2]
H3255L858R3.3-[2]
PROTAC EGFR degrader (Compound 14)CRBNHCC827exon 19 deletion0.264.91[3]
Ba/F3L858R20.57-[3]
PROTAC EGFR degrader (Compound 13)VHLHCC827exon 19 deletion3.576[4]
PROTAC EGFR degrader (C6)-H1975-TML858R/T790M/C797S10.210.3[4]

Disclaimer: The data presented is compiled from various studies. Direct comparison should be made with caution as experimental conditions may differ.

Table 2: In Vitro Activity of Traditional EGFR Inhibitors

InhibitorGenerationCell LineEGFR MutationIC50 (nM)Reference
Gefitinib1stHCC827exon 19 deletion~10-50[3]
Osimertinib3rdH1975L858R/T790M~10-20[5]
Afatinib2ndHCC827exon 19 deletion~1-10[6]
Dacomitinib2ndHCC827exon 19 deletion~5-15[4]

Disclaimer: The data presented is compiled from various studies. Direct comparison should be made with caution as experimental conditions may differ.

Table 3: Selectivity of this compound for Mutant vs. Wild-Type EGFR

CompoundCell LineEGFR StatusEffect on EGFR LevelsReference
This compound (MS154) OVCAR-8Wild-TypeNo significant reduction[2]
H1299Wild-TypeNo significant reduction[2]

This demonstrated selectivity for mutant EGFR is a strong indicator of a potentially wide therapeutic window for this compound.

Signaling Pathways and Experimental Workflows

To understand the mechanism and evaluation process, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for assessing the therapeutic window.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC EGFR degrader 10 Ternary_Complex EGFR-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex EGFR Mutant EGFR EGFR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of EGFR Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded EGFR Proteasome->Degradation Degradation

Caption: Mechanism of action of this compound.

Therapeutic_Window_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Therapeutic Window Assessment Cell_Lines Cancer Cell Lines (Mutant & WT EGFR) & Normal Cell Lines Dose_Response Dose-Response Treatment with This compound Cell_Lines->Dose_Response DC50_IC50 Determine DC50 (Degradation) & IC50 (Viability) Dose_Response->DC50_IC50 Selectivity Assess Selectivity: Mutant vs. WT EGFR DC50_IC50->Selectivity Animal_Model Xenograft/PDX Animal Model Selectivity->Animal_Model MTD Maximum Tolerated Dose (MTD) Study Animal_Model->MTD Efficacy Efficacy Study: Tumor Growth Inhibition Animal_Model->Efficacy Toxicity Toxicology Assessment: Body Weight, Clinical Signs, Histopathology Animal_Model->Toxicity MTD->Efficacy Therapeutic_Window Evaluate Therapeutic Window: Efficacy vs. Toxicity Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: Experimental workflow for evaluating the therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for key experiments cited in this guide.

Protocol 1: Determination of DC50 by Western Blotting

Objective: To determine the concentration of this compound required to degrade 50% of the target EGFR protein.

Materials:

  • Cancer cell lines (e.g., HCC827 for mutant EGFR, H1299 for wild-type EGFR)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of the degrader. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours) at 37°C and 5% CO2.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli buffer and boil for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against EGFR and a loading control (GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities. Normalize the EGFR signal to the loading control. Plot the normalized EGFR levels against the log of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 value.[7][8]

Protocol 2: Determination of IC50 by MTT Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.[6]

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[9]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Protocol 3: In Vivo Xenograft Efficacy and Toxicity Study

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for xenograft implantation

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]

  • Drug Administration: Administer this compound and the vehicle control to the respective groups according to the predetermined dose and schedule (e.g., daily intraperitoneal injection).

  • Monitoring:

    • Efficacy: Measure tumor volume with calipers 2-3 times per week.

    • Toxicity: Monitor body weight, clinical signs of distress (e.g., changes in behavior, posture, activity), and food/water intake.[12]

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size or after a predefined treatment period.

  • Data Analysis:

    • Efficacy: Compare the tumor growth curves between the treatment and control groups. Calculate tumor growth inhibition (TGI).

    • Toxicity: Analyze changes in body weight and the incidence of adverse clinical signs. At the end of the study, major organs can be collected for histopathological analysis.[12]

Conclusion

This compound demonstrates significant potential as a selective degrader of mutant EGFR. Its ability to spare wild-type EGFR in vitro suggests a promising therapeutic window, potentially translating to reduced on-target toxicities in a clinical setting. The provided comparative data and detailed experimental protocols offer a solid foundation for further investigation and development of this and other EGFR-targeting PROTACs. Future head-to-head in vivo studies will be crucial to definitively establish its therapeutic index relative to existing EGFR-targeted therapies.

References

PROTAC EGFR Degrader 10: A Comparative Analysis of Monotherapy Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional inhibition to induced protein degradation. This guide provides a comprehensive comparison of the preclinical performance of PROTAC EGFR degrader 10, also known as MS154, as a monotherapy. While the potential for combination therapies with PROTACs is an active area of research, this document focuses on the currently available experimental data for this specific degrader.

Overview of this compound (MS154)

This compound is a heterobifunctional molecule designed to specifically target and degrade the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. It consists of a ligand that binds to EGFR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the EGFR protein.[1]

Monotherapy Performance: In Vitro Efficacy

Extensive preclinical studies have characterized the activity of this compound as a single agent in various cancer cell lines, particularly those harboring EGFR mutations common in non-small cell lung cancer (NSCLC).

Quantitative Comparison of In Vitro Activity

The following table summarizes the degradation capacity (DC50) and anti-proliferative activity (IC50/GI50) of this compound in different cell lines.

Cell LineEGFR Mutation StatusDC50 (nM)IC50/GI50 (µM)E3 Ligase RecruitedReference
Ba/F3Del19/T790M/C797S80.02CRBN[2]
HCC-827Del1945.20.18CRBN[3]
H3255L858R--CRBN[1]
OVCAR8Wild-TypeNo degradation-CRBN[4]
H1299Wild-TypeNo degradation-CRBN[4]

DC50: Half-maximal degradation concentration. IC50/GI50: Half-maximal inhibitory/growth inhibitory concentration.

These data highlight the potent and selective activity of this compound against mutant forms of EGFR, while sparing the wild-type protein.

Signaling Pathway and Mechanism of Action

This compound leverages the cell's own ubiquitin-proteasome system to eliminate the target protein. The following diagram illustrates this mechanism.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC EGFR Degrader 10 (MS154) EGFR Mutant EGFR PROTAC->EGFR Binds CRBN CRBN E3 Ligase PROTAC->CRBN Proteasome Proteasome EGFR->Proteasome Enters Ub Ubiquitin Ub->EGFR Tags for Degradation Degraded_EGFR Degraded EGFR (Peptides) Proteasome->Degraded_EGFR Degrades EGFR_PROTAC_CRBN->Ub Ubiquitination

Caption: Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to evaluate this compound.

Cell Viability Assay
  • Objective: To determine the anti-proliferative effect of the PROTAC.

  • Method: Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was assessed using reagents such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data were normalized to vehicle-treated controls to calculate IC50 values.

Western Blotting for Protein Degradation
  • Objective: To quantify the degradation of EGFR protein.

  • Method: Cells were treated with various concentrations of the PROTAC for a set time (e.g., 24 hours). Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin). After incubation with secondary antibodies, the protein bands were visualized using chemiluminescence and quantified by densitometry to determine the DC50 values.

Combination Therapy: A Future Perspective

While this guide focuses on the monotherapy data for this compound, the broader field of PROTAC research is actively exploring combination strategies. The rationale for combining PROTACs with other anticancer agents includes:

  • Overcoming Resistance: Combining an EGFR degrader with an inhibitor of a resistance pathway (e.g., a PI3K inhibitor) could be a potential strategy, particularly for cancers with wild-type EGFR.[5]

  • Synergistic Effects: Co-administration with immunotherapy or other targeted therapies could lead to enhanced tumor cell killing. Studies with other EGFR PROTACs have suggested potential synergies with immunotherapy.

However, to date, specific preclinical or clinical data comparing this compound in combination versus monotherapy are not publicly available. Future studies are needed to elucidate the potential of such combination approaches.

Conclusion

This compound (MS154) demonstrates potent and selective degradation of mutant EGFR as a monotherapy in preclinical models, leading to significant anti-proliferative effects. The data presented in this guide provide a solid foundation for its further investigation. While the exploration of combination therapies is a logical and promising next step, current evidence for this compound is limited to its single-agent activity. As the field of targeted protein degradation evolves, future studies will undoubtedly shed light on the optimal therapeutic strategies for this and other PROTAC-based medicines.

References

Assessing the Durability of Response to PROTAC EGFR Degrader 10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted oncology, the durability of response to therapy remains a critical determinant of clinical success. This guide provides a comparative assessment of the durability of response to "PROTAC EGFR degrader 10," a novel therapeutic modality, against established epidermal growth factor receptor (EGFR)-targeted therapies. This objective comparison is supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid researchers, scientists, and drug development professionals in their evaluation.

Introduction to this compound

This compound, also known as MS154, is a Proteolysis Targeting Chimera (PROTAC) designed to selectively eliminate EGFR protein from cells.[1] Unlike traditional small molecule inhibitors that merely block the kinase activity of EGFR, PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] this compound specifically engages the Cereblon (CRBN) E3 ligase to induce the degradation of mutant forms of EGFR.[1] This distinct mechanism of action offers the potential to overcome resistance mechanisms associated with conventional EGFR tyrosine kinase inhibitors (TKIs).[3]

Comparative Efficacy and Durability of Response

The durability of a therapeutic response is a key indicator of its long-term efficacy. This section compares the available data on the durability of response to this compound with that of established EGFR inhibitors: osimertinib (B560133), gefitinib (B1684475), and cetuximab.

Therapeutic AgentMechanism of ActionPreclinical Efficacy (Tumor Growth Inhibition)Preclinical Duration of ResponseClinical Duration of Response (Median)
This compound (MS154) EGFR protein degradation via CRBN E3 ligase recruitmentData on in vivo tumor growth inhibition is not yet publicly available. In vitro, it potently degrades mutant EGFR with DC50 values of 11 nM (HCC-827) and 25 nM (H3255).[1]Preclinical data on the long-term duration of response is not yet established. However, the catalytic nature of PROTACs suggests the potential for sustained response.Not yet in clinical trials.
Osimertinib Irreversible inhibitor of EGFR T790M and activating mutationsDose-dependent and sustained tumor regression in xenograft models.[4][5]Long-term survival and tumor regression observed in a bone metastasis mouse model.[6][7]12.3 - 17.2 months.[8]
Gefitinib Reversible inhibitor of EGFR tyrosine kinaseSignificant tumor growth inhibition in xenograft models.[9]Responses observed for 35–361 days in preclinical studies.[10]4.4 - 13 months.[9][11][12][13]
Cetuximab Monoclonal antibody targeting the extracellular domain of EGFRTumor growth inhibition in various xenograft models.[8][14][15][16]Long-lasting tumor regression observed in some xenograft models.[14]4.4 - 6.6 months (in retreatment settings).[13]

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for interpreting the durability of response to different EGFR-targeted therapies.

EGFR Signaling Pathway

The EGFR signaling cascade is a central regulator of cell growth, proliferation, and survival. Ligand binding to EGFR triggers a series of downstream events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR

Figure 1: Simplified EGFR Signaling Pathway.
Mechanism of Action of this compound

This compound induces the degradation of EGFR by hijacking the ubiquitin-proteasome system. It forms a ternary complex between the EGFR protein and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EGFR.

PROTAC_Mechanism EGFR EGFR (Target Protein) Ternary_Complex EGFR-PROTAC-CRBN Ternary Complex EGFR->Ternary_Complex PROTAC PROTAC EGFR degrader 10 PROTAC->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_EGFR->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Figure 2: Mechanism of PROTAC-induced EGFR Degradation.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed protocols for key experiments used to assess the efficacy and durability of EGFR-targeted therapies.

Western Blot Analysis for EGFR Degradation

This protocol is used to quantify the reduction in EGFR protein levels following treatment with a degrader.

1. Cell Culture and Treatment:

  • Culture EGFR-mutant non-small-cell lung cancer (NSCLC) cell lines (e.g., HCC827, H1975) in appropriate media.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or control vehicle for the desired duration (e.g., 24, 48, 72 hours).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[2]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 7.5% acrylamide (B121943) gel suitable for large proteins like EGFR (175 kDa).[17]

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody against EGFR overnight at 4°C.

  • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][18]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the EGFR band intensity to the loading control.

  • Calculate the percentage of EGFR degradation relative to the vehicle-treated control.

Western_Blot_Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Data Analysis E->F

Figure 3: Western Blot Experimental Workflow.
MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[19][20][21]

1. Cell Seeding and Treatment:

  • Seed cancer cells in a 96-well plate at a predetermined density.

  • Allow cells to attach overnight.

  • Treat cells with a range of concentrations of the test compound (e.g., this compound, osimertinib, gefitinib) or vehicle control.

2. Incubation:

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[19][21]

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19]

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19][21]

6. Data Analysis:

  • Subtract the background absorbance from the absorbance of the test wells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the drug concentration to determine the IC50 value.

In Vivo Xenograft Model for Durability Assessment

This protocol describes the establishment and monitoring of tumor xenografts in mice to evaluate the long-term efficacy of a therapeutic agent.

1. Cell Preparation and Implantation:

  • Harvest EGFR-mutant NSCLC cells from culture.

  • Resuspend the cells in a mixture of PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[10]

2. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.[10]

3. Treatment Administration:

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the therapeutic agent (e.g., this compound) and vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal or oral gavage).

4. Assessment of Durability of Response:

  • Continue to monitor tumor volume throughout the treatment period and after treatment cessation to assess for tumor regrowth.

  • The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression.

  • For durability assessment, key metrics include the duration of response (time from initial response to disease progression) and progression-free survival.

5. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Analyze the tumors by western blotting to confirm target degradation and by immunohistochemistry to assess biomarkers of response and resistance.[10]

Conclusion

This compound represents a promising therapeutic strategy with a distinct mechanism of action that has the potential to induce a durable response and overcome resistance to conventional EGFR inhibitors. While direct comparative data on the durability of response for this compound is still emerging, the preclinical evidence for other EGFR-targeting PROTACs suggests a prolonged pharmacodynamic effect. The provided experimental protocols offer a framework for the rigorous preclinical evaluation of the long-term efficacy of this novel agent in comparison to established therapies. Further in vivo studies are warranted to fully elucidate the durability of response to this compound and its potential to improve outcomes for patients with EGFR-mutant cancers.

References

Comparative analysis of "PROTAC EGFR degrader 10" in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of "PROTAC EGFR degrader 10," also known as MS154, and its performance in various cancer cell lines. As the landscape of targeted protein degradation evolves, understanding the efficacy and selectivity of novel degraders is paramount. This document offers an objective comparison of MS154 with other key Epidermal Growth Factor Receptor (EGFR) PROTACs (Proteolysis Targeting Chimeras), supported by experimental data to inform research and development decisions.

Introduction to this compound (MS154)

This compound (MS154) is a heterobifunctional small molecule designed to induce the degradation of the Epidermal Growth Factor Receptor. It functions by hijacking the cellular ubiquitin-proteasome system. MS154 consists of a ligand that binds to EGFR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of EGFR, marking it for degradation by the proteasome. This mechanism of action offers a distinct advantage over traditional EGFR inhibitors, which only block the receptor's activity, by eliminating the entire protein scaffold, thereby mitigating potential resistance mechanisms.[1][2]

Quantitative Performance Comparison

The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), as well as their anti-proliferative activity, measured by the half-maximal inhibitory concentration (IC50). The following tables summarize the performance of MS154 and other notable EGFR PROTACs in various cancer cell lines.

Table 1: Performance of this compound (MS154) in Mutant EGFR Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineEGFR MutationDC50 (nM)Dmax (%)IC50 (nM)
HCC-827Exon 19 Deletion11[1][3]>95[1]Not Reported
H3255L858R25[1][3]>95[1]Not Reported

Table 2: Comparative Performance of Selected EGFR PROTACs

PROTAC NameEGFR LigandE3 Ligase LigandTarget EGFR Mutation(s)Cell Line(s)DC50 (nM)IC50 (nM)
MS154 (this compound) GefitinibCRBNExon 19 del, L858RHCC-827, H325511, 25[1][3]Not Reported
MS39 GefitinibVHLExon 19 del, L858RHCC-827, H32555.0, 3.3[1][4]Not Reported
Compound 13 DacomitinibVHLExon 19 delHCC-8273.57[4][5]6[4][5]
CP17 Covalent (Osimertinib-based)VHLExon 19 del, L858R/T790MHCC-8270.49[5]1.6[5]
PROTAC 16c OsimertinibCRBNExon 19 delPC9Not Reported413
VHL-based PROTAC 10 4th Gen TKIVHLExon 19 delHCC-82734.8[5]220[5]

Note: Direct comparisons should be made with caution as experimental conditions such as treatment duration and specific assay protocols may vary between studies.

Signaling Pathways and Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Figure 1: Simplified EGFR Signaling Pathway

PROTACs introduce a novel therapeutic strategy by inducing the degradation of target proteins. The workflow below illustrates the mechanism by which an EGFR PROTAC, such as MS154, eliminates the EGFR protein.

PROTAC_Mechanism EGFR EGFR Ternary_Complex EGFR-PROTAC-CRBN Ternary Complex EGFR->Ternary_Complex MS154 PROTAC (MS154) MS154->Ternary_Complex CRBN_E3 CRBN E3 Ligase CRBN_E3->Ternary_Complex Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_EGFR->Proteasome Targeting for Degradation Degraded_Peptides Degraded EGFR Peptides Proteasome->Degraded_Peptides

Figure 2: Mechanism of Action for this compound (MS154)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Western Blotting for EGFR Degradation

This assay is fundamental for quantifying the reduction in EGFR protein levels following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cancer cell lines (e.g., HCC-827, H3255) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a standard incubator (37°C, 5% CO2).

  • Treat cells with varying concentrations of the EGFR PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 16-24 hours).

2. Cell Lysis:

  • After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for EGFR and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the EGFR band intensity to the corresponding loading control.

  • The DC50 value is calculated from the dose-response curve of EGFR degradation.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot (Transfer & Antibody Incubation) D->E F Detection & Analysis E->F

Figure 3: Western Blotting Experimental Workflow
Cell Viability Assay (e.g., MTT or CCK-8 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the PROTAC's IC50 value.

1. Cell Seeding:

  • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the EGFR PROTAC or a vehicle control for a specified period (e.g., 72 or 96 hours).

3. Reagent Addition:

  • For an MTT assay, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • For a CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

4. Measurement:

  • For an MTT assay, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • For a CCK-8 assay, measure the absorbance at 450 nm.

5. Data Analysis:

  • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Concluding Remarks

This compound (MS154) has demonstrated potent and selective degradation of mutant EGFR in NSCLC cell lines.[1][3] Its performance, particularly in comparison to other EGFR degraders with different E3 ligase recruiters and EGFR binding moieties, underscores the nuances of PROTAC design. The choice of the EGFR ligand, the E3 ligase, and the linker all play critical roles in determining the degradation efficiency, selectivity, and anti-proliferative activity of the resulting PROTAC. Further studies are warranted to explore the activity of MS154 in a broader range of cancer cell lines, including those with acquired resistance to EGFR tyrosine kinase inhibitors, and to evaluate its in vivo efficacy and pharmacokinetic properties. This guide provides a foundational comparison to aid in the strategic design and evaluation of the next generation of EGFR-targeting cancer therapeutics.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of PROTAC EGFR Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper disposal of PROTAC EGFR degrader 10, ensuring a safe laboratory environment and compliance with standard chemical waste management protocols. The following procedures are designed for researchers, scientists, and drug development professionals. A risk assessment should always be conducted prior to handling to ensure all potential hazards are addressed.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling and disposing of this compound.

PPE CategoryItemSpecifications & Recommendations
Eye & Face Protection Safety GogglesMust be worn at all times to protect from splashes and should feature side-shields for additional protection.[1][2]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as during the preparation or disposal of liquid solutions.[1][2]
Hand Protection Protective GlovesChemical-resistant nitrile gloves are mandatory. Consider double-gloving for tasks with a higher risk of direct contact.[1][2]
Body Protection Laboratory CoatA fully buttoned lab coat or impervious gown should be worn to protect skin and personal clothing from contamination.[1][2]
Respiratory Protection Suitable RespiratorRequired when handling the solid compound to prevent dust inhalation or when working with solutions in poorly ventilated areas.[1] A risk assessment will determine the specific type of respirator needed.

Step-by-Step Disposal Procedures

Adherence to the following step-by-step protocols is essential for the safe disposal of this compound and associated contaminated materials.

Step 1: Segregation of Waste

Proper segregation of waste at the source is critical to ensure safe and compliant disposal.

  • Solid Waste: All non-sharp solid materials that have come into contact with this compound, including gloves, pipette tips, contaminated bench paper, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[1] Do not dispose of liquid waste down the drain. [1]

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be placed in a designated, puncture-proof sharps container.

Step 2: Labeling of Waste Containers

Accurate and clear labeling prevents accidental exposure and ensures proper handling by waste management personnel.

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date the waste was first added to the container.

  • Ensure the container is kept securely closed when not in use.

Step 3: Storage of Waste

Temporary storage of hazardous waste within the laboratory must be done safely.

  • Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.

  • Ensure incompatible waste types are segregated to prevent chemical reactions.

Step 4: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or an approved chemical waste disposal contractor.[1]

  • Follow all institutional and local regulations for the handover of chemical waste.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principles of chemical waste management as outlined above are standard practice in a laboratory setting. The key principle is to treat all materials that have come into contact with the compound as hazardous waste and to dispose of them through an approved waste management stream.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of waste generated from work with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Type Identification cluster_2 Segregation & Collection cluster_3 Final Disposal Path A This compound Contaminated Material B Is the waste solid, liquid, or sharp? A->B C Collect in Labeled Solid Hazardous Waste Container B->C Solid D Collect in Labeled Liquid Hazardous Waste Container B->D Liquid E Collect in Labeled Sharps Container B->E Sharp F Store in Designated Secondary Containment Area C->F D->F E->F G Arrange for Pickup by Approved Waste Disposal Service F->G

Caption: Workflow for the safe disposal of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。